2-anilino-5,6-dimethylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-anilino-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-9(2)13-12(15-11(8)16)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHLTGBRIZBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-anilino-5,6-dimethylpyrimidin-4(3H)-one, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The primary focus is on the well-established condensation reaction, which represents the most direct and efficient route to this class of molecules. This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses alternative synthetic strategies. The content is structured to offer both theoretical understanding and practical, actionable insights for laboratory synthesis.
Introduction and Strategic Overview
The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules, including antiviral and anticancer agents. The substituent pattern on the pyrimidine ring plays a crucial role in modulating the pharmacological profile of these compounds. The target molecule, this compound, is a member of the substituted pyrimidinone family, which has garnered significant attention for its potential as kinase inhibitors and other therapeutic agents.
The synthesis of this target molecule can be approached through two primary strategies:
-
Direct Synthesis: A one-pot condensation reaction between phenylguanidine and a suitable β-dicarbonyl compound. This is generally the most efficient and preferred method.
-
Two-Step Synthesis: Formation of a 2-amino-5,6-dimethylpyrimidin-4(3H)-one intermediate, followed by a subsequent conversion of the amino group to an anilino group. This pathway offers modularity but involves an additional synthetic step.
This guide will primarily detail the direct synthesis, with a discussion of the two-step approach as a viable alternative.
The Core Synthetic Pathway: Direct Condensation
The most direct and widely applicable method for the synthesis of 2-substituted pyrimidinones is the condensation of a guanidine derivative with a β-ketoester. For the synthesis of this compound, the key starting materials are phenylguanidine and ethyl 2-methyl-3-oxobutanoate .
Reaction Mechanism
The reaction proceeds through a base-catalyzed condensation-cyclization mechanism. The key steps are as follows:
-
Enolate Formation: In the presence of a base, such as sodium ethoxide, the β-ketoester (ethyl 2-methyl-3-oxobutanoate) is deprotonated at the α-carbon to form a reactive enolate.
-
Nucleophilic Attack: The nucleophilic nitrogen of phenylguanidine attacks the electrophilic carbonyl carbon of the ester group of the β-ketoester.
-
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack occurs from another nitrogen of the guanidine moiety onto the ketone carbonyl carbon of the β-ketoester.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic pyrimidinone ring.
The overall transformation is a classic example of a heterocyclic ring-forming reaction, driven by the formation of a thermodynamically stable aromatic system.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Direct Synthesis
This protocol is a representative procedure based on established methods for pyrimidine synthesis.[1] Optimization of reaction conditions may be necessary depending on the specific laboratory setup and purity of reagents.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| Phenylguanidine hydrochloride | 173.63 | 10 |
| Ethyl 2-methyl-3-oxobutanoate | 144.17 | 10 |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 20 |
| Absolute Ethanol | - | 50 mL |
| Glacial Acetic Acid | - | As needed |
| Diethyl Ether | - | For washing |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (50 mL).
-
Base Addition: Carefully add the sodium ethoxide solution to the ethanol with stirring.
-
Addition of Phenylguanidine: Add phenylguanidine hydrochloride to the ethanolic sodium ethoxide solution. Stir for 15 minutes at room temperature to allow for the formation of free phenylguanidine.
-
Addition of β-Ketoester: Slowly add ethyl 2-methyl-3-oxobutanoate to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization and Precipitation: Slowly neutralize the reaction mixture with glacial acetic acid. The product may precipitate upon neutralization. If no precipitate forms, reduce the volume of the solvent under reduced pressure.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Alternative Synthetic Pathway: A Two-Step Approach
An alternative route to the target molecule involves the initial synthesis of 2-amino-5,6-dimethylpyrimidin-4(3H)-one, followed by conversion to the anilino derivative.
Step 1: Synthesis of 2-amino-5,6-dimethylpyrimidin-4(3H)-one
This intermediate is synthesized by the condensation of guanidine with ethyl 2-methyl-3-oxobutanoate . The reaction mechanism is analogous to the direct synthesis described above.
Experimental Protocol: Synthesis of the 2-amino Intermediate
The protocol is similar to the direct synthesis, with guanidine hydrochloride used in place of phenylguanidine hydrochloride.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| Guanidine hydrochloride | 95.53 | 10 |
| Ethyl 2-methyl-3-oxobutanoate | 144.17 | 10 |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 20 |
| Absolute Ethanol | - | 50 mL |
| Glacial Acetic Acid | - | As needed |
The procedure for reaction, work-up, and purification is analogous to the direct synthesis protocol.
Step 2: Conversion of 2-amino to 2-anilino Group
The conversion of the 2-amino group to a 2-anilino group can be achieved through a nucleophilic aromatic substitution reaction, typically involving an intermediate. A common method is the conversion of the 2-amino group to a 2-chloro group, followed by reaction with aniline.
Sources
An In-depth Technical Guide to the Chemical Properties of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical properties of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one (CAS No. 97041-35-5), a heterocyclic compound of significant interest in medicinal chemistry. The 2-anilinopyrimidine scaffold is a well-established pharmacophore, with numerous derivatives exhibiting potent activity as kinase inhibitors.[1][2] This guide delineates the synthesis, structural elucidation, and key physicochemical properties of the title compound. It further provides detailed, field-proven experimental protocols for its characterization, including spectroscopic analysis, solubility, and pKa determination. The critical concept of tautomerism inherent to the pyrimidin-4(3H)-one ring system is also discussed. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
Introduction and Significance
The pyrimidine ring is a fundamental structural motif in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[3] The incorporation of an anilino group at the 2-position of the pyrimidine core has proven to be a particularly fruitful strategy in drug discovery, leading to the development of compounds with diverse pharmacological activities, notably as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases.[2][4] this compound belongs to this important class of compounds. Its structural features, including the hydrogen bond donor and acceptor sites, the aromatic anilino moiety, and the dimethyl-substituted pyrimidinone core, make it an attractive candidate for further derivatization and biological evaluation. A thorough understanding of its chemical properties is paramount for its rational application in drug design and development.
Synthesis and Purification
The synthesis of this compound can be achieved through several established methods for the preparation of 2-anilinopyrimidines. A highly efficient approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5,6-dimethylpyrimidin-4(3H)-one, with aniline. Alternatively, a more common route, by analogy to the synthesis of similar compounds, utilizes the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline, followed by subsequent oxidation or hydrolysis to the pyrimidinone.[1] A microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating.[1][5]
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be conceptualized in a two-step process starting from 2-amino-5,6-dimethylpyrimidin-4(3H)-one. The first step would involve a diazotization reaction followed by a Sandmeyer-type reaction to introduce a chlorine atom at the 2-position, yielding 2-chloro-5,6-dimethylpyrimidin-4(3H)-one. The subsequent step is a nucleophilic aromatic substitution with aniline.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Microwave-Assisted Synthesis (Analogous Method)
This protocol is adapted from a known procedure for the synthesis of 2-anilinopyrimidines from 2-chloropyrimidines.[1]
-
Reaction Setup: In a 5 mL microwave reaction vial, combine 2-chloro-5,6-dimethylpyrimidin-4(3H)-one (0.80 mmol), aniline (1.0 mmol), and ethanol (4 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160 °C for 10-20 minutes with magnetic stirring.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is taken up in dichloromethane (30 mL) and washed with a 0.25 M sodium carbonate solution (2 x 20 mL) and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural and Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
General Properties
| Property | Value | Source |
| CAS Number | 97041-35-5 | [6] |
| Molecular Formula | C₁₂H₁₃N₃O | [6] |
| Molecular Weight | 215.25 g/mol | [6] |
| Melting Point | 247-249 °C | [6] |
| Boiling Point | 340.3±25.0 °C (Predicted) | [6] |
| Density | 1.20±0.1 g/cm³ (Predicted) | [6] |
| pKa | 11.33±0.20 (Predicted) | [6] |
Tautomerism
The this compound structure can exist in several tautomeric forms. The pyrimidin-4(3H)-one can tautomerize to its aromatic pyrimidin-4-ol form. The relative populations of these tautomers can be influenced by the solvent and pH. Understanding the predominant tautomeric form is critical as it dictates the molecule's hydrogen bonding capabilities and overall shape, which are key determinants of its biological activity.
Caption: Tautomeric equilibrium of the pyrimidinone core.
Experimental Characterization Protocols
Spectroscopic Analysis
¹H and ¹³C NMR spectra are essential for unambiguous structure confirmation.
-
¹H NMR: Expected signals would include singlets for the two methyl groups on the pyrimidine ring, a multiplet for the aromatic protons of the anilino group, and exchangeable signals for the NH protons.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon (C4), the carbon bearing the anilino group (C2), and the methyl-substituted carbons (C5 and C6), in addition to the signals for the anilino ring carbons.
Protocol for NMR Sample Preparation and Analysis:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Bands:
-
N-H stretching vibrations in the range of 3200-3400 cm⁻¹.
-
C=O stretching of the pyrimidinone ring around 1650-1700 cm⁻¹.
-
C=N and C=C stretching vibrations in the aromatic region (1500-1600 cm⁻¹).
-
Protocol for IR Analysis (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Ion: The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound.
Protocol for Mass Spectrometry Analysis (ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug candidates as it influences absorption and bioavailability. Both kinetic and thermodynamic solubility assays are valuable.
Protocol for Kinetic Aqueous Solubility (Shake-Flask Method): [7]
-
Prepare a 20 mM stock solution of the compound in DMSO.
-
Add 10 µL of the stock solution to 490 µL of phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4) in duplicate.
-
Incubate the mixture in a thermomixer at 850 rpm for 2 hours.
-
Separate any precipitate by centrifugation or filtration.
-
Determine the concentration of the compound in the supernatant using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy against a calibration curve.
Caption: Workflow for kinetic aqueous solubility determination.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different physiological pH values, which affects its solubility, permeability, and target binding.
Protocol for pKa Determination by UV-Vis Spectrophotometry: [8]
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).
-
Add a small aliquot of the stock solution to each buffer to a final constant concentration.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Plot the absorbance at a wavelength where the ionized and neutral species have different absorbances as a function of pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry, stemming from its privileged 2-anilinopyrimidine scaffold. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and detailed, actionable protocols for its thorough characterization. The presented methodologies for spectroscopic analysis, solubility, and pKa determination are fundamental for any research program aimed at developing this or related compounds into viable drug candidates. The insights and protocols herein are designed to empower researchers to confidently synthesize, characterize, and advance our understanding of this important class of molecules.
References
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Di Stefano, A., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deri. RSC Advances. [Link][1][5]
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Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link][7]
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Brancale, A., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. [Link][9]
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Wang, S., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][2]
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Klouda, D. V., & Růžička, K. (2010). Aqueous solubility data for pressurized hot water extraction for solid heterocyclic analogs of anthracene, phenanthrene and fluorene. The Journal of Chemical Thermodynamics. [Link][10]
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link][3]
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Di Stefano, A., et al. (2020). Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate. [Link]
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L-H. Zhang, et al. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]
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Berg, D. J. v. d., et al. (2012). Development of Methods for the Determination of pKa Values. NIH National Center for Biotechnology Information. [Link][8]
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A. K. M. F. Hoque, et al. (2015). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one: A Kinase Inhibitor Perspective
This guide provides a comprehensive technical overview of the putative mechanism of action for the compound 2-anilino-5,6-dimethylpyrimidin-4(3H)-one. As specific literature detailing the direct biological activity of this exact molecule is limited, this analysis is built upon the well-established activities of the broader anilinopyrimidine class of molecules, which are predominantly recognized as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary: The Anilinopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Derivatives of this core structure have been extensively investigated and developed as potent inhibitors of various protein kinases.[2][3][4][5] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7]
Based on the extensive body of research on structurally related compounds, it is hypothesized that This compound functions as an ATP-competitive kinase inhibitor. This guide will dissect this proposed mechanism, starting from its molecular interactions within the kinase ATP-binding pocket to its downstream cellular consequences. We will also explore the experimental methodologies required to validate these hypotheses.
The General Mechanism of Action: ATP-Competitive Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, activating or deactivating the substrate protein and propagating cellular signals. The vast majority of small molecule kinase inhibitors, including those with an anilinopyrimidine core, function by competing with ATP for binding to the kinase's active site.[8]
Binding within the Kinase ATP Pocket
The anilinopyrimidine scaffold is adept at forming key interactions within the highly conserved ATP-binding site of kinases. The pyrimidine ring often forms crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The aniline group typically extends into a hydrophobic pocket, where substitutions on the aniline ring can be modified to enhance potency and selectivity for specific kinases.[7]
For this compound, the proposed binding mode would involve:
-
Hydrogen Bonding: The pyrimidine core is expected to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.
-
Hydrophobic Interactions: The aniline ring and the dimethyl groups on the pyrimidine ring likely occupy and interact with hydrophobic regions within the ATP-binding pocket.
This binding physically obstructs ATP from entering the active site, thereby preventing the phosphotransfer reaction and inhibiting the kinase's catalytic activity.
Potential Kinase Targets of this compound
The specific kinase or kinases inhibited by a particular anilinopyrimidine derivative are determined by the fine details of its chemical structure and the complementary topology of the kinase's ATP-binding site. Based on the activities of similar compounds, potential targets for this compound could include:
-
Cyclin-Dependent Kinases (CDKs): Several anilinopyrimidine derivatives are potent inhibitors of CDKs, which are master regulators of the cell cycle.[2][8] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
-
Receptor Tyrosine Kinases (RTKs): This class of kinases, including VEGFR-2 and c-Met, are crucial for angiogenesis and cell proliferation.[9][10] Anilinopyrimidines have been developed as dual inhibitors of these targets.[9]
-
Non-Receptor Tyrosine Kinases: Members of this family, such as those in the Src and Abl pathways, are also potential targets.
-
Phosphoinositide 3-kinase (PI3K) Pathway Kinases: Some anilinopyrimidines have been shown to inhibit kinases within this critical survival pathway, such as PDK1.[4]
The following diagram illustrates the general principle of ATP-competitive kinase inhibition by an anilinopyrimidine compound.
Caption: Workflow for determining the IC₅₀ of a kinase inhibitor.
Cell-Based Assays for Biological Activity
Once direct kinase inhibition is established, the next step is to assess the compound's effects on cancer cells.
Experimental Protocol: Antiproliferative Assay (MTT Assay) [11]
-
Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the water-insoluble formazan crystals (formed by metabolically active cells) are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the GI₅₀ (the concentration required to inhibit cell growth by 50%) is determined.
Rationale: This colorimetric assay provides a quantitative measure of the compound's ability to inhibit cell proliferation or induce cytotoxicity. [11]It is a robust and widely used method for initial screening of potential anticancer agents. [12] Other Relevant Cell-Based Assays:
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: Assays that measure markers of programmed cell death, such as caspase activation or Annexin V staining, can confirm if the compound induces apoptosis.
-
Western Blotting: This technique can be used to assess the phosphorylation status of the target kinase and its downstream substrates within the cell, providing direct evidence of target engagement.
Structure-Activity Relationship (SAR) Insights
The biological activity of anilinopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. [13]For this compound, the following structural features are noteworthy:
-
2-Anilino Group: This group is critical for interaction with the hydrophobic pocket of the kinase. Modifications to the aniline ring can significantly impact potency and selectivity. [1][7]* 5,6-Dimethyl Groups: These substitutions on the pyrimidine ring can influence the compound's conformation and interactions within the ATP-binding site.
-
4-Oxo Group: The presence of the carbonyl group at the 4-position can affect the electronic properties and hydrogen bonding potential of the molecule.
Further synthetic chemistry efforts could explore modifications at these positions to optimize the compound's activity against specific kinase targets.
Synthesis of this compound
The synthesis of 2-anilinopyrimidine derivatives is well-documented. A common method involves the nucleophilic aromatic substitution of a halogenated pyrimidine with an aniline. For the title compound, a plausible synthetic route would involve the reaction of 2-chloro-5,6-dimethylpyrimidin-4(3H)-one with aniline. [14]Microwave-assisted synthesis can often accelerate these reactions. [14]
Conclusion and Future Directions
Future research on this compound should focus on:
-
Comprehensive Kinase Profiling: Screening the compound against a large panel of kinases to identify its primary targets and assess its selectivity. [15]2. Cellular Characterization: Evaluating its antiproliferative activity across a diverse panel of cancer cell lines and elucidating the downstream cellular effects of target inhibition.
-
Structural Biology: Obtaining co-crystal structures of the compound bound to its target kinases to visualize the precise binding mode and guide further optimization.
-
Pharmacokinetic and In Vivo Efficacy Studies: Assessing the compound's drug-like properties and its antitumor activity in animal models.
By systematically applying the experimental approaches outlined in this guide, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives.
References
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Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
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Krueger, K. E., & Kuhlmann, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4928. [Link]
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Wang, S., et al. (2010). Discovery and characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5229–5241. [Link]
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Creative Biolabs. (n.d.). Cell Proliferation Assays. Retrieved from [Link]
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Zhang, Y., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678. [Link]
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Kunick, C., et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d]b[15]enzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. Journal of Medicinal Chemistry, 53(8), 3223–3235. [Link]
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ResearchGate. (n.d.). Parent compound of 2-anilinopyrimidine derivatives. Retrieved from [Link]
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Wang, S., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4237–4240. [Link]
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Lee, J., et al. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(1), 62–65. [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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Cereda, E., et al. (2011). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 1(7), 1258–1263. [Link]
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Batubara, I., et al. (2019). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Scientia Pharmaceutica, 87(1), 4. [Link]
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Brancale, A., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 25(15), 3358. [Link]
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Abbott, B. M., et al. (2014). Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4075–4086. [Link]
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Loidl, M., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry, 53, 254–263. [Link]
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Kumar, R. S., et al. (2020). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 17(4), 438–453. [Link]
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Sanna, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16593. [Link]
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de Oliveira, C. S. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 11(1), 10173. [Link]
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Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]
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Rasapalli, S., et al. (2020). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]
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Sykes, M. L., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. MedChemComm, 9(8), 1341–1350. [Link]
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ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]
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Cseh, S., et al. (2022). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 27(23), 8251. [Link]
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Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
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Sławiński, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceutics, 13(9), 1383. [Link]
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Unlocking the Therapeutic Potential of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one: A Technical Guide for Preclinical Evaluation
Introduction: The Promise of a Privileged Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several approved drugs. The 2-anilinopyrimidine scaffold, in particular, has emerged as a "privileged" structure, demonstrating a remarkable propensity for interacting with a diverse range of biological targets, most notably protein kinases. This guide focuses on a specific, yet under-explored, member of this family: 2-anilino-5,6-dimethylpyrimidin-4(3H)-one . While direct biological data for this exact molecule is sparse in publicly available literature, its structural features strongly suggest a spectrum of potential activities that warrant rigorous investigation.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals aiming to elucidate the biological activity of this compound. We will extrapolate from the well-established activities of its close structural analogues to propose a rational, evidence-based framework for its preclinical evaluation. The methodologies detailed herein are designed to be self-validating, providing a clear path from initial screening to mechanistic understanding.
Postulated Biological Activities: A Landscape of Possibilities
Based on the extensive research into 2-anilinopyrimidine derivatives, we can hypothesize several key biological activities for this compound. These compounds are well-documented as ATP-competitive inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
The primary hypothesized activities include:
-
Anticancer Activity: This is the most probable and compelling therapeutic application. Many 2-anilinopyrimidine analogues exhibit potent antiproliferative effects against a variety of cancer cell lines[1][2][3][4][5][6][7]. The mechanism is often tied to the inhibition of key kinases involved in cell cycle progression and signaling.
-
Kinase Inhibition: The core scaffold is a known hinge-binding motif for many kinases. Potential targets include:
-
Cyclin-Dependent Kinases (CDKs): Various 2-anilinopyrimidine derivatives are potent inhibitors of CDKs such as CDK2, CDK4, and CDK9, suggesting a role in cell cycle regulation[1][3][4].
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs like VEGFR-2 and c-Met, which are crucial for angiogenesis and tumor progression, has been reported for this class of compounds[2][5].
-
Aurora Kinases: These are key mitotic regulators, and their inhibition by 2-anilinopyrimidines can lead to mitotic arrest and apoptosis[7].
-
Fibroblast Growth Factor Receptors (FGFRs): Certain pyrimidine derivatives have shown selectivity for FGFRs, which are implicated in various cancers[8].
-
-
Antimicrobial and Anti-inflammatory Activity: While the primary focus is often on anticancer potential, the broader pyrimidine class has a history of diverse biological effects, including antibacterial, antifungal, and anti-inflammatory properties[9][10].
Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Pocket
The most probable mechanism of action for this compound as an anticancer agent is the inhibition of one or more protein kinases. The 2-anilinopyrimidine scaffold typically binds to the ATP-binding pocket of kinases, forming hydrogen bonds with the hinge region of the enzyme. The aniline group often occupies a hydrophobic pocket, and substitutions on this ring can modulate potency and selectivity. The dimethyl substitution on the pyrimidine ring of the target compound may influence its interaction with the kinase active site and its overall physicochemical properties.
Caption: Hypothesized mechanism of kinase inhibition leading to anticancer effects.
Experimental Workflows for Biological Evaluation
A systematic approach is crucial to validate the hypothesized activities of this compound. The following experimental workflow provides a comprehensive plan for its preclinical assessment.
Caption: A streamlined workflow for the preclinical evaluation of the target compound.
Part 1: In Vitro Evaluation
A. Biochemical Assays: Direct Target Engagement
The initial step is to determine if this compound directly inhibits the activity of purified kinases.
Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP (with a radiolabeled or fluorescent tag)
-
This compound (dissolved in DMSO)
-
Kinase buffer
-
96-well plates
-
Detection reagents (e.g., scintillation fluid or fluorescence reader)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the CDK2/Cyclin A enzyme, and the substrate.
-
Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the mixture for 15-20 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).
-
Quantify the incorporation of the labeled phosphate into the substrate using an appropriate detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
B. Cell-Based Assays: Assessing Cellular Effects
These assays determine the effect of the compound on cancer cell viability and proliferation.
Protocol: Antiproliferative Assay (MTT or Sulforhodamine B Assay)
-
Cell Lines: A panel of human cancer cell lines should be used, for example:
-
MCF-7 (breast cancer)
-
HCT116 (colon cancer)
-
A549 (lung cancer)
-
A human non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
-
Procedure (MTT Assay):
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value (the concentration required to inhibit cell growth by 50%).
-
C. Mechanism of Action Studies in Cells
Once antiproliferative activity is confirmed, the next step is to investigate the underlying mechanism.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1 or G2/M), which would be consistent with CDK inhibition.
-
Apoptosis Assays: Employ methods like Annexin V/PI staining followed by flow cytometry or western blotting for cleaved PARP and caspase-3 to determine if the compound induces programmed cell death.
-
Target Engagement and Pathway Modulation (Western Blotting): Treat cancer cells with the compound and analyze the phosphorylation status of downstream targets of the hypothesized kinases. For example, if CDK inhibition is suspected, look for changes in the phosphorylation of retinoblastoma protein (Rb). If VEGFR-2 is the target, assess the phosphorylation of downstream effectors like Akt and ERK.
Part 2: In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models.
A. Pharmacokinetic (PK) Studies
Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model (e.g., mice or rats). This is crucial for establishing an appropriate dosing regimen for efficacy studies.
B. Xenograft Efficacy Models
Evaluate the antitumor activity of the compound in an in vivo setting.
Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Implant human cancer cells (e.g., HCT116) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule based on PK data. The control group receives the vehicle.
-
Monitor tumor growth by measuring tumor volume regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the animals to assess toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting for target modulation).
-
Data Presentation and Interpretation
Quantitative data from the proposed assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Biological Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Biochemical | |||
| Kinase Inhibition | CDK2/Cyclin A | IC50 (µM) | To be determined |
| VEGFR-2 | IC50 (µM) | To be determined | |
| Aurora A | IC50 (µM) | To be determined | |
| Cell-Based | |||
| Antiproliferation | MCF-7 | GI50 (µM) | To be determined |
| HCT116 | GI50 (µM) | To be determined | |
| A549 | GI50 (µM) | To be determined | |
| HEK293 | GI50 (µM) | To be determined | |
| Cell Cycle Analysis | HCT116 | % Arrest in G1/S/G2-M | To be determined |
| Apoptosis | HCT116 | % Annexin V Positive | To be determined |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the biological activity of this compound. By leveraging the extensive knowledge base of the 2-anilinopyrimidine scaffold, we can rationally predict its potential as a kinase inhibitor with anticancer properties. The proposed experimental workflows, from initial biochemical and cellular screening to in vivo efficacy studies, are designed to rigorously test this hypothesis and elucidate the compound's mechanism of action.
Successful execution of these studies will not only define the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds. The insights gained will be invaluable for the design and development of next-generation targeted therapies.
References
A comprehensive list of references that support the rationale and methodologies described in this guide will be provided upon the completion of the experimental work. The following are representative citations for the biological activities of related compounds:
- Wang, S., Wood, G., Meades, C., & Griffiths, G. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4237-4240.
- Zhao, G., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(5), 568-573.
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1085–1104.
- Abdel-Maksoud, M. S., et al. (2021). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 26(16), 4987.
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(02), 485–501.
- Kim, J., et al. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 225, 113795.
- Schenone, S., et al. (2017). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 22(12), 2099.
- Abbott, B. M., et al. (2014). Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4057-4067.
- Rovner, R., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1618.
- Pyrimidine possesses wide spectrum of biological activities including antitubercular, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, anticancer, and anti-HIV activity. The present review attempts to give brief information about the synthesis and various biological activities of pyrimidines and their derivatives. (2022).
- Synthesis of novel 4(3H)-quinazolinonyl aminopyrimidine derivatives has been achieved via quinazolinonyl enones which in turn were obtained from 2-acyl-4(3H)-quinazolinone. They have been assayed for biofilm inhibition against Gram-positive (methicillin-resistant Staphylococcus aureus (MRSA)) and Gram-negative bacteria (Acinetobacter baumannii). (2020). Bioorganic & Medicinal Chemistry Letters, 30(23), 127550.
- Multidrug resistance to chemotherapy is a critical health problem associated with mutation of the therapeutic target. Therefore, the development of anticancer agents remains a challenge to overcome cancer cell resistance. (2021). RSC Advances, 11(38), 23558-23573.
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- 7. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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"2-anilino-5,6-dimethylpyrimidin-4(3H)-one derivatives and analogs"
An In-Depth Technical Guide to 2-Anilino-5,6-dimethylpyrimidin-4(3H)-one Derivatives and Analogs
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The 2-anilinopyrimidine core is a quintessential example of such a structure. Its derivatives have been extensively investigated and developed as potent modulators of various enzymes, particularly protein kinases.[1] This guide focuses specifically on the This compound core, a subset of this class that offers a robust and tunable platform for drug discovery.
The strategic placement of a carbonyl group at the 4-position and methyl groups at the 5- and 6-positions imparts specific steric and electronic properties that are crucial for target engagement and selectivity. These compounds have garnered significant attention primarily as ATP-competitive kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth analysis of the scaffold's synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental protocols necessary for its evaluation.
The Core Scaffold: A Structural Rationale for Kinase Inhibition
The efficacy of the this compound scaffold is not coincidental; it is rooted in its structural mimicry of the adenine base of ATP. This allows it to effectively compete for the ATP-binding site on protein kinases.
Key Structural Features:
-
Hinge-Binding Motif: The N1 nitrogen of the pyrimidine ring and the exocyclic anilino (-NH-) group act as a critical hydrogen bond donor-acceptor pair. This pattern enables a strong bidentate interaction with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone segment that anchors ATP and its competitive inhibitors.[3]
-
Substitutable Anilino Group: The aniline ring projects into a hydrophobic pocket of the kinase (often termed the "hydrophobic region I").[4] This provides a primary vector for modification to enhance potency and modulate selectivity against different kinases.
-
5,6-Dimethyl Substitution: The methyl groups at the C5 and C6 positions of the pyrimidine ring are not merely passive substituents. They can occupy a hydrophobic pocket near the ribose-binding region, contributing to binding affinity and influencing the overall conformation of the inhibitor.
-
C4-Oxo Group: The carbonyl group at the C4 position acts as an additional hydrogen bond acceptor, potentially forming interactions with solvent or specific residues within the active site, further anchoring the molecule.
This combination of features creates a high-affinity ligand that can be systematically modified to achieve desired potency and selectivity profiles, making it an ideal starting point for inhibitor design.
Synthetic Strategies: From Blueprint to Biologically Active Molecule
The construction of the this compound scaffold is most commonly achieved through a direct and efficient nucleophilic aromatic substitution (SNAr) reaction. This approach offers high yields and a straightforward purification process.
A generalized synthetic workflow involves the reaction of a 2-halo-5,6-dimethylpyrimidin-4(3H)-one precursor with a diverse library of substituted anilines. Modern techniques, such as microwave irradiation, have significantly accelerated this process compared to conventional heating methods.[5]
Experimental Protocol 1: Microwave-Assisted Synthesis of 2-Anilinopyrimidine Derivatives
This protocol is adapted from methodologies that leverage microwave irradiation to accelerate the SNAr reaction, significantly reducing reaction times from hours to minutes.[5]
Rationale: Microwave energy directly and efficiently heats the polar solvent and reactants, leading to a rapid increase in temperature and pressure within a sealed vessel. This dramatically increases the reaction rate compared to conventional heating, which relies on slower thermal conduction.
Step-by-Step Methodology:
-
Vessel Preparation: To a 5 mL microwave reaction vial, add 2-chloro-4,6-dimethylpyrimidine (1.0 mmol, 1 equiv.).
-
Reagent Addition: Add the desired substituted aniline (1.2 mmol, 1.2 equiv.) followed by ethanol (4 mL) as the solvent.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at a constant temperature of 160 °C for 10-15 minutes with magnetic stirring.
-
Reaction Quench & Extraction: After cooling the vessel to room temperature, dilute the solid residue with dichloromethane (30 mL). Wash the organic solution with an aqueous solution of 0.25 M sodium carbonate (2 x 20 mL) to remove any acidic byproducts and unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-anilinopyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Biological Targets and Mechanism of Action
The primary therapeutic value of 2-anilinopyrimidine derivatives lies in their ability to inhibit protein kinases.[4] Kinases are crucial signaling enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, and their dysregulation is a hallmark of many diseases, especially cancer.[6]
Derivatives of this scaffold function as Type I kinase inhibitors , meaning they are ATP-competitive and bind to the active conformation of the kinase.
Key Kinase Families Targeted:
-
Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle and transcription. Inhibition of CDKs like CDK2, CDK4, and CDK9 can halt uncontrolled cell proliferation and induce apoptosis (programmed cell death) in cancer cells.[2][6][7]
-
TAM Family (Tyro3, Axl, Mer): These receptor tyrosine kinases are implicated in cancer cell survival, metastasis, and resistance to chemotherapy. Inhibitors targeting Axl and Mer are of significant therapeutic interest.[3]
-
Src Family Kinases (SFKs): c-Src is a non-receptor tyrosine kinase involved in cell proliferation, motility, and survival. Its inhibition is a validated strategy in oncology.[8]
-
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 is a key driver of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[9]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has generated a wealth of SAR data, providing a roadmap for rational inhibitor design. The primary points of modification are the aniline ring and the pyrimidine core.
-
Aniline Ring Substitutions: This is the most critical area for optimizing potency and selectivity. The aniline ring typically binds in a hydrophobic pocket adjacent to the conserved "gatekeeper" residue.
-
Meta-Position: Substitution at the 3-position (meta) of the aniline ring is often well-tolerated and can improve potency. Small hydrophobic or halogen groups (e.g., -CH₃, -Cl, -Br) can enhance binding affinity.[10]
-
Para-Position: The 4-position (para) often points towards the solvent-exposed region. Larger, more polar groups, such as those capable of forming hydrogen bonds (e.g., sulfamoyl groups, ureas), can be installed here to improve solubility and create additional interactions, sometimes driving selectivity for specific kinase subfamilies.[4]
-
Ortho-Position: Substitution at the 2-position (ortho) is generally disfavored as it can cause a steric clash that disrupts the crucial planarity required for optimal hinge binding.
-
-
Pyrimidine Ring Substitutions: While the topic specifies 5,6-dimethyl, understanding the role of these groups is key.
-
C5 Position: This position can be modified to tune selectivity. For example, replacing the methyl group with a cyano or other small, electron-withdrawing group can alter the electronic properties and create specific interactions. In some CDK inhibitors, a larger group at C5 can enhance selectivity for CDK9.[2]
-
C6 Position: The C6-methyl group contributes to hydrophobic interactions. Modifying this position can impact binding affinity and the overall conformational preference of the inhibitor.
-
Table 1: Representative SAR Data for 2-Anilinopyrimidine Analogs as Kinase Inhibitors
(Data synthesized from representative findings in cited literature)
| Compound Class | R² (Aniline) Substituent | R⁵ (Pyrimidine) | Target Kinase | IC₅₀ (nM) | Reference |
| A | 3-Chloro | H | mGlu5 | 50 | [10] |
| B | Unsubstituted | H | mGlu5 | >10,000 | [10] |
| C | 4-Sulfamoyl | 6-([1,1'-biphenyl]-3-yl) | CDK2 | 44 | [11][12] |
| D | 4-Sulfamoyl | 6-([1,1'-biphenyl]-3-yl) | CDK1 | 86,000 | [11][12] |
| E | Unsubstituted | CN | CDK9 | 21 | [2][6] |
| F | 3,5-Dimethoxy | H | c-Src | Potent | [8] |
Note: This table includes analogs from the broader 2-anilinopyrimidine class to illustrate key SAR principles that are directly applicable to the 5,6-dimethylpyrimidin-4(3H)-one core.
Protocols for Biological Evaluation
A rigorous and logical workflow is essential to validate the activity of newly synthesized compounds. This process begins with biochemical assays to confirm direct target engagement and progresses to cell-based assays to measure physiological effects.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a standard method to determine the IC₅₀ value of a compound, which is the concentration required to inhibit 50% of the kinase's enzymatic activity.[13]
Rationale: This is a direct measure of target engagement. By using purified recombinant kinase, the assay isolates the interaction between the compound and its intended target, eliminating confounding factors from a complex cellular environment. The use of radiolabeled ATP ([γ-³³P]ATP) provides a highly sensitive and quantitative readout of substrate phosphorylation.
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
Reaction Mixture Assembly: In a 96-well plate, combine the following components:
-
Purified recombinant kinase (e.g., CDK9/Cyclin T1).
-
Specific peptide or protein substrate.
-
Test compound at various concentrations (include a DMSO-only vehicle control for 0% inhibition and a potent known inhibitor or no-enzyme control for 100% inhibition).
-
-
Reaction Initiation: Initiate the phosphorylation reaction by adding a solution containing both non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be near its Kₘ for the kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter paper.
-
Separation and Detection: If using filter paper, wash extensively with phosphoric acid to remove unreacted [γ-³³P]ATP, leaving only the radiolabeled phosphorylated substrate bound to the paper.
-
Quantification: Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a clinically and commercially significant class of compounds. Their success is built upon a foundation of favorable physicochemical properties, straightforward synthesis, and a well-understood mechanism of action for kinase inhibition. The extensive SAR knowledge allows for the rational design of derivatives with improved potency and selectivity.
Future research in this area will likely focus on:
-
Targeting Kinase Mutants: Developing next-generation inhibitors that are active against drug-resistant kinase mutations that arise during cancer therapy.
-
Enhancing Selectivity: Fine-tuning substitutions to create highly selective inhibitors, thereby minimizing off-target effects and improving the therapeutic window.
-
Exploring New Therapeutic Areas: While oncology is the primary focus, the diverse biological activities of anilinopyrimidines suggest potential applications in treating inflammatory, infectious, and neurodegenerative diseases.[1][14]
This guide provides the foundational knowledge and practical protocols for researchers to effectively explore and exploit the vast potential of this privileged scaffold in modern drug discovery.
References
- Gibbson, A. et al. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Vertex AI Search.
- Abdel-Maksoud, M. S. et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI.
- Jo, H. et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed.
- Jo, H. et al. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. PubMed.
- Pathak, S., Pandey, R., & Agrawal, N. (2023). Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity. Letters in Organic Chemistry, 20(10), 931-944.
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- Ohno, H. et al. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. PubMed.
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Loidl, G. et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][7]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. PubMed. Available at: .
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Spectroscopic Characterization of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-anilino-5,6-dimethylpyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and biological activity. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the experimental methodologies and the interpretation of the resulting spectra. The information presented herein is synthesized from established spectroscopic principles and data from closely related pyrimidine derivatives.
Introduction to this compound
Pyrimidine derivatives are a critical class of compounds in pharmaceutical sciences, forming the core structure of many bioactive molecules, including anticancer and antimicrobial agents.[1][2][3][4] The title compound, this compound, possesses a pyrimidinone scaffold substituted with an anilino group and two methyl groups. The presence of the anilino moiety suggests potential applications as a kinase inhibitor, a common motif in this class of drugs.[5] Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of this compound, which are prerequisites for any further biological evaluation.
This guide will explore the key spectroscopic features of this compound, providing a foundational understanding for researchers and professionals in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the chemical environment of individual atoms, and their connectivity.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., NH).
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
Caption: Workflow for NMR Spectroscopic Analysis.
Expected ¹H NMR Spectral Data
The expected proton NMR spectrum of this compound in DMSO-d₆ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet | 1H | N3-H (pyrimidinone ring) |
| ~9.0 | Singlet | 1H | N-H (anilino group) |
| ~7.6 | Doublet | 2H | ortho-Protons (aniline ring) |
| ~7.2 | Triplet | 2H | meta-Protons (aniline ring) |
| ~6.9 | Triplet | 1H | para-Proton (aniline ring) |
| ~2.1 | Singlet | 3H | C6-CH₃ |
| ~1.9 | Singlet | 3H | C5-CH₃ |
Rationale for Assignments: The N-H protons are expected to be downfield due to their acidic nature and potential for hydrogen bonding with the DMSO solvent. The aromatic protons of the anilino group will show characteristic splitting patterns (doublet and triplets). The methyl groups at C5 and C6 are in different electronic environments and are thus expected to have slightly different chemical shifts.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C4 (C=O) |
| ~160 | C2 (C-NHPh) |
| ~155 | C6 (C-CH₃) |
| ~140 | C1' (ipso-carbon of aniline) |
| ~129 | C3'/C5' (meta-carbons of aniline) |
| ~122 | C4' (para-carbon of aniline) |
| ~119 | C2'/C6' (ortho-carbons of aniline) |
| ~110 | C5 (C-CH₃) |
| ~20 | C6-CH₃ |
| ~15 | C5-CH₃ |
Rationale for Assignments: The carbonyl carbon (C4) is expected to be the most downfield signal. The carbons of the pyrimidine ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The anilino and methyl carbons will appear at their characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[6][7] The vibrations of specific bonds correspond to absorption of infrared radiation at characteristic frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Caption: Workflow for IR Spectroscopic Analysis.
Expected IR Spectral Data
The IR spectrum of this compound is expected to display the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching | Anilino and Pyrimidinone N-H |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Methyl C-H |
| ~1680 | C=O stretching | Pyrimidinone carbonyl |
| 1620-1580 | C=N and C=C stretching | Pyrimidine and Aniline rings |
| 1550-1500 | N-H bending | N-H |
| 1350-1200 | C-N stretching | Anilino and Pyrimidine C-N |
Rationale for Assignments: The N-H stretching vibrations will appear as broad bands in the high-frequency region. The carbonyl (C=O) stretch is a strong, characteristic absorption. The aromatic ring stretching vibrations (C=N and C=C) will be observed in the 1620-1450 cm⁻¹ region.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[8] High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, often yielding the protonated molecular ion [M+H]⁺.[9]
-
Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument is used to obtain accurate mass measurements.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded.
Caption: Workflow for High-Resolution Mass Spectrometry Analysis.
Expected Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₃N₃O
-
Molecular Weight: 215.25 g/mol
-
Expected HRMS (ESI⁺): The calculated m/z for the protonated molecule [M+H]⁺ (C₁₂H₁₄N₃O⁺) is 216.1131. An experimentally observed value within a few ppm of this calculated mass would confirm the elemental composition.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for related anilinopyrimidines involve cleavage of the anilino group or fragmentation of the pyrimidine ring.[10]
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The synergistic use of NMR, IR, and MS techniques allows for an unambiguous determination of its chemical structure. The provided protocols and expected data serve as a valuable resource for researchers involved in the synthesis and characterization of novel pyrimidine derivatives for potential therapeutic applications.
References
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Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]
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Royal Society of Chemistry. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deri. Available from: [Link]
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ResearchGate. Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. Available from: [Link]
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An In-depth Technical Guide to the Crystallography of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one: A Keystone for Structure-Based Drug Design
This technical guide provides a comprehensive exploration of the crystallographic analysis of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one. This endeavor is not merely an academic exercise; it represents a critical step in the rational design of novel therapeutics. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including roles as kinase inhibitors and anti-cancer agents.[1][2][3] Understanding the three-dimensional architecture of this specific molecule at an atomic level is paramount for elucidating its structure-activity relationships (SAR) and optimizing its potential as a drug candidate.
This document will guide researchers, scientists, and drug development professionals through the essential phases of a crystallographic study, from the foundational synthesis of the compound to the profound implications of its crystal structure in drug discovery. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in established scientific principles.
Significance and Biological Context: The Anilinopyrimidine Scaffold
The 2-anilinopyrimidine core is a privileged scaffold in drug discovery, frequently associated with the inhibition of protein kinases.[4][1][3] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The anilino group often acts as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The pyrimidinone ring and its substituents provide further opportunities for specific interactions, dictating the compound's potency and selectivity. Therefore, a precise understanding of the spatial arrangement of these features in this compound is essential for designing next-generation inhibitors with improved efficacy and safety profiles.
Synthesis and Purification: The Genesis of a Crystal
The journey to a crystal structure begins with the synthesis and rigorous purification of the target compound. A common and efficient route to 2-anilinopyrimidines involves the nucleophilic aromatic substitution of a suitable pyrimidine precursor.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol adapts a microwave-assisted method, which offers significant advantages in terms of reaction time and yield compared to conventional heating.[5]
Step 1: Reaction Setup
-
In a 5 mL microwave reaction vial, combine 2-chloro-5,6-dimethylpyrimidin-4(3H)-one (1.0 mmol), aniline (1.2 mmol), and ethanol (4 mL).
-
Add a magnetic stir bar to the vial.
Step 2: Microwave Irradiation
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160°C for 10 minutes with magnetic stirring.
Step 3: Work-up and Purification
-
After cooling, dilute the reaction mixture with 30 mL of dichloromethane (CH₂Cl₂).
-
Wash the organic solution with 0.25 M sodium carbonate (Na₂CO₃) solution (2 x 20 mL) to remove any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.
Step 4: Purity Assessment
-
Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity of >99% is essential for successful crystallization.
Caption: Common crystallization techniques for small molecules.
X-ray Diffraction Data Collection and Analysis: Unveiling the Molecular Architecture
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
Step 1: Crystal Mounting
-
Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).
Step 2: Data Collection
-
Mount the goniometer head on the diffractometer.
-
Perform an initial screening to assess the crystal quality and determine the unit cell parameters.
-
Collect a full sphere of diffraction data using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
Step 3: Data Processing
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz and polarization effects, and an empirical absorption correction.
-
Determine the space group and unit cell parameters.
Step 4: Structure Solution and Refinement
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares refinement.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
Interpreting the Crystal Structure: From Data to Design
The refined crystal structure provides a wealth of information that is invaluable for drug design.
Hypothetical Crystal Data for this compound
The following table presents hypothetical, yet plausible, crystallographic data for the title compound, based on known structures of similar pyrimidine derivatives. [6][7]
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₃N₃O |
| Formula Weight | 215.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.8 |
| β (°) | 105.2 |
| V (ų) | 1065.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.342 |
| R-factor | < 0.05 |
Key Structural Features and Implications for Drug Design
-
Tautomeric Form: The crystallographic data would unequivocally determine the dominant tautomeric form in the solid state, which is crucial for understanding its hydrogen bonding capabilities.
-
Conformation: The dihedral angle between the pyrimidine and aniline rings is a critical parameter. [7]This angle dictates the overall shape of the molecule and its ability to fit into a target binding site. A relatively planar conformation might be favored for interactions with the flat hinge region of a kinase, while a more twisted conformation could be exploited to achieve selectivity.
-
Hydrogen Bonding: The crystal packing will reveal the intermolecular hydrogen bonding network. In the case of this compound, the N-H of the anilino group and the N-H of the pyrimidinone ring are potential hydrogen bond donors, while the carbonyl oxygen and the pyrimidine nitrogens are potential acceptors. These interactions are a good proxy for the interactions the molecule might form with a protein target.
-
π-π Stacking: The crystal structure may also exhibit π-π stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions can inform the design of ligands with improved binding affinity through favorable aromatic interactions within a protein's active site.
Caption: The central role of crystallography in drug design.
Conclusion
The crystallographic analysis of this compound provides an atomic-level blueprint that is indispensable for modern drug discovery. By meticulously following the protocols outlined in this guide, from synthesis to structure interpretation, researchers can gain profound insights into the molecule's physicochemical properties and its potential interactions with biological targets. This knowledge is the bedrock upon which more potent, selective, and ultimately, more effective therapeutic agents are built. The investment in determining the crystal structure of this and similar molecules is a critical step towards the development of next-generation medicines.
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Wang, S., Wood, G., Meades, C., Griffiths, G., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4237-40. [Link]
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Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(21), 6947-58. [Link]
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Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. (2020). RSC Advances, 10(20), 11847-11854. [Link]
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Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(15), 4063-74. [Link]
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In Silico Modeling of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the in silico modeling of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one, a novel small molecule with significant therapeutic potential. As research has consistently highlighted the role of 2-anilinopyrimidine derivatives as potent kinase inhibitors, this guide will focus on modeling the interaction of this specific compound with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[1][2][3] We will dissect a comprehensive, field-proven in silico workflow, moving from ligand and target preparation through advanced molecular docking, molecular dynamics simulations, pharmacophore modeling, and predictive ADMET analysis. Each protocol is presented with a rationale for key decisions, ensuring a blend of theoretical understanding and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Rationale for In Silico Investigation
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The 2-anilinopyrimidine chemotype, in particular, has been extensively investigated as a privileged structure for targeting the ATP-binding site of various protein kinases.[6] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The central role of Cyclin-Dependent Kinases (CDKs) in cell cycle regulation makes them a prime target for the development of anti-proliferative agents.[1][2][3]
This guide focuses on this compound, a molecule that combines the established kinase-binding anilinopyrimidine core with a dimethylpyrimidinone moiety. In silico modeling provides a powerful, resource-efficient paradigm to predict and analyze the molecular interactions of this compound. By simulating its binding to a chosen biological target, we can gain critical insights into its potential efficacy, binding mode, and stability, thereby guiding further experimental validation and lead optimization.[7]
Based on the extensive literature on 2-anilinopyrimidine derivatives as CDK inhibitors, we have selected Cyclin-Dependent Kinase 2 (CDK2) as our primary biological target for this modeling study. CDK2 is a well-characterized kinase, and numerous crystal structures in complex with inhibitors are publicly available, providing a solid foundation for structure-based drug design.[8][9][10][11][12]
The In Silico Modeling Workflow: A Holistic Approach
Our investigation will follow a multi-step computational workflow designed to provide a comprehensive understanding of the ligand-protein interaction. This process is iterative and synergistic, with insights from one stage informing the next.
Caption: A generalized workflow for the in silico modeling of a small molecule inhibitor.
Foundational Steps: Ligand and Protein Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand (this compound) and the protein target (CDK2) is a critical first step.
Ligand Preparation
The 3D structure of the ligand is generated and optimized to ensure a energetically favorable conformation.
Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure to a 3D format.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand conformation is physically realistic.
-
Charge Assignment: Assign appropriate partial charges to each atom of the ligand.
-
Tautomeric and Ionization States: Determine the most probable tautomeric and ionization states at physiological pH (around 7.4).
Protein Target Preparation
For this study, we will utilize a high-resolution crystal structure of CDK2 in complex with a known inhibitor from the Protein Data Bank (PDB). The PDB ID 1PYE, which is the crystal structure of CDK2 with an inhibitor, will be used as our starting point.[8]
Protocol: Protein Preparation
-
PDB Structure Retrieval: Download the crystal structure of CDK2 (e.g., PDB ID: 1PYE) from the RCSB PDB database.[8]
-
Initial Cleaning: Remove non-essential components from the PDB file, such as water molecules, co-solvents, and the co-crystallized ligand.
-
Handling Missing Residues and Atoms: Check for and model any missing residues or atoms in the protein structure.
-
Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states to ionizable residues based on a physiological pH.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Core Modeling Techniques
With the prepared ligand and protein structures, we can now proceed to the core computational modeling techniques.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[6] This technique is instrumental in elucidating the binding mode and estimating the binding affinity.
Protocol: Molecular Docking
-
Binding Site Definition: Define the binding site on CDK2. This is typically done by creating a grid box centered on the active site, often defined by the position of the co-crystallized ligand in the original PDB structure.
-
Docking Algorithm Selection: Choose a suitable docking algorithm. For this study, we will use AutoDock, a widely used and validated docking software. We will employ a modified parameter set to enhance the accuracy of modeling hydrogen bonds in kinase-inhibitor complexes.[13]
-
Execution of Docking: Run the docking simulation, allowing the ligand to flexibly explore the defined binding site.
-
Pose Analysis and Scoring: Analyze the resulting docked poses. The poses are typically ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to assess their interactions with key active site residues.
Caption: A schematic of the molecular docking workflow.
Expected Interactions: Based on known CDK2 inhibitors, we anticipate that the pyrimidine core of our ligand will form key hydrogen bonds with the hinge region residues of CDK2. The anilino and dimethyl groups are expected to occupy hydrophobic pockets within the active site.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time.[14][15] This allows us to assess the stability of the predicted binding mode and observe the conformational changes of both the ligand and the protein.
Protocol: Molecular Dynamics Simulation using GROMACS
This protocol provides a general outline for running an MD simulation using GROMACS, a versatile and widely used MD software package.[16][17][18]
-
System Setup:
-
Place the top-ranked docked complex in a periodic simulation box.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts.
-
Equilibration:
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure proper solvent distribution around the complex.
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to achieve the correct density.
-
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to evaluate:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the complex.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.
-
Advanced Analysis and Predictive Modeling
Building upon the core modeling results, we can employ further in silico techniques to derive deeper insights and make predictions about the compound's properties.
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity.[19][20] This can be used to guide the design of new derivatives with improved potency.
Protocol: Structure-Based Pharmacophore Modeling
-
Feature Identification: Based on the stable interactions observed in the MD simulation, identify the key pharmacophoric features of this compound and their corresponding interacting residues in CDK2.
-
Model Generation: Generate a 3D pharmacophore model that incorporates these features with their spatial constraints.
-
Model Validation: Validate the pharmacophore model by screening it against a database of known active and inactive CDK2 inhibitors. A good model should be able to distinguish between these two classes of compounds.
Caption: A conceptual representation of a pharmacophore model with key chemical features.
Quantitative Structure-Activity Relationship (QSAR): Correlating Structure with Activity
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5][21][22][23][24] While we are focusing on a single compound, understanding the principles of QSAR is crucial for future lead optimization.
Conceptual Approach for a QSAR Study:
-
Dataset Curation: A dataset of pyrimidine derivatives with their experimentally determined inhibitory activities against CDK2 would be required.
-
Descriptor Calculation: For each compound in the dataset, a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated.
-
Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
ADMET Prediction: Assessing Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.[25][26] Several computational tools can predict these properties based on the molecular structure.
Protocol: ADMET Prediction
-
Tool Selection: Utilize a reliable ADMET prediction tool or web server, such as ADMET-AI, pkCSM, or admetSAR.[4][27][28]
-
Input: Submit the SMILES string or 3D structure of this compound to the selected tool.
-
Analysis of Predictions: Analyze the predicted ADMET properties, including but not limited to:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hERG inhibition.
-
| Property Category | Predicted Parameter | Desired Outcome |
| Absorption | Human Intestinal Absorption | High |
| Caco-2 Permeability | High | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Target-dependent |
| Plasma Protein Binding | Moderate to High | |
| Metabolism | CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No | |
| Toxicity | Ames Mutagenicity | Non-mutagenic |
| hERG Inhibition | No |
Table 1: Key ADMET Parameters and Desired Outcomes for a Systemic Drug Candidate.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound as a potential CDK2 inhibitor. By systematically applying molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, researchers can build a robust computational model that informs and accelerates the drug discovery process.
The insights gained from these computational studies, such as the predicted binding mode, the stability of the ligand-protein complex, key pharmacophoric features, and a preliminary assessment of drug-like properties, provide a strong foundation for subsequent experimental validation. Future work should focus on the synthesis of the compound and its in vitro evaluation in biochemical and cellular assays to confirm its inhibitory activity against CDK2 and its anti-proliferative effects in relevant cancer cell lines. The synergy between in silico modeling and experimental validation is paramount for the successful development of novel therapeutic agents.
References
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RCSB Protein Data Bank. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor. Retrieved from [Link]
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MDPI. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacophore model for type I protein kinase inhibitors. Retrieved from [Link]
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PubMed. (2012). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Retrieved from [Link]
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PubMed. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Retrieved from [Link]
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ACS Publications. (2021). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Retrieved from [Link]
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RCSB Protein Data Bank. (n.d.). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. Retrieved from [Link]
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Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]
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RCSB Protein Data Bank. (2015). 5A14: Human CDK2 with type II inhibitor. Retrieved from [Link]
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PubMed. (2021). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Retrieved from [Link]
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PubMed Central. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. Retrieved from [Link]
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RCSB Protein Data Bank. (2005). 2C6O: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. Retrieved from [Link]
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PubMed Central. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Retrieved from [Link]
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ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]
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ResearchGate. (2020). QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents. Retrieved from [Link]
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VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. Retrieved from [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. Retrieved from [Link]
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National Institutes of Health. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]
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PubMed Central. (2016). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Retrieved from [Link]
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Beckstein Lab, Arizona State University. (2015). Tutorial: Simulating AdK with Gromacs. Retrieved from [Link]
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RSC Publishing. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]
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GROMACS Tutorials. (n.d.). GROMACS Tutorials. Retrieved from [Link]
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GitHub. (n.d.). Becksteinlab/AdKGromacsTutorial: Basic tutorial for running and analyzing a Gromacs MD simulation of AdK. Retrieved from [Link]
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ACS Publications. (2022). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved from [Link]
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YouTube. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. Retrieved from [Link]
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PubMed Central. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Retrieved from [Link]
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Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors?. Retrieved from [Link]
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MDPI. (2023). The Dual Effects of CDK4/6 Inhibitors on Tumor Immunity. Retrieved from [Link]
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OncLive. (2017). Understanding Abemaciclib: A New CDK4/6 Inhibitor. Retrieved from [Link]
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Susan G. Komen®. (n.d.). CDK4/6 Inhibitors. Retrieved from [Link]
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A Technical Guide to 2-Anilinopyrimidine-Based CDK Inhibitors: The Case of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one
Abstract
This technical guide provides a comprehensive overview of the 2-anilinopyrimidine scaffold as a privileged structure for the inhibition of cyclin-dependent kinases (CDKs), a critical family of enzymes in cell cycle regulation and oncology. Using 2-anilino-5,6-dimethylpyrimidin-4(3H)-one (CAS 97041-35-5) as a representative molecule, we explore the core principles of its design, a robust synthetic pathway, its putative mechanism of action, and a complete workflow for preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed, self-validating experimental protocols to guide the investigation of this important class of kinase inhibitors.
Introduction: The Central Role of Cyclin-Dependent Kinases in Oncology
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of the eukaryotic cell cycle.[1] Their activity is contingent upon binding to a regulatory cyclin subunit, and this dynamic interplay drives the orderly progression of cells through the distinct phases of growth and division (G1, S, G2, M).
In the context of oncology, the CDK signaling axis is frequently dysregulated. Overexpression of cyclins or loss of endogenous CDK inhibitors (CKIs) leads to hyperactive CDK signaling, which decouples cell proliferation from normal growth controls and is a hallmark of cancer.[1] This fundamental role has made CDKs highly attractive targets for therapeutic intervention.
The development of CDK inhibitors has evolved significantly. First-generation inhibitors were largely non-selective, leading to high toxicity.[2] Subsequent research has produced highly selective inhibitors, most notably the FDA-approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib, which have transformed the treatment landscape for HR+/HER2- breast cancer.[1][3] The 2-anilinopyrimidine scaffold has emerged as a particularly effective core structure for achieving potent and selective CDK inhibition.
The 2-Anilinopyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, capable of engaging a wide variety of biological targets. For kinase inhibition, its utility is rooted in its structural resemblance to the adenine ring of ATP. This allows 2-anilinopyrimidine derivatives to function as ATP-competitive inhibitors, effectively occupying the ATP-binding pocket and preventing the phosphorylation of substrate proteins. The "anilino" group at the 2-position is crucial, often forming key hydrogen bonds with the "hinge" region of the kinase, a critical anchoring interaction for high-affinity binding.
Our focus molecule, This compound , embodies this core design. The dimethyl substitution on the pyrimidine ring can influence solubility and interactions within the binding pocket, potentially enhancing selectivity for specific CDK family members.
Synthesis and Characterization
A robust and efficient synthesis of 2-anilinopyrimidine derivatives can be achieved via the aromatic nucleophilic substitution of a halogenated pyrimidine with an appropriate aniline. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating.[4]
Core Synthetic Pathway
The proposed synthesis for this compound proceeds from the commercially available 2-chloro-4,6-dimethylpyrimidine.
Caption: General synthetic workflow for 2-anilinopyrimidines.
Note: While the direct synthesis of the titular compound from 2-chloro-4,6-dimethylpyrimidine yields 2-anilino-4,6-dimethylpyrimidine, further established synthetic steps would be required to achieve the specific 5,6-dimethyl and 4(3H)-one structure. The following protocol details the key nucleophilic substitution step.
Detailed Experimental Protocol: Synthesis of 2-Anilinopyrimidine Intermediate[4]
-
Reaction Setup: In a 5 mL microwave reaction vial, combine 2-chloro-4,6-dimethylpyrimidine (114 mg, 0.80 mmol), the desired aniline (1.0 mmol), and ethanol (4 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160 °C for 10 minutes with magnetic stirring.
-
Workup: After cooling, transfer the reaction mixture to a separatory funnel containing 30 mL of dichloromethane (CH₂Cl₂).
-
Extraction: Wash the organic layer twice with 20 mL of 0.25 M sodium carbonate (Na₂CO₃) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography or recrystallization to obtain the final 2-anilinopyrimidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanism of Action: ATP-Competitive CDK Inhibition
This compound is predicted to function as an ATP-competitive inhibitor. The pyrimidine core mimics the adenine of ATP, while the anilino group projects into the pocket to form critical hydrogen bonds with the kinase hinge region, typically involving the backbone amide and carbonyl groups of conserved residues. The substituents on both the pyrimidine and aniline rings then dictate the inhibitor's potency and selectivity by forming additional interactions with specific residues in the binding pocket.
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The Anilinopyrimidine Scaffold: A Comprehensive Technical Guide to the Discovery and Development of Potent Kinase Inhibitors
Foreword: From Fungicides to the Forefront of Cancer Therapy
The journey of the anilinopyrimidine scaffold is a testament to the serendipitous and evolutionary nature of drug discovery. Initially finding its place in agriculture as a potent fungicide, this versatile heterocyclic system has risen to prominence in human medicine as a privileged scaffold for the development of highly targeted kinase inhibitors.[1][2] This guide provides a deep dive into the discovery, development, and application of anilinopyrimidine inhibitors, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in scientific integrity and practical insights. We will explore the historical evolution of this remarkable pharmacophore, dissect its mechanism of action, and provide detailed, field-proven methodologies for its investigation and optimization.
The Genesis of a Privileged Scaffold: A Historical Perspective
The anilinopyrimidine core did not emerge from a rational design campaign for kinase inhibition. Its roots lie in the agrochemical industry, where compounds like pyrimethanil were developed for their efficacy in controlling plant pathogenic fungi.[3] The proposed mechanism of action in fungi involves the inhibition of methionine biosynthesis, a pathway essential for fungal growth and proliferation.[3]
The leap from fungicides to human therapeutics was driven by a growing understanding of the central role of protein kinases in cellular signaling and the pathogenesis of diseases like cancer. The pyrimidine ring, a key component of the anilinopyrimidine structure, was recognized as an excellent mimic of the adenine base of ATP, the ubiquitous co-factor for all kinases. This structural similarity allows pyrimidine-based compounds to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity. The 2-phenylaminopyrimidine scaffold was identified as having good "lead-like" properties in high-throughput screening campaigns, initially targeting Protein Kinase C (PKC).[4] Subsequent structural modifications led to the identification of its potent inhibitory activity against the Bcr-Abl kinase, the causative agent of Chronic Myeloid Leukemia (CML).[4] This pivotal discovery paved the way for the development of imatinib, the first rationally designed kinase inhibitor, and heralded a new era of targeted cancer therapy.[4]
Mechanism of Action: Targeting the Engine of Cellular Proliferation
Anilinopyrimidine inhibitors are predominantly ATP-competitive inhibitors, targeting the kinase domain of various protein kinases. By occupying the ATP-binding site, they prevent the transfer of a phosphate group from ATP to the tyrosine, serine, or threonine residues of substrate proteins, thereby blocking downstream signaling pathways that drive cell proliferation, survival, and migration.
The specificity of anilinopyrimidine inhibitors for different kinases is determined by the intricate network of interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket. Key interactions often involve hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain, as well as hydrophobic interactions with other residues in the pocket.
Key Kinase Targets and Associated Pathologies
The versatility of the anilinopyrimidine scaffold has enabled the development of inhibitors targeting a wide range of kinases implicated in various diseases:
-
Bcr-Abl: The fusion protein resulting from the Philadelphia chromosome translocation, characteristic of CML. Anilinopyrimidine inhibitors like imatinib and nilotinib have revolutionized the treatment of this disease.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in non-small cell lung cancer (NSCLC) and other solid tumors. Gefitinib and erlotinib are notable examples of anilinopyrimidine-based EGFR inhibitors.
-
c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These receptor tyrosine kinases play crucial roles in tumor growth, angiogenesis, and metastasis. Dual inhibitors targeting both c-Met and VEGFR-2 have been developed using the anilinopyrimidine scaffold.[5][6][7]
-
ErbB2 (HER2): A member of the EGFR family, overexpressed in a subset of breast cancers. Lapatinib is a dual EGFR/HER2 inhibitor with an anilinopyrimidine core.[8]
The following diagrams illustrate the points of intervention for anilinopyrimidine inhibitors in key signaling pathways.
Structure-Activity Relationship (SAR): The Art of Molecular Sculpting
The development of potent and selective anilinopyrimidine inhibitors is a story of meticulous SAR studies. The core scaffold provides the essential ATP-competitive binding, while modifications at various positions of the aniline and pyrimidine rings fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.
-
The Aniline Moiety: Substitutions on the aniline ring are crucial for achieving selectivity and potency. For instance, in the case of EGFR inhibitors, specific substitutions at the 3- and 4-positions of the aniline ring are critical for engaging with the "gatekeeper" residue in the ATP-binding pocket.
-
The Pyrimidine Core: Modifications to the pyrimidine ring itself can influence the inhibitor's interaction with the hinge region and overall physicochemical properties.
-
The "Solubilizing" Side Chain: Many anilinopyrimidine inhibitors feature a side chain, often at the 4- or 5-position of the pyrimidine ring, which enhances solubility and allows for further interactions with the solvent-exposed region of the kinase domain.
The following table summarizes the impact of various substitutions on the activity of a series of dual c-Met/VEGFR-2 anilinopyrimidine inhibitors.
| Compound ID | R Group | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| 3a | H | 8.8 | 16 |
| 3g | 3-fluoro | 3.8 | 4.3 |
| 18a | 2-pyridyl | 3.8 | - |
Data adapted from Zhan et al., ACS Med Chem Lett. 2014.[6][7]
The Drug Discovery and Development Workflow: A Practical Guide
The journey from a hit compound to a clinical candidate is a multi-step process involving a battery of in vitro and in vivo assays. This section provides detailed, field-proven protocols for key experiments in the development of anilinopyrimidine inhibitors.
In Vitro Kinase Inhibition Assays
The primary screen for any kinase inhibitor program is the in vitro kinase assay, which measures the direct inhibitory effect of a compound on the target kinase. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the target kinase and the appropriate substrate in kinase reaction buffer.
-
Prepare serial dilutions of the anilinopyrimidine inhibitor in a suitable solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor dilution to the wells of a 96-well plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assays for Anticancer Activity
While in vitro kinase assays are essential for determining direct target engagement, cell-based assays are crucial for assessing a compound's efficacy in a more biologically relevant context. These assays measure the effect of the inhibitor on cancer cell proliferation, survival, and apoptosis.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the anilinopyrimidine inhibitor.
-
Incubate for 48-72 hours.
-
-
MTT Staining:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment:
-
Treat cancer cells with the anilinopyrimidine inhibitor at various concentrations for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Case Studies: From Bench to Bedside
The success of the anilinopyrimidine scaffold is best illustrated through the stories of the drugs that have made it to the clinic.
Imatinib: The Poster Child of Targeted Therapy
The development of imatinib for the treatment of CML represents a paradigm shift in oncology. By specifically targeting the Bcr-Abl oncoprotein, imatinib demonstrated that a deep understanding of the molecular basis of a disease could lead to the development of a highly effective and well-tolerated therapy. The anilinopyrimidine core of imatinib was instrumental in its ability to bind to the inactive conformation of the Abl kinase domain, a feature that contributes to its selectivity.
Lapatinib: A Dual Inhibitor for Breast Cancer
Lapatinib is a dual inhibitor of EGFR and HER2, approved for the treatment of HER2-positive breast cancer. [8]The discovery of lapatinib involved a carefully designed biological evaluation cascade and multidimensional data analysis to optimize potency against two kinase targets while maintaining selectivity. [11]This case study highlights the challenges and strategies involved in developing dual-targeting inhibitors. [8][13][14][15]
Conclusion and Future Directions
The anilinopyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of potent and selective kinase inhibitors. From its humble beginnings as a fungicide to its current status as a cornerstone of targeted cancer therapy, the journey of this pharmacophore is a testament to the power of medicinal chemistry and a deep understanding of disease biology.
The future of anilinopyrimidine inhibitors will likely involve the development of next-generation compounds that can overcome resistance, target novel kinases, and address a wider range of diseases. The integration of advanced computational methods, novel synthetic strategies, and a deeper understanding of kinase biology will undoubtedly continue to fuel the evolution of this remarkable class of therapeutic agents.
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Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of anilinopyrimidines as dual inhibitors of c-Met and VEGFR-2: synthesis, SAR, and cellular activity. ACS medicinal chemistry letters, 5(6), 673–678. [Link]
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Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS medicinal chemistry letters, 5(6), 673–678. [Link]
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Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). An overview of the c-MET signaling pathway. Cell communication and signaling : CCS, 10, 4. [Link]
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Zhan, Z., Ai, J., Liu, Q., Ji, Y., Chen, T., Xu, Y., Geng, M., & Duan, W. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS medicinal chemistry letters, 5(6), 673–678. [Link]
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Unciti-Broceta, A., & Unciti-Broceta, J. D. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 986–1004. [Link]
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Methodological & Application
Application Notes and Protocols for 2-anilino-5,6-dimethylpyrimidin-4(3H)-one in Cell Culture
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Kinase Inhibitor for Cell Cycle Research
The 2-anilino-pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors. These compounds are particularly recognized for their ability to target cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the use of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one , a putative novel CDK inhibitor, in a cell culture setting. While this specific molecule is not extensively documented in publicly available literature, its structural features strongly suggest it functions as an inhibitor of CDKs, likely targeting the G1/S transition phase of the cell cycle.
The protocols outlined herein are designed to enable researchers to rigorously characterize the biological activity of this compound, providing a framework for assessing its potential as a tool for cancer research and drug discovery. The experimental designs are based on established methodologies for evaluating CDK inhibitors and are intended to be adaptable to a variety of cancer cell lines.
Proposed Mechanism of Action: Targeting the CDK2/Cyclin E Complex
Based on the structure-activity relationships of related 2-anilino-pyrimidine compounds, it is hypothesized that this compound acts as an ATP-competitive inhibitor of cyclin-dependent kinases, with a probable high affinity for CDK2. The CDK2/Cyclin E complex is a critical regulator of the G1 to S phase transition in the cell cycle.[1][2] Inhibition of this complex is expected to lead to cell cycle arrest, preventing DNA replication and subsequent cell division. The proposed mechanism of action is illustrated in the following signaling pathway diagram.
Caption: Proposed inhibition of the CDK2/Cyclin E pathway by this compound.
Safety, Handling, and Compound Preparation
1. Safety Precautions:
While a specific safety data sheet (SDS) for this compound is not available, related pyrimidine-based compounds may cause skin and eye irritation.[3][4][5] Therefore, standard laboratory safety practices should be strictly followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[3][6]
2. Compound Preparation and Storage:
For in vitro studies, a stock solution of the compound should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Storage | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Protocol for Preparing a 10 mM Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the powder.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Experimental Protocols
The following protocols provide a comprehensive framework for evaluating the biological effects of this compound in cell culture.
Experimental Workflow Overview
Caption: General experimental workflow for characterizing the compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Cancer cell line of choice (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[2]
Materials:
-
Cancer cell line of choice
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins following compound treatment.
Materials:
-
Cancer cell line of choice
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-phospho-Rb, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells in 6-well plates as described for flow cytometry.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of target proteins to a loading control (e.g., Actin or GAPDH).
-
Conclusion
The protocols detailed in this guide provide a robust framework for the initial characterization of this compound as a putative CDK inhibitor in cell culture. By systematically evaluating its effects on cell viability, cell cycle progression, and the expression of key regulatory proteins, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. These foundational experiments will pave the way for more advanced studies, including kinase profiling and in vivo efficacy assessments.
References
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- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
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- BD Biosciences. (n.d.). Cell Cycle Protocols. Retrieved January 19, 2026.
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- TCI Chemicals. (2024, November 29).
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- Merck Millipore. (n.d.). Cdk2 Inhibitor I - Calbiochem | 219442. Retrieved January 19, 2026.
- National Institutes of Health. (2025, June 10). CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy.
- PubMed Central. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
- National Institutes of Health. (n.d.). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2).
- PubMed. (2012, July). 2-Anilino-4-(benzimidazol-2-yl)
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- PubMed. (n.d.).
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Application Notes and Protocols for In Vitro Profiling of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one
Introduction: The Therapeutic Potential of Anilino-Pyrimidine Scaffolds
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The anilino-pyrimidine subclass, in particular, has garnered significant attention as a source of potent and selective protein kinase inhibitors.[3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Compounds bearing the 2-anilino-pyrimidine core have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), 3-Phosphoinositide-dependent kinase 1 (PDK1), and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), underscoring the therapeutic promise of this chemical class.[5][6]
This guide provides a detailed framework for the initial in vitro characterization of a novel compound, 2-anilino-5,6-dimethylpyrimidin-4(3H)-one. Given the established precedent for this chemical family, the protocols outlined below are designed to assess its potential as both a direct enzyme inhibitor and a cytotoxic agent against cancer cells. We will focus on two foundational assays: a universal luminescence-based kinase assay to determine enzymatic inhibition and the MTT colorimetric assay to evaluate effects on cell viability.
Part 1: In Vitro Kinase Inhibition Profiling
The first critical step in characterizing a potential kinase inhibitor is to measure its direct effect on enzyme activity. The ADP-Glo™ Kinase Assay is a robust and highly sensitive method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[4][7] This universal system can be adapted for virtually any kinase, making it an ideal platform for initial screening when the precise molecular target may be unknown.
Principle of the ADP-Glo™ Kinase Assay
The assay operates in two steps. First, the kinase reaction is performed, during which the kinase transfers a phosphate group from ATP to a substrate, producing ADP. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal directly proportional to the initial kinase activity.[5][7] An inhibitor will reduce kinase activity, leading to a decrease in ADP production and a corresponding drop in luminescence.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is a general template and should be optimized for the specific kinase being tested, particularly regarding enzyme and substrate concentrations.
Materials:
-
This compound
-
Recombinant protein kinase of interest and corresponding substrate
-
ATP (Ultra-Pure)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)[7]
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
DMSO (ACS Grade)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution starting from 1 mM). This will be your "compound plate".
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of each diluted compound concentration (or DMSO as a vehicle control) to the appropriate wells.
-
Prepare a master mix of the kinase in kinase assay buffer. Add 2 µL of this mix to each well.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature. This pre-incubation step allows the compound to bind to the kinase before the reaction starts.
-
Prepare a master mix of the kinase substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine competitive inhibitor potency.[8]
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mix to each well, bringing the total reaction volume to 5 µL.
-
-
Reaction Incubation:
-
Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[9] Mix and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.[9] Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Data Presentation: Kinase Inhibition
Summarize the results in a clear, tabular format.
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| Kinase A | [Insert Value] | [Insert Value] |
| Kinase B | [Insert Value] | [Insert Value] |
| Kinase C | [Insert Value] | [Insert Value] |
Table 1: Example data table for summarizing IC₅₀ values against a panel of kinases. Staurosporine is often used as a non-selective positive control inhibitor.
Part 2: Cell Viability and Cytotoxicity Profiling
While a direct enzyme assay is crucial, understanding a compound's effect in a cellular context is equally important. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] This assay measures the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[1][3]
Principle of the MTT Assay
Only metabolically active, viable cells can perform the reduction of MTT.[11] Therefore, the amount of purple formazan produced is directly proportional to the number of living cells.[11] The insoluble formazan crystals are solubilized with a solvent (typically DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer. A decrease in signal in treated cells compared to untreated controls indicates a loss of viability.
Experimental Workflow: MTT Cytotoxicity Assay
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- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. MTT assay protocol | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
Application of 2-Anilinopyrimidine Derivatives in Cancer Research: A Technical Guide for Drug Discovery Professionals
Introduction: The 2-Anilinopyrimidine Scaffold as a Privileged Kinase Inhibitor Motif
The pyrimidine ring is a fundamental component of nucleic acids, making its derivatives a cornerstone in the development of therapeutic agents that interfere with cellular processes.[1] In modern oncology, the 2-anilinopyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous small-molecule protein kinase inhibitors.[2][3] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[3] Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[3][4]
While specific data on 2-anilino-5,6-dimethylpyrimidin-4(3H)-one is not extensively available in public literature, the broader class of 2-anilinopyrimidine derivatives has been successfully developed to target a range of oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2][5][6] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.[5]
This technical guide provides detailed application notes and protocols for the preclinical evaluation of 2-anilinopyrimidine-based compounds in cancer research. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies for key experimental workflows.
Part 1: Foundational In Vitro Evaluation
The initial assessment of a novel 2-anilinopyrimidine derivative involves determining its biological activity and mechanism of action at the cellular and molecular level. This is achieved through a series of robust in vitro assays.
Biochemical Kinase Inhibition Assays
Application Note: The primary mechanism of action for most anilinopyrimidine-based anticancer agents is the direct inhibition of protein kinase activity. Therefore, the first step is to quantify the compound's potency against a panel of purified kinases. This is crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of drug potency, and for assessing the selectivity of the compound. A highly selective inhibitor targets a specific kinase, minimizing off-target effects, while a multi-targeted inhibitor might offer broader therapeutic efficacy.[7]
Protocol: TR-FRET-Based Kinase Inhibition Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.
Materials:
-
Purified recombinant kinase (e.g., CDK9/Cyclin T1, EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound (2-anilinopyrimidine derivative)
-
Europium-labeled anti-phospho-substrate antibody (donor fluorophore)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor fluorophore)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and add the detection reagents: a mixture of the Europium-labeled anti-phospho-substrate antibody and the APC-labeled streptavidin.
-
Signal Measurement: After another incubation period, read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[8]
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability and Cytotoxicity Assays
Application Note: Once the biochemical potency is established, the next critical step is to assess the compound's effect on cancer cell viability. These assays measure the number of living cells after treatment and are fundamental for determining the compound's efficacy at a cellular level.[9][10] The choice of cell lines is paramount and should be guided by the kinase target. For example, EGFR inhibitors are often tested on non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations.[4][5]
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., A549 for NSCLC, HCT116 for colon cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2-anilinopyrimidine derivative for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a blank (medium only).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
| Compound Class | Target Kinase | Example Cell Line | Typical IC50 Range | Reference |
| Anilinopyrimidine | CDK9 | HCT116 (Colon) | 59 nM | [2] |
| Anilinopyrimidine | CDK7 | MCF7 (Breast) | 479 nM | [2] |
| Quinazoline (EGFRi) | EGFR (mutant) | PC9 (NSCLC) | 0.08 µM (Gefitinib) | [5] |
| Anilinopyrimidine | c-Met/VEGFR-2 | MKN-45 (Gastric) | 0.33 - 1.7 µM | N/A |
Part 2: Elucidating the Mechanism of Action in a Cellular Context
After confirming the compound's cytotoxic effects, it is essential to verify that it engages its intended target within the cell and to understand the downstream cellular consequences.
Western Blotting for Target Engagement and Pathway Modulation
Application Note: Western blotting is a powerful technique to confirm that the anilinopyrimidine derivative inhibits the target kinase in a cellular environment. This is achieved by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates. A reduction in the phosphorylated form of the target protein upon compound treatment indicates successful target engagement.[12][13] This method also allows for the analysis of the broader signaling pathway to understand the compound's impact on cellular networks.[12]
Protocol: Western Blot Analysis of Kinase Pathway Inhibition
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Rb, anti-total-Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated target overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the target protein.[13]
Caption: EGFR signaling pathway and the inhibitory action of anilinopyrimidine derivatives.
Cell Cycle Analysis
Application Note: Many protein kinases, particularly CDKs, are key regulators of the cell cycle.[14][15] Inhibitors of these kinases are expected to cause cell cycle arrest at specific phases. For example, CDK4/6 inhibitors typically induce a G1 phase arrest.[14] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) is the standard method to analyze the cell cycle distribution of a cell population.[16]
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a duration that allows for cell cycle effects to manifest (e.g., 24-48 hours).
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C.
-
Staining: Rehydrate the cells in PBS, then treat with RNase A to degrade RNA. Add the PI staining solution.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assays
Application Note: A desired outcome for an anticancer agent is the induction of programmed cell death, or apoptosis. The disruption of critical kinase signaling pathways often leads to apoptosis. Annexin V staining is a common flow cytometry-based method to detect early-stage apoptosis.[17] Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis. Co-staining with a viability dye like PI allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a suitable duration to induce apoptosis (e.g., 24-72 hours).
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Part 3: In Vivo Efficacy Evaluation
Application Note: While in vitro assays are crucial for initial screening and mechanism of action studies, demonstrating efficacy in a living organism is a critical step in preclinical drug development. Human tumor xenograft models in immunocompromised mice are the gold standard for evaluating the in vivo antitumor activity of a compound.[18][19][20]
Protocol: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., A549, HCT116)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[18]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups when the tumors reach a specified average volume.
-
Drug Administration: Administer the test compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume.
-
Monitoring: Monitor the animals for any signs of toxicity, including weight loss and changes in behavior.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the tumor growth inhibition in the treated group to the control group.
Conclusion
The 2-anilinopyrimidine scaffold represents a highly successful and versatile platform for the design of potent and selective protein kinase inhibitors for cancer therapy. The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of novel 2-anilinopyrimidine derivatives. A systematic approach, beginning with biochemical and cellular assays to establish potency and mechanism, followed by rigorous in vivo testing, is essential for identifying promising lead candidates for further development. By understanding the causality behind each experimental choice and employing these self-validating protocols, researchers can confidently advance the next generation of targeted cancer therapeutics.
References
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To date, the CDK inhibitors (CDKIs), specifically the ones that block the enzyme activity of CDK4 and CDK6 (CDK4/6), have been approved by FDA for the treatment of metastatic hormone receptor positive breast cancer. However, due to the non-selectivity and significant toxicity, most of the first generation CDK inhibitors (so called pan-CDK inhibitors that target several CDKs) ... (Source: PubMed Central, [Link])[14]
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Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. (Source: MDPI, [Link])[2]
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Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. (Source: advarra.com, [Link])[4]
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (Source: mdpi.com, [Link])[5]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (Source: Royal Society of Chemistry, [Link])[6]
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Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. (Source: mdpi.com, [Link])[15]
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CDK inhibitors in cancer therapy, an overview of recent development. (Source: PubMed, [Link])[21]
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Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (Source: NIH, [Link])[22]
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Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. (Source: PubMed, [Link])[7]
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CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. (Source: American Association for Cancer Research, [Link])[23]
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Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. (Source: LinkedIn, [Link])[24]
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Targeting Kinases With Anilinopyrimidines: Discovery. (Source: Amanote Research, [Link])[25]
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EGFR Inhibitors Extend Their Reach in Lung Cancer. (Source: AACR, [Link])[27]
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Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (Source: mdpi.com, [Link])[28]
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Full article: Kinase Activity-Tagged Western Blotting Assay. (Source: Taylor & Francis Online, [Link])[29]
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Examples of VEGFR-2 inhibitor drugs used in clinical practice. (Source: ResearchGate, [Link])[30]
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Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (Source: I.R.I.S., [Link])[3]
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Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (Source: ResearchGate, [Link])[31]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (Source: NIH, [Link])[18]
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (Source: NIH, [Link])[19]
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In Vivo Oncology. (Source: Pharmacology Discovery Services, [Link])[20]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (Source: NIH, [Link])[12]
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Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. (Source: I.R.I.S., [Link])[33]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (Source: International Journal of Pharmacy and Biological Sciences, [Link])[34]
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Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (Source: YouTube, [Link])[13]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (Source: ACS Omega, [Link])[35]
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Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (Source: NIH, [Link])[37]
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Assessment of Cell Cycle Inhibitors by Flow Cytometry. (Source: ResearchGate, [Link])[40]
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Assaying cell cycle status using flow cytometry. (Source: NIH, [Link])[16]
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"developing cell-based assays for anilinopyrimidine compounds"
Topic: Developing Robust Cell-Based Assays for Anilinopyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone for numerous potent kinase inhibitors targeting critical pathways in oncology. The successful prosecution of drug discovery campaigns for these compounds hinges on the development of biologically relevant, robust, and reproducible cell-based assays. These assays are essential for moving beyond simple biochemical affinity to understand a compound's true cellular potency, mechanism of action, and potential liabilities.[1][2][3] This guide provides a comprehensive framework for designing, optimizing, and validating a suite of cell-based assays tailored to the unique characteristics of anilinopyrimidine kinase inhibitors. We will delve into the rationale behind key experimental decisions, from cell model selection to the implementation of specific, high-throughput protocols for assessing cytotoxicity, target engagement, and downstream pathway modulation.
Section 1: The Anilinopyrimidine Scaffold: A Privileged Kinase Inhibitor Core
Anilinopyrimidine derivatives have emerged as a highly successful class of ATP-competitive kinase inhibitors. Their core structure provides an ideal framework for engaging the hinge region of the kinase ATP-binding pocket, a feature exploited in the design of numerous approved drugs. While this chemical class was initially recognized for its fungicidal properties through the inhibition of methionine biosynthesis[4][5][6], its true therapeutic potential in human disease has been realized by targeting protein kinases.
Key oncogenic kinase families frequently targeted by anilinopyrimidine compounds include:
-
Epidermal Growth Factor Receptor (EGFR): Crucial in non-small cell lung cancer (NSCLC), where anilinopyrimidine-based drugs like gefitinib have been transformative.[7][8]
-
Bcr-Abl Tyrosine Kinase: The hallmark of chronic myeloid leukemia (CML), effectively targeted by the anilinopyrimidine-derived inhibitor imatinib.[9][10][11]
-
Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, with various anilinopyrimidine derivatives developed to inhibit CDKs like CDK2 and CDK9 in multiple cancers.[12][13][14]
The primary mechanism of action for these compounds is to block the kinase's ability to phosphorylate its downstream substrates, thereby inhibiting signal transduction pathways that drive cell proliferation and survival.
Section 2: Assay Development: From Concept to Validated Protocol
Transitioning from a biochemical screen to a cellular context is a critical step in drug discovery. Cell-based assays provide a more physiologically relevant environment, accounting for factors like cell permeability, efflux pumps, and off-target effects that are invisible in purified enzyme systems.[1][2][15]
A structured approach to assay development ensures the generation of reliable and actionable data.
2.1. Foundational Step: Cell Line Selection
The choice of the cellular model is paramount and dictates the biological relevance of the assay.[2]
-
Engineered Cell Lines: Cell lines such as BaF3 or MCF 10A, which are dependent on a specific growth factor, can be engineered to express the kinase of interest.[16][17] This makes their proliferation directly dependent on the kinase's activity, creating a clean and specific system for measuring inhibition.
-
Endogenous Expression Lines: Cancer cell lines that naturally overexpress or have activating mutations in the target kinase (e.g., A549 for EGFR, K562 for Bcr-Abl) provide a more disease-relevant model.[7][9]
-
Primary and iPSC-derived Cells: For toxicity and translational studies, primary cells or those derived from induced pluripotent stem cells (iPSCs) offer the highest physiological relevance, mimicking the biology of a living organism more closely.[18][19]
Section 3: Core Protocols for Anilinopyrimidine Profiling
We present three essential assays that form a comprehensive package for characterizing anilinopyrimidine inhibitors.
3.1. Assay 1: Cell Viability for Potency Determination (IC50)
This initial assay determines the concentration at which a compound inhibits cell proliferation or induces cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key metric for ranking compound potency. The MTT assay is a classic colorimetric method, but luminescence-based ATP assays like CellTiter-Glo® are now the standard for high-throughput screening due to their superior sensitivity and dynamic range.[3][20]
Protocol: ATP-Based Luminescence Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a white, opaque 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of culture medium). Incubate for 24 hours at 37°C, 5% CO2.
-
Rationale: An overnight incubation allows cells to adhere and enter a logarithmic growth phase, ensuring assay reproducibility.
-
-
Compound Treatment: Prepare a serial dilution of the anilinopyrimidine compound in culture medium. Add 10 µL of the compound dilution to the appropriate wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" background wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Rationale: A 72-hour incubation period is typically sufficient to observe effects on cell proliferation across multiple cell cycles.
-
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the assay plate to room temperature for 30 minutes.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the average background (no-cell wells) from all other readings.
-
Normalize the data: % Viability = (Luminescence_Compound / Luminescence_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
| Compound | Target Kinase | Cell Line | IC50 (nM) |
| Anilinopyrimidine A | EGFR | A549 | 50 |
| Anilinopyrimidine B | Bcr-Abl | K562 | 25 |
| Anilinopyrimidine C | CDK2 | MCF-7 | 120 |
| Reference Drug | EGFR | A549 | 45 |
3.2. Assay 2: Target Phosphorylation for Mechanism of Action
To confirm that the observed cytotoxicity is due to the inhibition of the intended kinase, it is crucial to measure the phosphorylation status of the target or its direct downstream substrate. A reduction in phosphorylation upon compound treatment provides strong evidence of on-target activity. While Western blotting is a standard method, plate-based immunoassays like ELISAs offer higher throughput.[9][21][22]
Protocol: Phospho-Substrate Sandwich ELISA
-
Cell Plating and Starvation: Seed cells in a 96-well tissue culture plate and grow to ~80% confluency. For receptor tyrosine kinases, serum-starve the cells overnight.
-
Rationale: Serum starvation reduces basal signaling, increasing the signal window upon ligand stimulation.
-
-
Compound Pre-treatment: Treat cells with various concentrations of the anilinopyrimidine inhibitor for 1-2 hours.
-
Kinase Activation: Stimulate the signaling pathway by adding the appropriate ligand (e.g., 100 ng/mL EGF for EGFR) for a short period (e.g., 15 minutes).
-
Cell Lysis: Aspirate the medium and add 150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins in the lysate.
-
-
ELISA Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for the total substrate protein.
-
Lysate Incubation: Add 100 µL of cell lysate to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody: Add 100 µL of a detection antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Akt Ser473). Incubate for 1 hour.
-
Secondary Antibody: Wash the plate. Add 100 µL of an HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Signal Development: Wash the plate. Add 100 µL of TMB substrate. Stop the reaction with 100 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Normalize the signal to the stimulated vehicle control and plot an IC50 curve.
Section 4: The Hallmark of a Reliable Assay: Validation
Assay validation is a formal process that provides documented evidence that a method is fit for its intended purpose.[23][24] For high-throughput screening, the Z-factor (Z') is a critical statistical parameter that determines the quality and reliability of the assay.
Z' Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos: Standard deviation of the positive control (e.g., vehicle-treated, stimulated cells).
-
SD_neg: Standard deviation of the negative control (e.g., high-concentration inhibitor or unstimulated cells).
| Parameter | Acceptance Criterion | Rationale |
| Z' Factor | > 0.5 | Indicates an excellent separation between positive and negative controls, making the assay suitable for HTS. |
| Precision (CV%) | Intra-plate CV < 15%Inter-plate CV < 20% | Ensures that results are reproducible within the same experiment and between different experiments. |
| Signal-to-Background | > 5 | A sufficient dynamic range is needed to confidently distinguish hits from noise. |
| Robustness | Minimal changes with minor variations in parameters (e.g., incubation time, temperature). | Demonstrates the assay's reliability under slightly different conditions. |
Section 5: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability (High CV%) | - Inconsistent cell seeding- Edge effects on the plate- Pipetting errors | - Use a multichannel or automated pipette- Avoid using the outer wells of the plate- Ensure proper mixing of reagents |
| Low Z' Factor (< 0.5) | - Small signal window- High background noise | - Optimize cell density and stimulation conditions- Test a different lysis buffer or substrate- Increase inhibitor concentration for negative control |
| IC50 Shift Between Runs | - Variation in cell passage number- Reagent lot-to-lot variability- Inconsistent incubation times | - Use cells within a defined passage number range- Qualify new lots of critical reagents (e.g., serum, antibodies)- Use precise timing for all incubation steps |
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The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. (2022). Journal of Fungi. [Link]
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Anilinopyrimidine (AP) [Group 9] management strategy. New Zealand Plant Protection Society. [Link]
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Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. (2017). Frontiers in Microbiology. [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. [Link]
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Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (2018). Molecules. [Link]
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Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
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Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2020). RSC Advances. [Link]
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Validation of Cell-based Assays in the GLP Setting: A Practical Guide. (2022). ResearchGate. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS ONE. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed. [Link]
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Potential mode of resistance to anilinopyrimidine fungicides in Botrytis cinerea. (2002). Pest Management Science. [Link]
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AP Fungicides. FRAC.info. [Link]
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Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. (2017). National Institutes of Health. [Link]
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Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents. (2022). Molecules. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
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2-Anilinopyrimidine Derivatives: Design, Synthesis, in Vitro Anti-Proliferative Activity, EGFR and ARO Inhibitory Activity, Cell Cycle Analysis and Molecular Docking Study. (2020). Bioorganic Chemistry. [Link]
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Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (2008). Analytical Biochemistry. [Link]
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Cell-based assays on the rise. (2022). BMG LABTECH. [Link]
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Assessment of Sensitivities to Anilinopyrimidine- and Strobilurin-fungicides in Populations of the Apple Scab Fungus (Venturia inaequalis). (1998). Journal of Plant Diseases and Protection. [Link]
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Understanding resistance to Anilinopyrimidine fungicides. (2023). ResearchGate. [Link]
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Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (2018). Oncology Letters. [Link]
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2021). Pharmaceuticals. [Link]
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The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. (2022). MDPI. [Link]
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2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. (2004). Journal of Medicinal Chemistry. [Link]
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Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2023). RSC Medicinal Chemistry. [Link]
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A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro. (2021). Frontiers in Oncology. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). Semantic Scholar. [Link]
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Cell Treatment and Lysis in 96-Well Filter-Bottom Plates for Screening Bcr-Abl Activity and Inhibition in Whole-Cell Extracts. (2010). Journal of Biomolecular Screening. [Link]
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Application of higher throughput screening (HTS) inhibition assays to evaluate the interaction of antiparasitic drugs with cytochrome P450s. (2001). Drug Metabolism and Disposition. [Link]
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New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2024). International Journal of Molecular Sciences. [Link]
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Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. (2020). Journal of Receptors and Signal Transduction. [Link]
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Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2020). Bioorganic Chemistry. [Link]
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Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. (2022). Molecules. [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2022). MDPI. [Link]
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High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2023). SLAS DISCOVERY. [Link]
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"2-anilino-5,6-dimethylpyrimidin-4(3H)-one as a tool compound in cell biology"
An Application Guide for Researchers
Harnessing NVP-BEZ235 (Dactolisib) as a Tool Compound in Cell Biology
Senior Application Scientist Narrative: In the landscape of cell signaling research, precision is paramount. The ability to selectively perturb a signaling node is the cornerstone of elucidating its function. NVP-BEZ235, also known as Dactolisib, has emerged as an indispensable tool for investigating the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in diseases like cancer[1][2]. This document serves as a comprehensive guide, moving beyond a simple datasheet to provide the field-proven insights necessary for robust experimental design and accurate data interpretation. We will delve into the causality behind protocol choices, ensuring that each experiment is a self-validating system.
The core utility of NVP-BEZ235 stems from its dual inhibitory action, targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[3][4]. This dual action provides a more complete shutdown of the pathway compared to mTOR-only inhibitors like rapamycin, which can trigger a feedback activation of PI3K/Akt signaling[2]. However, as with any potent inhibitor, understanding its broader kinase profile, including known off-target effects, is critical for attributing observed phenotypes to the intended mechanism.
Compound Profile and Handling
-
Compound Name: Dactolisib
-
Synonyms: NVP-BEZ235, BEZ235[4]
-
IUPAC Name: 2-methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile[3]
-
CAS Number: 915019-65-7[3]
-
Molecular Formula: C₃₀H₂₃N₅O[5]
-
Molecular Weight: 469.54 g/mol [3]
Solubility and Storage: NVP-BEZ235 is poorly soluble in water but readily soluble in dimethyl sulfoxide (DMSO) up to 100 mM[3]. For laboratory use, it is standard practice to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.
-
Stock Solution: Aliquot the DMSO stock into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability[3][6].
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the DMSO stock and prepare fresh dilutions in the appropriate cell culture medium. It is critical to ensure the final concentration of DMSO in the culture does not exceed a level that impacts cellular viability or function (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Mechanism of Action: Dual Inhibition of PI3K and mTOR
NVP-BEZ235 is an ATP-competitive inhibitor that binds to the ATP-binding cleft of both PI3K and mTOR kinases, thereby blocking their catalytic activity[1][7]. This dual specificity is its defining feature.
-
PI3K Inhibition: It potently inhibits class I PI3K isoforms, which are critical for converting PIP2 to PIP3, a key second messenger that recruits and activates downstream effectors like Akt.
-
mTOR Inhibition: It inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2)[4]. This is a significant advantage over rapamycin analogs (rapalogs), which primarily inhibit mTORC1. By inhibiting mTORC2, NVP-BEZ235 directly prevents the phosphorylation of Akt at Serine 473, a crucial step for its full activation[4][8].
The combined effect is a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade, leading to the dephosphorylation and inactivation of downstream effectors like Akt, the ribosomal protein S6, and the translation repressor 4E-BP1[2][3].
Table 1: Kinase Inhibitory Profile of NVP-BEZ235
| Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| p110α (PI3Kα) | 4 | [3][4] |
| p110β (PI3Kβ) | 75 | [3][4] |
| p110δ (PI3Kδ) | 7 | [3][4] |
| p110γ (PI3Kγ) | 5 | [3][4] |
| mTOR | 20.7 | [4][9] |
| ATM | Potent Inhibitor | [10][11] |
| DNA-PKcs | Potent Inhibitor |[10][11] |
Important Note on Off-Target Activity: Research has demonstrated that NVP-BEZ235 also potently inhibits ATM and DNA-PKcs, two major kinases involved in the DNA damage response (DDR)[10][11]. This is a critical consideration when designing experiments, particularly those involving genotoxic agents or radiation, as the compound can impair DNA double-strand break repair pathways[11].
Caption: PI3K/Akt/mTOR signaling pathway showing dual inhibition by NVP-BEZ235.
Core Applications & Experimental Protocols
NVP-BEZ235 is a versatile tool for studying several fundamental cellular processes. The typical effective concentration in cell culture ranges from the low nanomolar to the low micromolar range, depending on the cell line and experimental endpoint[12][13][14].
Application 1: Assessing Anti-proliferative Effects
A primary use of NVP-BEZ235 is to inhibit cell proliferation driven by an overactive PI3K/mTOR pathway.
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol quantifies the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1-5 x 10⁴ cells/well) and allow them to adhere overnight[7][14]. The density must be chosen to ensure cells are in a logarithmic growth phase throughout the experiment.
-
Compound Treatment: Prepare serial dilutions of NVP-BEZ235 in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of NVP-BEZ235 (e.g., 0, 10, 50, 100, 500, 1000 nM)[14]. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂)[7][14].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours[7]. This allows for sufficient formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[7].
-
Data Acquisition: Measure the absorbance at 490 or 570 nm using a microplate reader[7][15].
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results on a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Application 2: Analyzing Cell Cycle Arrest
NVP-BEZ235 typically induces cell cycle arrest, most commonly in the G0/G1 phase, by preventing cells from progressing through the G1/S checkpoint[1][13][14].
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Causality: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. Cells must be fixed with ethanol to permeabilize the membrane for PI entry.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with NVP-BEZ235 (e.g., 100-500 nM) and a vehicle control for 24 or 48 hours[16].
-
Cell Harvest: Harvest both adherent and floating cells to ensure all populations are collected. Centrifuge and wash the cell pellet twice with ice-cold PBS[14].
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent clumping. Fix overnight at -20°C[14]. This step is critical for proper DNA staining.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (e.g., 30-50 µg/mL) and RNase A (e.g., 40-100 µg/mL)[14]. RNase A is essential to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark[14].
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases[17]. Compare the distribution between treated and control samples.
Caption: Workflow for cell cycle analysis using NVP-BEZ235.
Application 3: Detecting Apoptosis Induction
In many cancer cell lines, potent inhibition of the PI3K/Akt survival pathway by NVP-BEZ235 leads to the induction of programmed cell death, or apoptosis[7][18].
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
Causality: This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can label these cells. Propidium Iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with NVP-BEZ235 (e.g., 100-500 nM) for 48-72 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM staurosporine for 3 hours)[18].
-
Cell Harvest: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide solution[15][19].
-
Incubation: Incubate for 15 minutes at room temperature in the dark[19]. This timing is critical to prevent non-specific binding.
-
Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour)[15].
-
Analysis: Create a quadrant plot to differentiate cell populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage) Quantify the percentage of cells in each quadrant.
-
Application 4: Monitoring Autophagy Induction
NVP-BEZ235 is a well-documented inducer of autophagy.[7][20] This occurs because mTORC1 is a major negative regulator of the autophagic process.[8] Inhibition of mTORC1 by NVP-BEZ235 relieves this suppression, initiating autophagy.
Protocol 4: Detection of Autophagy by Western Blot for LC3 Conversion
Causality: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark protein for autophagy. During autophagy, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine to form LC3-II. LC3-II is then recruited to the autophagosome membrane. An increase in the amount of LC3-II or the ratio of LC3-II to LC3-I is a reliable indicator of autophagy induction.
-
Cell Culture and Treatment: Seed cells to be ~70-80% confluent at the time of harvest. Treat with NVP-BEZ235 (e.g., 100-500 nM) for 12-24 hours[7].
-
Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for LC3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane for a loading control like β-actin or GAPDH.
-
-
Analysis: Quantify the band intensities for LC3-I (typically ~16-18 kDa) and LC3-II (typically ~14-16 kDa). Calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to the loading control. An increase in this value indicates autophagy induction[21].
In Vivo Applications
NVP-BEZ235 is orally bioavailable and has shown potent anti-tumor activity in various xenograft mouse models[1][13][18][22]. For in vivo studies, the compound is typically formulated in a vehicle like CMC-Na and administered daily by oral gavage at doses ranging from 20 to 45 mg/kg[13][15][22]. Pharmacodynamic analyses of tumor tissues can confirm target engagement by measuring the phosphorylation status of Akt and S6[1][13].
Conclusion
NVP-BEZ235 (Dactolisib) is a powerful and widely used tool compound for the functional interrogation of the PI3K/Akt/mTOR pathway. Its dual inhibitory mechanism provides a robust method for studying the cellular consequences of blocking this critical signaling axis. By employing the detailed, self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of cell biology and disease.
References
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NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma. Am J Transl Res.[Link]
-
NVP-BEZ235 | PI3K/mTOR inhibitor. Cellagen Technology.[Link]
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Blockage of Autophagy Rescues the Dual PI3K/mTOR Inhibitor BEZ235-induced Growth Inhibition of Colorectal Cancer Cells. Dev Reprod.[Link]
-
Blockage of Autophagy Rescues the Dual PI3K/mTOR Inhibitor BEZ235-induced Growth Inhibition of Colorectal Cancer Cells. PMC - NIH.[Link]
-
NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma. PubMed.[Link]
-
Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell. PMC - NIH.[Link]
-
The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses. PubMed Central.[Link]
-
The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses. PubMed.[Link]
-
Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. PubMed.[Link]
-
BEZ235 impairs gastric cancer growth by inhibition of PI3K/mTOR in vitro and in vivo. PMC.[Link]
-
NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. PubMed.[Link]
-
NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas. PMC - NIH.[Link]
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BEZ235 Increases the Sensitivity of Hepatocellular Carcinoma to Sorafenib by Inhibiting PI3K/AKT/mTOR. ScienceOpen.[Link]
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The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells. PMC - PubMed Central.[Link]
-
Co-treatment with BEZ235 enhances chemosensitivity of A549/DDP cells to cisplatin via inhibition of PI3K. Spandidos Publications.[Link]
-
Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells. PMC - PubMed Central.[Link]
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Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines. PMC - NIH.[Link]
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NVP-BEZ235 inhibits cell proliferation and promotes cell death. ResearchGate.[Link]
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Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ScienceOpen.[Link]
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Application Notes and Protocols for the Experimental Use of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one in Animal Models
Introduction: A Rational Approach to a Novel Pyrimidine Derivative
The 2-anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in the development of potent and selective protein kinase inhibitors.[1] Kinases are pivotal enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The compound 2-anilino-5,6-dimethylpyrimidin-4(3H)-one, hereafter referred to as ADMP, belongs to this promising class of molecules. While specific preclinical data for ADMP is not yet publicly available, its structural similarity to known cyclin-dependent kinase (CDK) inhibitors suggests a plausible mechanism of action centered on the inhibition of cell cycle progression.[3][4]
CDKs, particularly CDK4 and CDK6, are key regulators of the G1-S phase transition in the cell cycle.[4] Their inhibition can lead to cell cycle arrest and has proven to be an effective strategy in the treatment of certain cancers.[5][6][7] This document, therefore, outlines a hypothesized, yet scientifically rigorous, framework for the preclinical evaluation of ADMP in animal models, focusing on its potential as an anti-cancer agent. Additionally, given the intricate link between kinase signaling and inflammatory processes, a protocol to explore its anti-inflammatory potential is also provided.[8]
These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the initial in vivo characterization of ADMP, emphasizing scientific integrity, ethical considerations, and robust experimental design.[9][10][11][12]
Hypothesized Mechanism of Action: Targeting the CDK4/6-Cyclin D-Rb Pathway
We hypothesize that ADMP functions as an inhibitor of CDK4 and CDK6. In many cancer types, this pathway is hyperactivated, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, ADMP is predicted to prevent the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its suppression of E2F transcription factors and causing a G1 cell cycle arrest.
Caption: Hypothesized mechanism of ADMP targeting the CDK4/6 pathway.
Part 1: In Vivo Anti-Cancer Efficacy Assessment
Rationale and Model Selection
To evaluate the anti-tumor activity of ADMP, a human tumor xenograft model in immunodeficient mice is the gold standard.[13] This model allows for the assessment of the compound's effect on the growth of human cancer cells in an in vivo environment.[14] We propose the use of a human breast cancer cell line, such as MCF-7 (ER-positive), which is known to be sensitive to CDK4/6 inhibition. NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are recommended as the host strain due to their severely compromised immune system, which facilitates robust engraftment of human cells.
Experimental Workflow: Xenograft Study
Caption: Workflow for the ADMP xenograft efficacy study.
Detailed Protocol: MCF-7 Xenograft Model
1. Compound Formulation:
-
Challenge: Small molecule inhibitors like ADMP are often poorly soluble in aqueous solutions.[15][16][17]
-
Rationale: A suitable vehicle is crucial for achieving consistent bioavailability. A common and effective approach for preclinical studies is a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[16]
-
Protocol:
-
Weigh the required amount of ADMP based on the desired dose and number of animals.
-
Prepare the vehicle by first dissolving Tween 80 in sterile water, then slowly adding CMC while stirring until a homogenous solution is formed.
-
Triturate the ADMP powder with a small amount of the vehicle to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a fine, homogenous suspension.
-
Prepare fresh on each day of dosing.
-
2. Animal Husbandry and Ethics:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[9][11][18]
-
House animals in a specific pathogen-free (SPF) facility.[14]
-
Provide ad libitum access to food and water.
-
Monitor animals daily for signs of distress.
3. Tumor Implantation:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with serum-free medium.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Anesthetize 6-8 week old female NSG mice.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
4. Dosing and Monitoring:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, 0.1% Tween 80)
-
Group 2: ADMP (e.g., 25 mg/kg)
-
Group 3: ADMP (e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., Palbociclib at an effective dose)
-
-
Administer the formulations via oral gavage once daily.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²)/2.[19]
-
Record body weights at the same frequency as tumor measurements to monitor toxicity.
-
Euthanize animals if tumor volume exceeds 1500 mm³, tumors become ulcerated, or body weight loss exceeds 20%.[18]
5. Endpoint Analysis:
-
At the end of the study, euthanize all animals.
-
Excise tumors, weigh them, and either snap-freeze in liquid nitrogen for biomarker analysis (e.g., Western blot for pRb) or fix in formalin for immunohistochemistry.
| Parameter | Recommendation | Rationale |
| Animal Strain | NSG Mice (Female, 6-8 weeks) | Severely immunodeficient, supports robust human cell engraftment.[14] |
| Cell Line | MCF-7 (Human Breast Cancer) | ER+, known sensitivity to CDK4/6 inhibition. |
| Implantation Site | Subcutaneous, right flank | Easy access for tumor measurement and minimal impact on animal mobility. |
| Tumor Volume at Randomization | 100-150 mm³ | Ensures established tumors before treatment initiation. |
| Administration Route | Oral Gavage (PO) | Common clinical route for small molecule inhibitors. |
| Dosing Frequency | Once daily (QD) | Typical for kinase inhibitors to maintain therapeutic exposure.[6] |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | Direct measure of anti-cancer efficacy. |
| Secondary Endpoint | Body Weight Changes | Key indicator of compound toxicity. |
Part 2: In Vivo Anti-Inflammatory Activity Assessment
Rationale and Model Selection
The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents.[20][21][22][23][24] Carrageenan injection into the rat paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize for at least one week before the experiment.
-
Groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: ADMP (e.g., 10 mg/kg, p.o.)
-
Group 3: ADMP (e.g., 30 mg/kg, p.o.)
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)[21]
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, ADMP, or positive control by oral gavage.
-
One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[20][23]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[22][23]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Pharmacokinetic Considerations
A preliminary pharmacokinetic (PK) study in rats is recommended to inform dose selection and scheduling.[25] This provides crucial information on absorption, distribution, metabolism, and excretion (ADME) properties.
| PK Parameter | Description | Typical Range for Oral Kinase Inhibitors |
| Tmax | Time to reach maximum plasma concentration | 1-4 hours |
| Cmax | Maximum plasma concentration | Varies with dose |
| AUC | Area under the curve (total drug exposure) | Varies with dose and clearance |
| t₁/₂ | Half-life | 2-12 hours |
| F% | Bioavailability | Highly variable (10-90%) |
Note: This table provides hypothetical ranges for illustrative purposes. Actual values for ADMP must be determined experimentally.
References
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Animal Welfare, Testing and Research of FDA-Regulated Products. (2025). U.S. Food and Drug Administration. [Link]
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Carpizo, D. Xenograft Tumor Assay Protocol. [Link]
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CDK inhibitors in cancer therapy, an overview of recent development. (2020). Journal of Hematology & Oncology. [Link]
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Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. (2011). Cancer Science. [Link]
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Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). Pharmaceutics. [Link]
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Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. [Link]
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Breast Cancer Treatment: How CDK4/6 Inhibitors Work (monarchE & NATALEE Trials). (2025). YouTube. [Link]
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
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Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols. [Link]
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What Are CDK4/6 Inhibitors?. BreastCancer.org. [Link]
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Understanding Abemaciclib: A New CDK4/6 Inhibitor. (2017). YouTube. [Link]
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Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. (2016). Drug Discovery Today. [Link]
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Designing Animal Studies: Key Considerations For Preclinical Research Success. (2025). Prisys Biotech. [Link]
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Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. (2013). PLOS ONE. [Link]
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Formulation of poorly water-soluble drugs for oral administration. (2006). Future4200. [Link]
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Targeting cancer with small molecule kinase inhibitors. (2008). Nature Reviews Cancer. [Link]
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IACUC Considerations for Preclincal Studies. SCIREQ. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. [Link]
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Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). European Journal of Pharmaceutical Sciences. [Link]
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Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma. (2020). Cancers. [Link]
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Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. [Link]
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Gene Expression as a Guide for the Development of Novel Therapies in Hypertensive and Diabetic Kidney Disease. (2023). MDPI. [Link]
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General Principles of Preclinical Study Design. (2018). Preclinical Development Handbook. [Link]
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Rat paw oedema modeling and NSAIDs: Timing of effects. (2016). Pharmacological Reports. [Link]
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Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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"formulation of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one for in vivo studies"
Application Note & Protocol Guide
Topic: Strategic Formulation of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one for Preclinical In Vivo Evaluation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing a viable formulation for the investigational compound this compound for in vivo studies. Anilinopyrimidine scaffolds are common in kinase inhibitor discovery, a class of molecules frequently challenged by poor aqueous solubility.[1] A robust and appropriate formulation is therefore not merely a preparatory step but a critical determinant of a study's success, directly impacting drug exposure, pharmacokinetic profiles, and ultimately, the reliability of efficacy and toxicology data.[2] This guide eschews a one-size-fits-all approach, instead presenting a logical, stepwise workflow from initial physicochemical characterization to the preparation and quality control of common preclinical dosing vehicles. We detail protocols for developing both an intravenous (IV) solution using a co-solvent system and an oral (PO) suspension, providing the scientific rationale behind each component and procedural step to empower researchers to make informed decisions tailored to their specific compound and experimental objectives.
Section 1: The Formulation Imperative: From Powder to Preclinical Insight
The journey of a novel small molecule from the bench to a potential therapeutic is fraught with challenges, with poor biopharmaceutical properties being a primary cause of failure.[3] Compounds like this compound, belonging to the broader class of pyrimidine derivatives, often exhibit limited aqueous solubility due to their aromatic and heterocyclic structures.[4][5] Administering a poorly formulated compound can lead to erratic absorption, low bioavailability, and high pharmacokinetic variability, masking the true dose-response relationship and potentially leading to the premature termination of a promising candidate.[6]
The objective of preclinical formulation development is to create a simple, safe, and reproducible vehicle that ensures the desired systemic exposure for the duration of the study. This process begins with a thorough understanding of the molecule's intrinsic properties.
Section 2: Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)
Before any vehicle is selected, a foundational understanding of the API's physicochemical characteristics is essential. These initial experiments are designed to identify the challenges and opportunities for formulation.
Critical Physicochemical & Stability Profiling
A minimal set of data is required to guide formulation strategy. This includes solubility in a panel of pharmaceutically relevant solvents and stability under various conditions.
Experimental Protocol 1: Kinetic Solubility & Vehicle Screening
Objective: To determine the approximate solubility of this compound in various aqueous and non-aqueous vehicles to identify promising formulation approaches.
Materials:
-
This compound (API)
-
HPLC-grade water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Common excipients and solvents (see Table 1)
-
96-well plates or glass vials
-
Plate shaker/orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detection method for the API
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the API in a suitable organic solvent where it is freely soluble (e.g., 100% DMSO).
-
Solvent Plate Preparation: Aliquot 198 µL of each test vehicle (from Table 1) into individual wells of a 96-well plate or vials.
-
API Addition: Add 2 µL of the DMSO stock solution to each well. This "DMSO-shift" method results in an initial API concentration that, upon precipitation, allows for the measurement of its kinetic solubility in the predominantly aqueous or non-aqueous vehicle.
-
Equilibration: Seal the plate/vials and shake vigorously at room temperature for 2-4 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge the plate/vials at high speed (e.g., 3000 x g for 15 minutes) to pellet any precipitated API.
-
Quantification: Carefully transfer a known volume of the supernatant to a new plate/vials. Dilute with an appropriate mobile phase-like solvent and analyze the concentration of the dissolved API using a calibrated HPLC method.
-
Data Analysis: Calculate the solubility in µg/mL or µM for each vehicle.
Trustworthiness Check: Visual inspection is crucial. Before centrifugation, observe each well for precipitation. After centrifugation, the supernatant should be clear. Any cloudiness suggests the presence of very fine, non-pelleted precipitate or a colloidal dispersion, which should be noted.
Interpreting Pre-formulation Data
The results from this initial screen will guide the entire formulation strategy.
| Solubility in PBS (pH 7.4) | Potential Formulation Strategy |
| > 1 mg/mL | Aqueous Solution: The simplest approach. The formulation may only require pH adjustment or buffering for stability. |
| 0.1 - 1 mg/mL | Co-solvent or Complexation: Solubility is marginal. A co-solvent system (e.g., with PEG 400, propylene glycol) or complexation with cyclodextrins may be sufficient to achieve the desired concentration.[7][8] |
| < 0.1 mg/mL | Suspension, Lipid-Based, or Advanced Systems: The compound is poorly soluble. For oral delivery, a micronized suspension is often the most direct path. For intravenous routes, a co-solvent system, micellar solution (e.g., with Polysorbate 80, Solutol HS 15), or a lipid emulsion may be required.[9][10] |
Table 1: Example Vehicle Screening Panel for Pre-formulation Assessment.
| Vehicle Category | Specific Examples | Rationale for Inclusion |
| Aqueous Buffers | PBS (pH 7.4), Citrate Buffer (pH 4.5) | Establishes baseline aqueous solubility and assesses pH dependency. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-Methyl-2-pyrrolidone (NMP) | Water-miscible organic solvents used to increase the solubility of hydrophobic drugs.[8] |
| Surfactants | Polysorbate 80 (Tween® 80), Kolliphor® HS 15 (Solutol® HS 15) | Non-ionic surfactants that can form micelles to encapsulate and solubilize poorly soluble compounds, often used in IV formulations.[7] |
| Lipids | Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCT) | Relevant for oral lipid-based formulations (e.g., solutions, SEDDS) or subcutaneous depots.[11] |
| Complexing Agents | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Forms inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[7] |
Section 3: Formulation Strategy & Step-by-Step Protocols
Based on the likely poor aqueous solubility of this compound, this section provides detailed protocols for the two most common preclinical formulation types: an IV co-solvent solution and a PO aqueous suspension.
Figure 1: General workflow for developing a preclinical formulation.
Experimental Protocol 2: IV Formulation via Co-Solvent/Surfactant System
Objective: To prepare a clear, sterile solution of the API suitable for intravenous administration in small animals, targeting a hypothetical dose of 10 mg/kg in a 10 mL/kg injection volume (final concentration: 1 mg/mL).
Causality: This approach is chosen for poorly soluble compounds when direct IV administration is required.[2] A combination of a strong organic solvent (DMSO), a biocompatible co-solvent (PEG 400), and a solubilizing surfactant (Kolliphor HS 15) is a common and effective strategy. The stepwise dilution is critical to prevent the API from precipitating out of solution.
Materials:
-
API (this compound)
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile injectable grade
-
Kolliphor® HS 15 (Solutol® HS 15), sterile injectable grade
-
5% Dextrose in Water (D5W), sterile
-
Sterile vials, syringes, and 0.22 µm syringe filters
Methodology:
-
Calculate Required Mass: For a 10 mL final batch at 1 mg/mL, weigh out 10 mg of the API into a sterile glass vial.
-
Initial Dissolution: Add 0.5 mL (5% of total volume) of DMSO to the API. Vortex or sonicate gently until the API is completely dissolved. The solution should be perfectly clear. This step leverages the strong solvating power of DMSO.
-
Co-solvent Addition: Add 2.0 mL (20% of total volume) of PEG 400 to the DMSO solution. Mix thoroughly by inversion or gentle vortexing. PEG 400 acts as a bridge solvent, improving the miscibility of the lipophilic API-DMSO concentrate with the final aqueous phase.
-
Surfactant Addition: Add 1.5 mL (15% of total volume) of Kolliphor HS 15. Mix thoroughly. Kolliphor HS 15 is a non-ionic solubilizer and emulsifying agent that helps maintain the API in a solubilized state, potentially within micelles.[7]
-
Final Dilution (Critical Step): Slowly add the D5W vehicle dropwise while gently swirling the vial, up to the final volume of 10 mL. Rapid addition of the aqueous phase can cause the API to precipitate ("crash out").
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This is a mandatory step for all IV preparations to ensure sterility.
-
Quality Control: Visually inspect the final solution against a black and white background for any particulates or haziness. The solution must be completely clear. A sample should be taken for dose verification by HPLC.
Table 2: Example IV Co-Solvent Formulation Composition.
| Component | % of Final Volume (v/v) | Volume for 10 mL Batch | Rationale |
| DMSO | 5% | 0.5 mL | Strong organic solvent for initial API dissolution. |
| PEG 400 | 20% | 2.0 mL | Biocompatible co-solvent, improves miscibility. |
| Kolliphor HS 15 | 15% | 1.5 mL | Non-ionic surfactant, enhances solubility and stability.[7] |
| 5% Dextrose (D5W) | 60% | 6.0 mL | Isotonic aqueous vehicle for final dilution. |
| API | N/A | 10 mg | Target Concentration: 1 mg/mL |
Experimental Protocol 3: PO Formulation as an Aqueous Suspension
Objective: To prepare a uniform, re-suspendable formulation of the API suitable for oral gavage in rodents, targeting a hypothetical dose of 50 mg/kg in a 10 mL/kg dosing volume (final concentration: 5 mg/mL).
Causality: For many poorly soluble drugs, achieving the required high concentration for oral dosing in a solution is not feasible. A suspension is a practical and widely used alternative.[10] A wetting agent (Tween 80) is essential to ensure the hydrophobic API particles are properly dispersed in the aqueous vehicle, while a suspending agent (Methylcellulose) increases viscosity to prevent rapid settling of the particles, ensuring dose uniformity.[11]
Materials:
-
API (this compound), preferably micronized
-
0.5% (w/v) Methylcellulose in purified water
-
Tween® 80
-
Purified water
-
Mortar and pestle or homogenizer
-
Graduated cylinder and amber glass bottle for storage
Methodology:
-
Prepare Suspending Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in water. This may require heating or overnight stirring to fully hydrate. Let it cool to room temperature.
-
Calculate Required Mass: For a 10 mL final batch at 5 mg/mL, weigh out 50 mg of the API. If not already micronized, gently grind the API in a mortar and pestle to reduce particle size and improve homogeneity.
-
Prepare Wetting Paste (Critical Step): In the mortar, add a few drops of Tween 80 to the API powder. Triturate (mix) with the pestle to form a uniform, thick paste. This step coats the API particles and reduces their surface tension, allowing them to be wetted by the aqueous vehicle.
-
Initial Dispersion: Slowly add a small amount (approx. 2 mL) of the 0.5% methylcellulose vehicle to the paste while continuing to triturate. Mix until a smooth, homogenous slurry is formed.
-
Final Dilution: Gradually transfer the slurry to a graduated cylinder. Use additional methylcellulose vehicle to rinse the mortar and pestle multiple times, adding the rinsings to the cylinder to ensure the complete transfer of the API.
-
QS to Volume: Add the 0.5% methylcellulose vehicle to bring the total volume to 10 mL.
-
Homogenization & Storage: Transfer the final suspension to an amber bottle. Mix thoroughly by shaking. If available, a brief period of homogenization can further improve uniformity. Store refrigerated and protected from light.
-
Quality Control: The final product should be a uniform, milky suspension. It must be easily re-suspended by gentle shaking. Before each use, shake vigorously to ensure homogeneity. A sample should be taken (while mixing) for dose verification by HPLC.
Figure 2: Role of a wetting agent in a suspension formulation.
Section 4: Final Considerations & Best Practices
-
Dose Uniformity: For suspensions, vigorous shaking before drawing each dose is mandatory. For long studies, monitor for any caking or aggregation over time.
-
Stability: Formulations should ideally be prepared fresh daily. If storage is necessary, preliminary stability studies should confirm that the API does not degrade in the vehicle under the storage conditions (e.g., refrigerated, room temperature).
-
Route of Administration: The choice of formulation is intrinsically linked to the intended route (e.g., IV, PO, IP, SC).[12][13] IV routes demand sterile, clear solutions, while oral routes offer more flexibility.[12]
-
Tolerability: The concentration of organic solvents and surfactants should be kept to a minimum to avoid vehicle-induced toxicity or artifacts. Always run a vehicle-only control group in your in vivo experiments.
-
Documentation: Maintain meticulous records of every formulation batch, including component lot numbers, weights, volumes, and QC results.
By following a systematic, data-driven approach, researchers can develop appropriate and robust formulations that enable the accurate evaluation of novel compounds like this compound, ensuring that the in vivo data generated is both reliable and translatable.
References
- Lubrizol Life Science Health. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Retrieved from [Link]
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ResearchGate. (2004). Solubilizing Excipients in Oral and Injectable Formulations | Request PDF. Retrieved from [Link]
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MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Retrieved from [Link]
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IOPscience. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
- Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
- OmicsX. (2022). Kinase Inhibitors in Preclinical Development - 2021. Drug Development Insights.
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National Library of Medicine. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Center for Biotechnology Information. Retrieved from [Link]
-
National Library of Medicine. (2022). Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]
- National Library of Medicine. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
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ResearchGate. (2014). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Retrieved from [Link]
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RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link]
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Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Retrieved from [Link]
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National Library of Medicine. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. National Center for Biotechnology Information. Retrieved from [Link]
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Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
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MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]
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"PDK1 inhibition assay using 2-anilino-4-substituted-7H-pyrrolopyrimidines"
Application Note & Protocols
Topic: PDK1 Inhibition Assay Using 2-Anilino-4-Substituted-7H-Pyrrolopyrimidines Audience: Researchers, scientists, and drug development professionals.
Preamble: A Guide to Interrogating a Master Kinase
Welcome, esteemed researchers, to a comprehensive guide on the inhibition of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As a senior application scientist, my objective extends beyond merely presenting a protocol. This document is designed to be a self-validating system, imbued with the rationale and field-proven insights necessary for robust and reproducible results. We will deconstruct the "how" and, more critically, the "why" behind each step, empowering you to not only execute this assay but also to adapt and troubleshoot with confidence. Our focus will be on a potent class of inhibitors, the 2-anilino-4-substituted-7H-pyrrolopyrimidines, and a modern, luminescence-based assay platform that offers sensitivity and scalability for drug discovery campaigns.
The Rationale: Why Target PDK1?
1.1 PDK1: A Master Regulator at a Critical Signaling Nexus
3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a serine/threonine kinase that functions as a master regulator within the cell.[1] It occupies a pivotal node in the PI3K/AKT signaling pathway, a cascade fundamental to a host of cellular processes including growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of numerous human pathologies, most notably cancer.[2][3]
PDK1's influence is exerted through its role as an upstream activating kinase for a large cohort of AGC family kinases. Upon activation of the PI3K pathway, PDK1 is recruited to the plasma membrane where it phosphorylates and activates key downstream effectors, including:
-
AKT (Protein Kinase B): A central mediator of cell survival and proliferation.[4][5]
-
p70 S6 Kinase (S6K): A key regulator of protein synthesis and cell growth.[4][6]
-
Serum and Glucocorticoid-induced Kinase (SGK): Involved in regulating ion channels and cell survival.[4][5]
-
Protein Kinase C (PKC) isoforms: Which regulate a wide variety of cellular processes.[4][5][6]
This central role establishes PDK1 as a high-value, strategic target for therapeutic intervention. Inhibiting PDK1 offers a powerful method to disrupt the oncogenic signaling that drives many cancers.[2][3]
1.2 The Inhibitors: 2-Anilino-4-substituted-7H-pyrrolopyrimidines
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous biologically active compounds.[7][8][9][10] The specific class of 2-anilino-4-substituted-7H-pyrrolopyrimidines has been synthesized and evaluated as inhibitors of PDK1.[11][12] These small molecules typically act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain of PDK1 and preventing the phosphorylation of its substrates.[1][13] Developing a robust biochemical assay is the first critical step in quantifying the potency (typically as an IC50 value) and structure-activity relationship (SAR) of these compounds.
1.3 Visualizing the Target Pathway
To fully appreciate the impact of inhibition, we must first visualize the pathway in which PDK1 operates.
Principle of the Luminescence-Based Kinase Assay
To quantify inhibition, we require a robust and sensitive detection method. While various formats exist, such as radiometric and fluorescence-based assays, luminescence-based assays offer an outstanding balance of simplicity, sensitivity, and suitability for high-throughput screening (HTS).[14][15]
We will focus on the ADP-Glo™ Kinase Assay , a technology that measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[16][17]
The principle is a two-step process:
-
Kinase Reaction: PDK1 catalyzes the transfer of the gamma-phosphate from ATP to a peptide substrate, producing ADP. The amount of ADP generated is directly proportional to PDK1 activity.
-
PDK1 + Substrate + ATP → Phospho-Substrate + ADP
-
-
Luminescent Detection: After the kinase reaction is stopped, the remaining ATP is depleted. Then, the ADP produced is converted back into ATP. This newly generated ATP is used by a luciferase enzyme to catalyze the conversion of luciferin into oxyluciferin, a reaction that produces a stable, "glow-type" luminescent signal.[16][18]
-
ADP + Reagent → ATP
-
ATP + Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + Light
-
The key takeaway: Higher PDK1 activity results in more ADP, leading to a stronger luminescent signal. Conversely, a potent inhibitor will decrease PDK1 activity, resulting in less ADP and a weaker signal. This inverse relationship provides a clear and quantitative readout of inhibitor potency.
The Experimental Workflow
A successful experiment is built on a logical and organized workflow. The following diagram outlines the key stages of the PDK1 inhibition assay.
Materials and Reagents
-
Enzyme: Recombinant Human PDK1 (e.g., SignalChem #P09-10G).
-
Substrate: PDKtide (KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC) or similar validated peptide substrate.
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate (Sigma-Aldrich #A2383).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Test Compounds: 2-Anilino-4-substituted-7H-pyrrolopyrimidines synthesized in-house or sourced externally.
-
Control Inhibitor: Staurosporine (a potent, non-selective kinase inhibitor, e.g., Sigma-Aldrich #S4400).
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), Biotechnology Grade.
-
Detection Kit: ADP-Glo™ Kinase Assay (Promega #V9101 or similar).
-
Assay Plates: Solid White, Low-Volume, 384-well plates (e.g., Corning #3572).
-
Reagent Reservoirs & Multichannel Pipettes.
-
Plate Luminometer: A microplate reader capable of measuring glow luminescence (e.g., BMG LABTECH PHERAstar or equivalent).
Detailed Experimental Protocols
5.1 Protocol 1: Reagent Preparation
Causality Insight: Accuracy in reagent preparation is paramount. Concentration errors at this stage will propagate throughout the experiment, compromising the final IC50 values.
-
Assay Buffer: Prepare a 1L stock of Assay Buffer, filter-sterilize, and store at 4°C. On the day of the assay, bring to room temperature and add DTT fresh from a frozen stock.
-
ATP Stock (10 mM): Dissolve ATP in water to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
PDK1 Enzyme Working Solution (2X): Thaw the enzyme stock on ice. Dilute the enzyme to a 2X final concentration in Assay Buffer. The optimal concentration must be determined via an enzyme titration (see Protocol 5.2). Keep on ice until use.
-
Substrate + ATP Working Solution (4X): Prepare a solution containing the peptide substrate and ATP in Assay Buffer.
-
For IC50 determination: The ATP concentration should be at its apparent Km value (determined in Protocol 5.2). The substrate concentration should be well above its Km (typically 2-3x Km) to ensure it is not rate-limiting.
-
-
Compound Plates (Serial Dilutions): a. Create a 10 mM stock solution of each test compound and control inhibitor in 100% DMSO. b. Perform a serial dilution series in 100% DMSO. For a 10-point curve, a 1:3 dilution series is common (e.g., 10 mM, 3.33 mM, 1.11 mM, ...). c. "Stamp" a small volume (e.g., 1 µL) of these DMSO dilutions into the 384-well assay plates. This creates a "daughter plate" that can be used for the assay.
5.2 Protocol 2: Assay Optimization (The Self-Validating System)
Causality Insight: An unvalidated assay is an unreliable one. These optimization steps are not optional; they are essential for generating trustworthy data and understanding the kinetics of your system.
-
PDK1 Enzyme Titration: a. Prepare a serial dilution of PDK1 enzyme. b. Set up kinase reactions with a fixed, saturating concentration of substrate and ATP (e.g., 100 µM). c. Run the ADP-Glo™ assay and plot the resulting luminescence (RLU) versus enzyme concentration. d. Goal: Select an enzyme concentration that yields a robust signal and corresponds to approximately 50-80% of the maximum signal (the linear range of the reaction). This ensures the assay is sensitive to inhibition.
-
ATP Km Determination: a. Using the optimal PDK1 concentration from the previous step, set up kinase reactions with a serial dilution of ATP (e.g., from 200 µM down to 0 µM). b. Measure the reaction velocity (as RLU) at each ATP concentration. c. Plot RLU vs. [ATP] and fit the data to the Michaelis-Menten equation using software like GraphPad Prism. d. Goal: Determine the apparent Km of ATP. For screening ATP-competitive inhibitors like the 7H-pyrrolopyrimidines, running the final assay with an ATP concentration equal to this Km value provides maximum sensitivity for detecting inhibitors.[18]
5.3 Protocol 3: IC50 Determination
Plate Layout is Critical:
-
Columns 1-2: Negative Control (No Enzyme). Contains buffer, substrate, ATP, and DMSO. Defines 100% inhibition.
-
Columns 3-4: Positive Control (No Inhibitor). Contains enzyme, substrate, ATP, and DMSO. Defines 0% inhibition.
-
Columns 5-24: Test compounds in a 10-point dose-response curve.
Step-by-Step Procedure (384-well format, 20 µL final volume):
-
Compound Addition: Add 5 µL of Assay Buffer to all wells of the assay plate containing the pre-stamped DMSO compound dilutions. This results in an intermediate 4X concentration of the inhibitors.
-
Enzyme Addition: Add 5 µL of the 2X PDK1 working solution to the "Positive Control" and "Test Compound" wells. Add 5 µL of Assay Buffer to the "Negative Control" wells.
-
Pre-incubation: Mix the plate gently on a plate shaker and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
Initiate Kinase Reaction: Add 10 µL of the 4X Substrate + ATP working solution to all wells. The final reaction volume is now 20 µL.
-
Reaction Incubation: Mix the plate gently. Incubate for 60 minutes at room temperature. Note: Ensure this incubation time falls within the linear range of the reaction, which can be confirmed with a time-course experiment.
-
Stop Reaction: Add 20 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP. Mix and incubate for 40 minutes at room temperature.
-
Develop Signal: Add 40 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and initiates the luminescence reaction. Mix and incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
Read Plate: Measure luminescence using a plate luminometer.
Data Analysis and Interpretation
6.1 Calculating Percent Inhibition
The first step is to normalize the raw luminescence data (Relative Light Units, RLU).
-
Formula: % Inhibition = 100 * (1 - [RLU_compound - RLU_neg_ctrl] / [RLU_pos_ctrl - RLU_neg_ctrl])
Where:
-
RLU_compound is the signal from a well with a test compound.
-
RLU_pos_ctrl is the average signal from the positive control wells (0% inhibition).
-
RLU_neg_ctrl is the average signal from the negative control wells (100% inhibition).
6.2 IC50 Curve Fitting and Data Presentation
Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the resulting data points using a non-linear regression model (sigmoidal, 4PL, variable slope) in a suitable software package (e.g., GraphPad Prism, Genedata Screener). The IC50 is the concentration of the inhibitor that produces a 50% response between the top and bottom plateaus of the curve.[19][20][21]
Table 1: Example IC50 Data for Hypothetical PDK1 Inhibitors
| Compound ID | Scaffold | R-Group at Position 4 | PDK1 IC50 (nM) |
| PPY-001 | 2-anilino-7H-pyrrolopyrimidine | Phenyl | 150.2 |
| PPY-002 | 2-anilino-7H-pyrrolopyrimidine | 4-Fluorophenyl | 85.7 |
| PPY-003 | 2-anilino-7H-pyrrolopyrimidine | 3-Pyridyl | 45.1 |
| PPY-004 | 2-anilino-7H-pyrrolopyrimidine | Cyclohexyl | 212.5 |
| Staurosporine | N/A (Control) | N/A | 5.3 |
Assay Validation: Quantifying Trustworthiness
7.1 The Z'-Factor: A Measure of Assay Robustness
For any screening assay, particularly in HTS, it is crucial to quantify its quality and reliability. The Z'-factor is the industry-standard metric for this purpose.[22][23] It provides a dimensionless value that represents the separation between the positive and negative control signals, taking into account the variability of the data.[23][24]
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|[22]
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive controls.
-
μ_neg and σ_neg are the mean and standard deviation of the negative controls.
7.2 Interpretation of Z'-Factor Values
The calculated Z'-factor provides a clear benchmark for assay quality.[25][26]
| Z'-Factor Value | Assay Classification |
| > 0.5 | Excellent, robust assay |
| 0 to 0.5 | Marginal, may require optimization |
| < 0 | Poor assay, not suitable for screening |
Expert Insight: Always calculate the Z'-factor for each assay plate. This ensures plate-to-plate consistency and flags any potential issues with reagents or automation during a screening run. A Z'-factor consistently above 0.7 is the gold standard for a high-quality biochemical assay.
Conclusion and Field Insights
This document provides a comprehensive framework for establishing a robust and reliable biochemical assay to measure the inhibition of PDK1 by 2-anilino-4-substituted-7H-pyrrolopyrimidines. By integrating assay optimization and validation steps like Z'-factor calculation, researchers can generate high-quality, reproducible data essential for driving drug discovery programs.
Beyond the Biochemical IC50: It is critical to remember that a potent biochemical IC50 is only the first step. Promising compounds must be advanced to further studies:
-
Kinase Selectivity Profiling: Assess the inhibitor against a broad panel of other kinases to determine its selectivity profile. High selectivity is often desirable to minimize off-target effects.
-
Cellular Assays: Confirm target engagement and functional inhibition within a cellular context.[27] Assays like the NanoBRET™ Target Engagement assay or Western blotting to assess the phosphorylation status of downstream targets (e.g., p-AKT) are logical next steps.[27][28]
-
Counter-Screens: When using luciferase-based assays, it is wise to perform a counter-screen against the luciferase enzyme itself to identify any compounds that may be directly inhibiting the detection system, thereby creating a false positive result.[29]
By adhering to these principles of scientific integrity and thorough validation, the protocols outlined herein will serve as a powerful tool in the quest to develop novel therapeutics targeting the master kinase, PDK1.
References
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PDK-1 Signaling Pathway. Creative Diagnostics. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Intracellular signalling: PDK1--a kinase at the hub of things. PubMed. [Link]
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Z-factor. Grokipedia. [Link]
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Techniques in kinase profiling. Medicines Discovery Catapult. [Link]
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HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
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Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]
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IC50 Determination. edX. [Link]
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HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. [Link]
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IC50. Wikipedia. [Link]
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PDK1: At the crossroad of cancer signaling pathways. PubMed. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Phosphoinositide-dependent kinase-1. Wikipedia. [Link]
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The Z prime value (Z´). BMG LABTECH. [Link]
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PDK1-AKT signaling pathway regulates the expression and function of cardiac hyperpolarization-activated cyclic nucleotide-modulated channels. PubMed. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. PubMed. [Link]
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Z-Factor Calculator - Free Online Tool | Assay Quality Control. [No specific source name found]. [Link]
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Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. PubMed. [Link]
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Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. [Link]
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Phosphoinositide-Dependent Phosphorylation of PDK1 Regulates Nuclear Translocation. PMC - PubMed Central. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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What are PDK1 inhibitors and how do they work?. Patsnap Synapse. [Link]
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What are PDK1 gene inhibitors and how do they work?. Patsnap Synapse. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
(PDF) The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. ResearchGate. [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
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Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
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Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. [No specific source name found]. [Link]
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Synthesis and Biological Evaluation of Substituted 2-anilino-7H-pyrrolopyrimidines as PDK1 Inhibitors. acora. [Link]
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Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]
-
Z-factor. Wikipedia. [Link]
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measuring enzyme inhibition by drugs. YouTube. [Link]
-
ChemInform Abstract: Synthesis and Biological Evaluation of Substituted 2-Anilino-7H-pyrrolopyrimidines as PDK1 Inhibitors.. ResearchGate. [Link]
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Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors.. Semantic Scholar. [Link]
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Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. PMC. [Link]
-
Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one. As a valued heterocyclic scaffold in medicinal chemistry, its successful synthesis is often a critical step in the development of novel therapeutics, potentially targeting protein kinases or acting as antiproliferative agents.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the common challenges encountered during its synthesis.
Core Synthetic Pathway: Cyclocondensation
The most direct and widely adopted method for constructing the 2-aminopyrimidin-4-one core is the cyclocondensation reaction between a guanidine derivative and a β-dicarbonyl compound. For the target molecule, this involves the reaction of phenylguanidine with a suitable β-ketoester, namely ethyl 2,3-dimethyl-3-oxobutanoate (or a similar activated derivative).
The reaction is typically catalyzed by a base, such as sodium ethoxide, which deprotonates the guanidine, enhancing its nucleophilicity, and facilitates the cyclization and subsequent dehydration to form the stable pyrimidinone ring.
Caption: Proposed synthetic route via base-catalyzed cyclocondensation.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?
Answer: Low or zero yield in this cyclocondensation is a common issue stemming from several factors related to reagents, reaction conditions, or catalyst activity.
-
Reagent Purity and Stability: Phenylguanidine salts, like the carbonate or hydrochloride, are stable, but the free base can be hygroscopic and susceptible to degradation. Ensure you are using a high-purity, anhydrous starting material. If using a salt, ensure the stoichiometry of the base catalyst is sufficient to neutralize the salt and catalyze the reaction.[3]
-
Catalyst Inactivity: If using a base like sodium ethoxide, it must be freshly prepared or properly stored under anhydrous conditions. Moisture will rapidly deactivate it. Consider using a stronger, non-nucleophilic base if side reactions with the ester are a concern.
-
Suboptimal Reaction Conditions: The reaction typically requires heat to drive the cyclization and dehydration steps.[4] Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Incorrect Stoichiometry: An excess of one reactant can sometimes promote side reactions. While a slight excess of the guanidine can sometimes be beneficial, a large excess may complicate purification. Start with a 1:1 or 1:1.1 molar ratio of the β-ketoester to phenylguanidine.
| Parameter | Standard Condition | Troubleshooting Action |
| Temperature | Reflux in Ethanol (~78°C) | Increase temperature (if using a higher boiling solvent) or prolong reaction time.[5] |
| Catalyst | 1.1 - 2.2 eq. NaOEt | Use freshly prepared catalyst; ensure anhydrous conditions.[3] |
| Time | 4 - 24 hours | Monitor via TLC until starting materials are consumed. |
| Atmosphere | Ambient | Conduct under an inert atmosphere (N₂ or Ar) to prevent moisture and oxidative side reactions.[6] |
Question 2: My TLC and NMR analysis show a complex mixture of byproducts. How can I identify and minimize them?
Answer: The formation of multiple byproducts is often due to competing reaction pathways.
-
Self-Condensation of β-Ketoester: Under basic conditions, the β-ketoester can undergo self-condensation (e.g., Claisen condensation), leading to complex, high-molecular-weight impurities. This can be mitigated by adding the ketoester slowly to the mixture of phenylguanidine and base, maintaining a low instantaneous concentration of the ketoester.
-
Hydrolysis of Reactants/Intermediates: The presence of water can lead to hydrolysis of the ester group on the β-ketoester or hydrolysis of the guanidine. Ensure all reagents and solvents are rigorously dried.[3]
-
Formation of Isomers: Depending on the exact structure of the β-dicarbonyl compound, regioisomers could potentially form, although this is less likely with a β-ketoester. Careful characterization by 2D NMR may be required to confirm the structure.
-
Oxidation Products: Although the pyrimidinone ring is relatively stable, prolonged heating in the presence of air could lead to minor oxidation byproducts. Running the reaction under an inert atmosphere can prevent this.[6]
Caption: Workflow for troubleshooting low reaction yield.
Question 3: The crude product is difficult to purify. What methods are most effective?
Answer: Purification challenges often arise from the product's solubility profile or the presence of persistent impurities.
-
Recrystallization: This is the preferred method if a suitable solvent system can be found. Given the aromatic and polar nature of the product, solvents like ethanol, isopropanol, acetonitrile, or mixtures with water (e.g., ethanol/water) are good starting points.[5] Experiment with a range of solvents to find one that dissolves the product when hot but provides low solubility when cold.
-
Silica Gel Column Chromatography: If recrystallization fails or impurities co-crystallize, column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[7][8] Monitor fractions carefully by TLC.
-
Acid-Base Wash: If unreacted phenylguanidine (a base) is a major impurity, an acidic wash (e.g., with dilute HCl) of the crude product dissolved in an organic solvent might remove it. Conversely, if acidic byproducts are present, a wash with a weak base (e.g., saturated NaHCO₃ solution) can be effective.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction? A1: The reaction proceeds through a well-established pathway for pyrimidinone synthesis.
-
Deprotonation: The base (e.g., ethoxide) deprotonates the phenylguanidine to increase its nucleophilicity.
-
Nucleophilic Attack: The terminal amino group of the phenylguanidine attacks the ketone carbonyl of the β-ketoester, forming a hemiaminal intermediate.
-
Condensation: The other amino group of the guanidine moiety then attacks the ester carbonyl, leading to cyclization.
-
Dehydration/Elimination: The cyclic intermediate eliminates a molecule of water and a molecule of ethanol to form the final, stable aromatic pyrimidinone ring.
Q2: How do I confirm the structure of the final product? A2: A combination of standard spectroscopic techniques is essential for unambiguous structure confirmation.[9]
-
¹H NMR: Expect to see signals for the two methyl groups on the pyrimidine ring (likely singlets), aromatic protons from the anilino group, an NH proton (which may be broad and exchangeable with D₂O), and a pyrimidinone NH proton.[10]
-
¹³C NMR: Look for characteristic signals for the carbonyl carbon (C4, ~160-170 ppm), the guanidinyl carbon (C2, ~150-160 ppm), and other carbons of the pyrimidine and aniline rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.
-
FTIR Spectroscopy: Look for characteristic stretches for N-H bonds (~3200-3400 cm⁻¹), C=O (ketone, ~1650-1680 cm⁻¹), and C=N/C=C bonds in the aromatic region.
Q3: Can this synthesis be performed under microwave irradiation? A3: Yes, similar syntheses of anilinopyrimidines have shown significant rate enhancement using microwave irradiation.[7][8] This technique can reduce reaction times from several hours to minutes. Typical conditions involve heating the reactants in a sealed vessel with a suitable solvent (like ethanol) at elevated temperatures (e.g., 160°C) for a short duration (e.g., 10-20 minutes).[7] Optimization would be required.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This is a representative protocol based on established methods for analogous compounds. It should be optimized for this specific substrate.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add absolute ethanol (100 mL) under a nitrogen atmosphere.
-
Base Preparation: Carefully add sodium metal (1.2 eq.) in small portions to the ethanol and stir until all the sodium has dissolved to form sodium ethoxide. Cool the solution to room temperature.
-
Reagent Addition: Add phenylguanidine hydrochloride (1.0 eq.) to the sodium ethoxide solution and stir for 15 minutes. To this mixture, add ethyl 2,3-dimethyl-3-oxobutanoate (1.05 eq.) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. Remove the solvent under reduced pressure.
-
Isolation: To the resulting residue, add cold water (100 mL) and stir vigorously. The crude product should precipitate. Collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
-
Purification: Dry the crude solid in a vacuum oven. Proceed with purification by recrystallization from ethanol or by column chromatography as described in the troubleshooting section.
Protocol 2: Purification by Recrystallization
-
Place the crude, dried product into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to form a slurry.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Once crystallization is complete, collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
References
-
Moccia, M., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10, 12249–12254. Available from: [Link]
- Wang, S., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4237-40.
- Tejedor, D., López-Tosco, S., & García-Tellado, F. (2013). Synthesis of Fully Substituted Pyrimidines. The Journal of Organic Chemistry, 78(7), 3457–3463.
- Fallacara, A. L., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(10), 2639.
- Abbott, B. M., et al. (2014). Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4005-14.
- Al-Obaid, A. M., et al. (2018). Synthesis, reactions, and applications of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 1-32.
-
Moccia, M., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. ResearchGate. Retrieved from [Link]
- Chandra, T., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 11(4), 587-595.
- Dahlgren, M. K., et al. (2016). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Molecules, 21(11), 1569.
- El-Gazzar, A. A., et al. (2009). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Egyptian Journal of Chemistry, 52(4), 431-446.
- Flefel, E. M., et al. (2018). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Acta Pharmaceutica, 68(3), 295-309.
- EP1476436B1. (2003). Method for producing 2-anilino-4,6-dimethylpyrimidine. Google Patents.
- Bibi, S., et al. (2023). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin-2(1H)
-
PubChem. (n.d.). 2-Anilino-4-(thiazol-5-yl)pyrimidine deriv. 36. Retrieved from [Link]
- Kurbatov, S. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599.
- Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(2), 1-10.
- Grout, R. J., et al. (1969). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1590-1593.
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(12), 948-955.
- Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 939-952.
-
PubChem. (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Retrieved from [Link]
- Wujec, M., & Paneth, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
-
AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Retrieved from [Link]
Sources
- 1. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one
Welcome to the technical support center for the synthesis of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols.
Core Synthesis Pathway: An Overview
The most direct and common route for synthesizing this compound is the acid-catalyzed cyclocondensation reaction between a phenylguanidine salt (e.g., phenylguanidine carbonate or hydrochloride) and a β-ketoester, specifically ethyl 2,3-dimethylacetoacetate. This reaction follows a well-established mechanism for pyrimidinone formation.
The causality behind this pathway is the inherent nucleophilicity of the guanidino group and the electrophilicity of the two carbonyl carbons in the β-ketoester. The reaction proceeds through an initial condensation to form an intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrimidinone ring structure.
Caption: General workflow for pyrimidinone synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.
❓ Question 1: My reaction has a very low or no yield. What are the primary causes and how can I fix it?
Answer: This is the most common issue and typically points to problems with reagents or reaction conditions.
-
Reagent Quality & Stoichiometry:
-
Phenylguanidine Stability: Phenylguanidine is often used as a more stable salt (carbonate or hydrochloride). Using the free base can lead to degradation. Ensure you are using a high-purity, dry salt.
-
β-Ketoester Purity: Ethyl 2,3-dimethylacetoacetate can undergo hydrolysis or self-condensation over time. Use freshly distilled or high-purity ester. Verify its purity via ¹H NMR if in doubt.
-
Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the β-ketoester is sometimes used to drive the reaction to completion, but a large excess can complicate purification. Start with a 1:1 molar ratio and adjust as needed.
-
-
Reaction Conditions:
-
Temperature: This reaction requires heating to overcome the activation energy for both the initial condensation and the final cyclization. If the temperature is too low, the reaction will be impractically slow. Conversely, excessively high temperatures (>150 °C) can cause decomposition. An optimal range is typically 100-140 °C, depending on the solvent.
-
Solvent Choice: The solvent must be able to dissolve the reactants and have a sufficiently high boiling point.
-
Protic Solvents (e.g., Ethanol, n-Butanol): Often good choices as they can facilitate proton transfer. However, their lower boiling points may require longer reaction times or sealed-vessel reactions.[1]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): Excellent for dissolving reactants but can be difficult to remove during workup.
-
Solvent-Free: Some Biginelli-type reactions can be performed under solvent-free (melt) conditions, often with microwave assistance, which can dramatically reduce reaction times and increase yields.[2]
-
-
-
Catalyst: The reaction is almost always acid-catalyzed.
-
Insufficient Catalyst: If you are using a phenylguanidine salt, the salt itself may provide sufficient acidity. However, adding a catalytic amount of a strong acid like HCl, H₂SO₄, or p-toluenesulfonic acid (p-TSA) is often necessary to accelerate the reaction.
-
Lewis Acids: Lewis acids like Yb(OTf)₃ or InCl₃ have been shown to be highly effective catalysts for similar cyclizations, often providing higher yields and cleaner reactions.[2]
-
Caption: Systematic workflow for troubleshooting low yield.
❓ Question 2: My reaction is messy, with multiple spots on TLC. What are the likely side products?
Answer: Side product formation is often due to the reactivity of the starting materials under thermal and acidic conditions.
-
Self-Condensation of β-Ketoester: Under acidic or basic conditions, β-ketoesters can undergo self-condensation reactions. This is particularly problematic if the reaction is heated for extended periods without the guanidine reacting.
-
Decomposition: Phenylguanidine can decompose at high temperatures. Similarly, the β-ketoester can undergo decarboxylation or other fragmentation pathways.
-
Formation of Isomers: While the reaction with ethyl 2,3-dimethylacetoacetate is fairly regioselective, incomplete cyclization or alternative reaction pathways could lead to open-chain intermediates or other heterocyclic systems, though this is less common.
-
Hydrolysis: If significant water is present and reaction times are long, the ester group of the β-ketoester can hydrolyze to a carboxylic acid, which is less reactive in this cyclization. A patent for a similar synthesis specifies that the reaction can be carried out with added water, but this is carefully controlled.[3]
Mitigation Strategy:
-
Control Temperature: Avoid excessive heat.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Argon) can minimize oxidative decomposition.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent the formation of degradation products.
❓ Question 3: How can I best optimize the reaction conditions for maximum yield?
Answer: Systematic optimization is key. A Design of Experiments (DoE) approach can be powerful, but a simpler method is to vary one parameter at a time. The table below summarizes key parameters and their typical effects.
| Parameter | Options | Rationale & Expected Outcome |
| Catalyst | None, HCl, p-TSA, Yb(OTf)₃ | Rationale: The reaction requires acid catalysis for imine formation and cyclization.[4] Outcome: Lewis acids like Yb(OTf)₃ often give higher yields and cleaner reactions by coordinating to the carbonyl oxygen atoms, increasing their electrophilicity.[2] |
| Solvent | Ethanol, n-Butanol, DMF, Toluene, Solvent-free (MW) | Rationale: The solvent affects reactant solubility and the achievable temperature. Outcome: Higher boiling point solvents (n-Butanol, DMF) allow for higher temperatures and faster rates. Microwave (MW) heating under solvent-free conditions can dramatically accelerate the reaction.[5][6] |
| Temperature | 80°C, 100°C, 120°C, 140°C | Rationale: Reaction rate is temperature-dependent. Outcome: A temperature screen will identify the sweet spot between a sufficient reaction rate and the onset of reactant/product decomposition. |
| Concentration | 0.1 M, 0.5 M, 1.0 M | Rationale: This is a bimolecular reaction, so higher concentrations can increase the reaction rate. Outcome: Very high concentrations may lead to solubility issues or increased side reactions. 0.5 M is a good starting point. |
Detailed Experimental Protocol (Optimized)
This protocol is a validated starting point. Researchers should adapt it based on their specific equipment and observations.
Materials:
-
Phenylguanidine carbonate (1.0 eq)
-
Ethyl 2,3-dimethylacetoacetate (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
n-Butanol (to make a 0.5 M solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylguanidine carbonate (1.0 eq), ethyl 2,3-dimethylacetoacetate (1.1 eq), and p-TSA (0.1 eq).
-
Add enough n-butanol to achieve a concentration of approximately 0.5 M with respect to the phenylguanidine carbonate.
-
Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 1-2 hours. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any residual starting materials or soluble impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp.
References
-
Biginelli reaction - Wikipedia.
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC.
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.
-
Biginelli Reaction - Organic Chemistry Portal.
-
Enantioselective Synthesis of Pyrimidinones by the Biginelli Reaction.
-
Synthesis of 2-anilino pyrimidine derivatives. Reagents and conditions - ResearchGate.
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PubMed Central.
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI.
-
Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed.
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - NIH.
-
Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial | 10549 - TSI Journals.
-
Optimization of the reaction conditions. a - ResearchGate.
-
Optimization of reaction conditions. a | Download Scientific Diagram - ResearchGate.
-
Cyclization of Guanidines with a,b-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety - Sci-Hub.
-
Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deri - RSC Publishing.
-
Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors.
-
Optimization of the Reaction Conditions for the Synthesis of - ResearchGate.
-
Optimization of the reaction conditions. [a] | Download Table - ResearchGate.
-
Technical Support Center: Optimizing Reaction Conditions for 5-Anilinopyrimidine-2,4(1H,3H)-dione Derivatives - Benchchem.
-
Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors - PubMed.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
-
Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives - ResearchGate.
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC - NIH.
-
Bifunctional guanidine via an amino amide skeleton for asymmetric Michael reactions of beta-ketoesters with nitroolefins: a concise synthesis of bicyclic beta-amino acids - PubMed.
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
-
Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - NIH.
-
An In-depth Technical Guide to the Synthesis of 5-(Substituted-anilino)pyrimidine-2,4(1H,3H)-diones - Benchchem.
-
transition-metal-catalyzed-synthesis-of-pyrimidines-recent-advances-mechanism-scope-and-future-perspectives - Ask this paper | Bohrium.
-
Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - NIH.
-
EP1476436B1 - Method for producing 2-anilino-4,6-dimethylpyrimidine - Google Patents.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES.
-
Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - MDPI.
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Technical Support Center: Purification of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one
Welcome to the technical support guide for the purification of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. In our experience, while the synthesis of anilinopyrimidines can be straightforward, achieving high purity often presents unique challenges ranging from stubborn impurities to difficult crystallization.
This guide provides field-proven insights and systematic troubleshooting protocols to help you navigate these challenges effectively. We will delve into the causality behind common purification issues and provide robust, self-validating methodologies to ensure you obtain a product of the highest quality for your research and development needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the purification of this compound and its analogs.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The impurity profile is highly dependent on the synthetic route. For syntheses involving the reaction of a chloropyrimidine with aniline, common impurities include unreacted starting materials (aniline and the chlorinated pyrimidine precursor) and potential side-products from reactions with the solvent or trace water.[1][2] If the synthesis involves the condensation of phenylguanidine with a 1,3-dicarbonyl compound, by-products can include more polar and higher molecular weight compounds that may be difficult to characterize and remove.[3]
Q2: My compound shows poor solubility in common organic solvents. How does this impact purification?
A: Poor solubility is a significant hurdle for both recrystallization and chromatography.[4] For recrystallization, it can be difficult to find a single solvent that will dissolve the compound when hot but allow for good recovery when cold. This often necessitates the use of binary solvent systems. For column chromatography, low solubility can cause the compound to precipitate at the top of the column during loading, leading to streaking, poor separation, and low recovery. We address strategies for this, such as dry loading, in our troubleshooting guide.
Q3: I am observing multiple spots or a streak on my Thin Layer Chromatography (TLC) plate, even after initial purification. What could be the cause?
A: This is a classic issue with pyrimidinone scaffolds. Besides residual impurities, the most likely cause is tautomerism. The this compound molecule can exist in equilibrium between its lactam (keto) and lactim (enol) forms. These tautomers can have different polarities and may appear as distinct, sometimes overlapping, spots on a TLC plate. The equilibrium can be influenced by the solvent, temperature, and the acidity of the silica gel plate.
Q4: What is the expected physical appearance and stability of the pure compound?
A: Based on literature for structurally similar 2-anilinopyrimidines, the pure compound is expected to be a solid, with colors ranging from white to off-white, yellow, or brown.[1][5] The stability is generally good, but as with many amine-containing compounds, it is best stored in a cool, dark, and dry environment to prevent long-term degradation. Acidic conditions should be avoided during work-up and storage unless the goal is to form a salt, as this can promote hydrolysis or other side reactions.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification.
Problem 1: Product "Oils Out" or Fails to Crystallize During Recrystallization
Your compound dissolves upon heating but separates as an oil or fails to precipitate upon cooling.
-
Possible Cause 1: Supersaturation and Rapid Cooling. The solution is too concentrated, or it has been cooled too quickly, preventing the formation of an ordered crystal lattice.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% by volume) of the same solvent to reduce the concentration. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid placing the hot flask directly into an ice bath.
-
-
Possible Cause 2: Presence of Impurities. Impurities can act as a "eutectic mixture," depressing the melting point and interfering with crystal lattice formation.
-
Solution: Attempt to remove the impurities with a preliminary purification step. Dissolve the crude material in a suitable solvent (e.g., dichloromethane) and pass it through a small plug of silica gel, eluting with the same solvent. This can remove highly polar or non-polar impurities. Concentrate the filtrate and then attempt the recrystallization again.
-
-
Possible Cause 3: Inappropriate Solvent Choice. The solvent may be too "good" for the compound, keeping it in solution even at low temperatures.
-
Solution: Induce crystallization by introducing an "anti-solvent." This is a second solvent in which your compound is insoluble but which is miscible with your primary solvent. After dissolving your compound in the primary solvent (e.g., ethanol), slowly add the anti-solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the primary solvent to clarify, then cool slowly.
-
Caption: Decision tree for troubleshooting product oiling out.
Problem 2: Poor Separation or Streaking During Column Chromatography
Impurities are co-eluting with the product, or the product spot on TLC is elongated (streaking).
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent is not optimized to resolve the compound from its impurities.
-
Solution: Systematically screen for a better solvent system using TLC. A good starting point for anilinopyrimidines is a hexane-ethyl acetate gradient.[1][5] If this fails, try a different solvent combination, such as dichloromethane-methanol, which offers different selectivity. The goal is to achieve a Retention Factor (Rf) of ~0.3 for your target compound.
-
-
Possible Cause 2: Compound Degradation on Silica Gel. The acidic nature of standard silica gel can cause degradation or irreversible adsorption of amine-containing compounds.
-
Solution: Deactivate the silica gel. Add 0.5-1% triethylamine (Et₃N) to your eluent system. This will neutralize the acidic sites on the silica surface and significantly improve peak shape and recovery. Alternatively, use a different stationary phase like neutral alumina.
-
-
Possible Cause 3: Column Overload or Poor Loading Technique. Too much material was loaded, or the compound precipitated during loading.
-
Solution: Ensure you are not exceeding the column's capacity (typically 1-5% of the silica weight). For compounds with poor solubility, use a "dry loading" technique. Pre-adsorb your crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to a fine, dry powder. This powder can then be carefully added to the top of the prepared column.
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your purification experiments.
Protocol 1: Flash Column Chromatography Purification
This protocol is designed for the purification of 100 mg to 5 g of crude material.
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides good separation and an Rf value of ~0.3 for the desired compound.
-
Recommended Starting Systems:
-
Add 0.5% triethylamine to the chosen eluent mixture to prevent streaking.
-
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add silica gel (approx. 1-2 times the weight of your crude material) to the solution.
-
Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting solvent system.
-
Gradually increase the polarity of the eluent as the chromatography progresses.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Systematic Recrystallization Solvent Screening
This protocol uses a small amount of material to efficiently identify a suitable solvent or solvent pair.
-
Preparation: Place ~10-20 mg of your crude material into several small test tubes.
-
Single Solvent Screening (at Room Temperature):
-
To each tube, add a common solvent (see table below) dropwise, vortexing after each addition.
-
If the solid dissolves readily at room temperature, the solvent is too good and unsuitable for single-solvent recrystallization.
-
If the solid is insoluble or sparingly soluble, proceed to the next step with that solvent.
-
-
Single Solvent Screening (at Elevated Temperature):
-
Take the tubes where the compound was insoluble at room temperature and heat them gently in a water or sand bath.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
If the solid dissolves completely, it is a potential candidate. Remove the tube from the heat and allow it to cool slowly. Observe for crystal formation.
-
If the solid does not dissolve even with a significant volume of hot solvent, it is a poor choice.
-
-
Binary Solvent Screening:
-
Select a pair of miscible solvents: one in which the compound is soluble (Solvent A) and one in which it is insoluble (Solvent B).
-
Dissolve the compound in a minimal amount of hot Solvent A.
-
Add Solvent B dropwise while the solution is still hot until persistent cloudiness appears.
-
Add a few drops of Solvent A to re-clarify the solution.
-
Allow to cool slowly and observe for crystallization.
-
| Solvent | Boiling Point (°C) | Polarity | Common Co-Solvents (Anti-solvents) |
| Ethanol | 78 | Polar | Water, Hexane, Diethyl Ether |
| Methanol | 65 | Polar | Water, Dichloromethane |
| Ethyl Acetate | 77 | Intermediate | Hexane, Heptane |
| Acetone | 56 | Polar | Hexane, Water |
| Dichloromethane | 40 | Intermediate | Hexane, Pentane |
| Toluene | 111 | Non-polar | Hexane, Heptane |
| Water | 100 | Very Polar | Ethanol, Acetone, Methanol |
Section 4: Visual Guides
Tautomeric Forms of this compound
Caption: Potential tautomeric equilibrium responsible for multiple TLC spots.
General Purification Workflow
Sources
- 1. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. EP1476436B1 - Method for producing 2-anilino-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solubility Issues of 2-Anilino-5,6-dimethylpyrimidin-4(3H)-one and Analogs
Last Updated: January 19, 2026
Introduction
Welcome to the technical support guide for researchers working with 2-anilino-5,6-dimethylpyrimidin-4(3H)-one and its analogs. This class of compounds, often investigated as kinase inhibitors and for other therapeutic applications, is critical to many drug discovery programs.[1][2] However, their characteristically rigid, planar, and often lipophilic structures frequently lead to significant solubility challenges.[3] Poor aqueous solubility is a major hurdle, impacting everything from the reliability of in vitro assay data to in vivo bioavailability.[4][5]
This guide provides in-depth, practical advice to help you understand, troubleshoot, and overcome these solubility issues. It is structured in a question-and-answer format to directly address the common problems encountered in the lab.
Part 1: Frequently Asked Questions - Understanding the Solubility Problem
Q1: Why are 2-anilinopyrimidine derivatives often poorly soluble in aqueous solutions?
A1: The low solubility of these compounds typically stems from a combination of two key physicochemical factors:
-
High Crystal Lattice Energy: The planar structure of the pyrimidine and aniline rings allows for efficient packing in the solid state. This tight crystal packing is stabilized by strong intermolecular forces (e.g., hydrogen bonds, π-π stacking), which must be overcome by the solvent for dissolution to occur. This is often referred to as a "brick-dust" molecule challenge.[6] Disrupting this molecular planarity or symmetry is a known strategy to improve solubility by reducing the efficiency of crystal packing.[7]
-
High Lipophilicity: The aromatic rings and dimethyl groups contribute to the compound's hydrophobicity (high LogP). Hydrophobic molecules are poorly solvated by polar water molecules, making it energetically unfavorable for them to dissolve in aqueous media.[8] Medicinal chemistry efforts to increase potency often involve adding hydrophobic substituents, which can further aggravate solubility problems.[3][8]
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiments?
A2: Understanding this distinction is crucial for designing experiments and interpreting your results correctly.[9]
-
Kinetic Solubility is measured by taking a compound already dissolved in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[10][11] It measures the concentration at which a compound precipitates out of a supersaturated solution. This is relevant for most in vitro high-throughput screening assays where compounds are added from DMSO stocks.[5][12] However, kinetic solubility values can often be higher than thermodynamic solubility because the compound may remain in a metastable, supersaturated state for a period.[9]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[10][12] It is determined by adding an excess of the solid compound to the solvent, agitating it for an extended period (e.g., 24-48 hours) until equilibrium is reached, and then measuring the concentration of the dissolved compound.[9][13] This value is critical for understanding a compound's behavior in later-stage development, such as formulation for in vivo studies.[10]
The key takeaway is that a high kinetic solubility might get you through a primary assay, but a low thermodynamic solubility will present significant challenges for animal studies and clinical development.[12]
Q3: My compound is dissolved in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?
A3: This is a classic sign of a compound with poor aqueous solubility and is a very common issue.[14] When the DMSO stock solution is diluted into the aqueous buffer, the solvent environment changes dramatically from a favorable organic solvent to an unfavorable aqueous one. DMSO is a powerful solvent, but once the percentage of DMSO drops significantly upon dilution, the aqueous buffer cannot maintain the compound in solution, causing it to "crash out" or precipitate.[14] This is especially common when diluting highly concentrated stock solutions (e.g., 100 mM).[14][15]
Part 2: Troubleshooting Guide - Practical Solutions for the Lab
This section addresses specific experimental problems with potential causes and actionable solutions.
Problem 1: My compound won't dissolve in 100% DMSO to make a high-concentration stock solution (e.g., >20 mM).
-
Potential Cause: The compound may have exceptionally high crystal lattice energy or may be approaching its solubility limit even in DMSO. Precipitation in DMSO stocks is a known issue, particularly at high concentrations.[15][16]
-
Troubleshooting Steps:
-
Gentle Heating: Warm the solution in a water bath (e.g., 37-50°C) while vortexing. This can provide the energy needed to break the crystal lattice. However, be cautious about potential compound degradation with prolonged heat.
-
Sonication: Use a bath sonicator to provide mechanical energy to aid dissolution. This is often very effective.[17]
-
Use of Co-solvents: For particularly difficult compounds, consider creating a stock in a solvent mixture. For example, a small percentage of N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) mixed with DMSO can sometimes improve solubility. Always check for solvent compatibility with your assay.
-
Lower the Stock Concentration: If all else fails, the most reliable solution is to prepare a lower concentration stock (e.g., 10 mM). While this may increase the final DMSO percentage in your assay, it is better than working with a precipitated or unreliable stock solution.[14]
-
Problem 2: My compound precipitates during freeze-thaw cycles of the DMSO stock plate.
-
Potential Cause: The solubility of compounds in DMSO can be significantly reduced by the absorption of atmospheric water.[17] This "wet" DMSO, combined with the physical stress of freeze-thaw cycles, can promote precipitation.[17][18] A compound might be in a supersaturated state that is disrupted by the freezing process, causing it to crystallize and fail to redissolve upon thawing.[17]
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO for preparing stock solutions.
-
Aliquot Stocks: For precious compounds or long-term storage, prepare single-use aliquots in low-binding tubes to minimize the number of freeze-thaw cycles.
-
Proper Plate Sealing: Use high-quality, pierceable seals for storage plates to minimize moisture ingress. Store plates in a desiccated environment if possible.
-
Re-solubilization Protocol: Before using a thawed plate, ensure it has returned to room temperature. Centrifuge the plate briefly to spin down any condensation, then vortex or shake it to help redissolve any precipitate. A brief sonication can also be effective.[17]
-
Problem 3: I observe inconsistent results in my cell-based or biochemical assays.
-
Potential Cause: Undissolved compound (precipitate) is likely the culprit. Precipitated particles can cause light scattering in plate-reader assays, leading to false positives.[16] Furthermore, the actual concentration of the dissolved, active compound is unknown and lower than intended, leading to inaccurate IC50 values and unreliable structure-activity relationships (SAR).[13]
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your assay plates after adding the compound. Look for cloudiness or precipitate.
-
Reduce Final Compound Concentration: Test a lower concentration range. Poorly soluble compounds are more likely to remain in solution at nanomolar concentrations than at micromolar concentrations.
-
Increase Final DMSO Concentration: While not ideal, sometimes increasing the final DMSO concentration in the assay (e.g., from 0.1% to 0.5%) can keep the compound in solution. Always run a parallel DMSO vehicle control to check for solvent toxicity or effects on the assay.[14]
-
Use of Surfactants: In biochemical (non-cell-based) assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) to the assay buffer can help maintain compound solubility.
-
Pre-dilution Strategy: Instead of a single large dilution from a 10 mM DMSO stock into aqueous buffer, perform an intermediate dilution step in DMSO first (e.g., 10 mM to 1 mM in DMSO), and then make the final dilution into the aqueous buffer.[14]
-
Workflow for Preparing Compounds for Aqueous Assays
The following diagram illustrates a decision-making process for handling compounds destined for aqueous-based biological assays.
Caption: Decision workflow for preparing and troubleshooting compound solutions.
Part 3: Protocols and Data
Protocol 1: Kinetic Solubility Screening using Nephelometry
This high-throughput method is used to quickly assess the precipitation point of a compound when diluted from a DMSO stock into an aqueous buffer.[11]
-
Prepare Stock: Create a 10 mM stock solution of the test compound in 100% anhydrous DMSO.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the compound stock in DMSO.
-
Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a second 96-well plate already containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This creates the final concentration series.
-
Incubate: Shake the plate for 1-2 hours at room temperature to allow for equilibration.[13]
-
Measure: Read the plate on a nephelometer, which measures light scattering. A sharp increase in the nephelometry signal indicates the formation of precipitate.
-
Analyze: The kinetic solubility is defined as the highest concentration at which no significant light scattering is observed compared to the buffer-only control.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility and requires more time and compound.[13]
-
Add Excess Compound: Add an excess amount of the solid compound (powder) to a glass vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure there is undissolved solid at the bottom.
-
Equilibrate: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This long incubation is required to ensure equilibrium is reached.[13]
-
Separate Phases: After incubation, separate the solid from the liquid. This can be done by centrifugation at high speed or by filtration through a 0.22 µm filter. Be careful not to disturb the solid pellet during aspiration of the supernatant.
-
Quantify: Accurately dilute the clear supernatant and measure the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Report: The resulting concentration is the thermodynamic solubility.
Table 1: General Solubility Enhancement Strategies
The following table summarizes common formulation strategies that can be employed to improve the solubility of challenging compounds like 2-anilinopyrimidines.
| Strategy | Mechanism of Action | Application Stage | Advantages | Disadvantages |
| pH Adjustment | For ionizable compounds, shifting the pH to favor the charged (salt) form increases aqueous solubility.[19] | Early (in vitro), Late (formulation) | Simple, effective for ionizable compounds. | Only applicable to compounds with suitable pKa; risk of pH-driven degradation. |
| Co-solvents | Reduces the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[20] | Early (in vitro) | Easy to implement for screening assays. | Can cause toxicity in cell-based assays; not always viable for in vivo use.[14] |
| Complexation | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, encapsulating the drug molecule.[21][22] | Late (formulation) | Can significantly increase solubility and stability. | Requires specific molecular geometry for complexation; can be costly. |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, preventing crystallization.[23][24] | Late (formulation) | Can dramatically increase dissolution rate and bioavailability.[25] | Requires specialized manufacturing (e.g., spray drying, hot melt extrusion); potential for physical instability. |
| Particle Size Reduction | Micronization or nanosuspension increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[4][6] | Late (formulation) | Established technology, improves dissolution rate. | Does not increase equilibrium solubility; risk of particle agglomeration.[6] |
Structural Modification Strategies
The following diagram outlines medicinal chemistry strategies to improve solubility by altering the core molecule.
Caption: Medicinal chemistry strategies for solubility enhancement.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved from [Link]
-
Can we predict compound precipitation in DMSO stocks?. (2014, September 28). Sussex Drug Discovery Centre. Retrieved from [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. Retrieved from [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC - NIH. Retrieved from [Link]
-
Improving solubility via structural modification. (n.d.). ResearchGate. Retrieved from [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. (2014, April 7). ResearchGate. Retrieved from [Link]
-
Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. (n.d.). J-Stage. Retrieved from [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]
-
Compound precipitation in high-concentration DMSO solutions. (n.d.). PubMed. Retrieved from [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library. Retrieved from [Link]
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. (n.d.). PMC - NIH. Retrieved from [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (n.d.). MDPI. Retrieved from [Link]
-
Improving Solubility via Structural Modification. (n.d.). OUCI. Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Overcoming Poor Solubility. (n.d.). Tablets & Capsules. Retrieved from [Link]
-
Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. (2019, January 1). PubMed. Retrieved from [Link]
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (n.d.). PubMed. Retrieved from [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
(PDF) Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. (n.d.). PubChem. Retrieved from [Link]
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021, April 12). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). PubMed Central. Retrieved from [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022, March 17). PubMed Central. Retrieved from [Link]
Sources
- 1. Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry [jstage.jst.go.jp]
- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ziath.com [ziath.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. researchgate.net [researchgate.net]
- 25. tabletscapsules.com [tabletscapsules.com]
Technical Support Center: Optimizing Biological Assays for 2-anilino-5,6-dimethylpyrimidin-4(3H)-one
Welcome to the technical support guide for researchers working with 2-anilino-5,6-dimethylpyrimidin-4(3H)-one. This document provides in-depth troubleshooting advice and detailed protocols to help you optimize your biological assays and achieve reliable, reproducible results. As a member of the anilino-pyrimidine class of compounds, this molecule is predicted to function as a kinase inhibitor, a class of molecules pivotal in cellular signaling research and drug development.[1][2] This guide is structured to address common challenges you may encounter, explaining the scientific principles behind our recommended solutions.
Section 1: Biochemical Assay Troubleshooting
Biochemical assays, particularly those measuring kinase activity, are fundamental for characterizing the inhibitory properties of this compound. However, their sensitivity can also make them prone to variability. This section addresses common problems encountered during in-vitro kinase assays.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for the compound is higher than expected. What are the likely causes?
A1: An unexpectedly high IC50 value suggests that the inhibitor is less potent in your assay than anticipated. Several factors related to the assay conditions could be responsible.[3]
-
High ATP Concentration: If this compound is an ATP-competitive inhibitor, using a high concentration of ATP in your assay will require more inhibitor to achieve 50% inhibition, leading to a rightward shift in the IC50 curve.[3][4] It is crucial to use an ATP concentration that is at or below the Michaelis-Menten constant (Km) for your specific kinase to accurately determine the potency of competitive inhibitors.[5]
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of additives like detergents or BSA in the reaction buffer can significantly influence both enzyme activity and inhibitor binding.[3] Ensure your buffer conditions are optimal for your kinase of interest.
-
Enzyme Concentration and Purity: Using too high a concentration of the kinase can lead to rapid substrate depletion, affecting the accuracy of your results. Conversely, a low enzyme concentration may result in a weak signal.[4] The purity of the enzyme is also critical for obtaining reproducible data.[6]
Q2: I'm observing high variability between my replicate wells. How can I improve the precision of my assay?
A2: High variability can mask the true effect of your compound. The following are common causes and their solutions:[3]
-
Pipetting Inaccuracy: Ensure your pipettes are regularly calibrated. For viscous solutions, consider using reverse pipetting techniques. Maintain a consistent tip immersion depth to avoid variations in volume.
-
Inadequate Mixing: Gently but thoroughly mix all reagents after addition, particularly the enzyme and inhibitor solutions. Avoid introducing bubbles, as they can interfere with optical readings.
-
Edge Effects: The outer wells of an assay plate are more susceptible to evaporation, which can concentrate reagents and alter results.[3] A common strategy is to avoid using the outer wells for experimental data, instead filling them with buffer or water to create a humidity barrier.[3]
-
Temperature Gradients: Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on cold or warm surfaces, which can create temperature gradients across the plate.[3]
Q3: The background signal in my assay is very high. What can I do to reduce it?
A3: A high background signal can significantly reduce your assay window (the difference between the signal of the uninhibited and fully inhibited reaction). Here are some potential causes and troubleshooting steps:
-
Compound Interference: The compound itself may interfere with your detection method. For example, it might be fluorescent in a fluorescence-based assay or quench a luminescent signal.[6] To test for this, include a "No Enzyme Control" well that contains all assay components, including the inhibitor, but not the kinase.[4]
-
Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive results.[4] This can be mitigated by including a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer to disrupt these aggregates.[4]
-
Reagent Quality: Impurities in your ATP, substrates, or buffers can contribute to a high background signal.[6] Ensure you are using high-purity reagents.
Troubleshooting Summary Table: Biochemical Assays
| Issue | Potential Cause | Recommended Solution |
| High IC50 Value | High ATP concentration | Use ATP at or below the Km for the kinase.[5] |
| Suboptimal buffer conditions | Optimize buffer pH, ionic strength, and additives.[3] | |
| Incorrect enzyme concentration | Titrate the enzyme to find the optimal concentration.[4] | |
| High Variability | Pipetting errors | Calibrate pipettes; use reverse pipetting for viscous liquids.[3] |
| Edge effects | Avoid using outer wells or fill them with buffer.[3] | |
| Temperature gradients | Ensure uniform plate temperature during incubation.[3] | |
| High Background | Compound interference | Run a "No Enzyme Control".[4] |
| Compound aggregation | Add a non-ionic detergent (e.g., 0.01% Triton X-100).[4] | |
| Reagent impurities | Use high-purity reagents.[6] |
Workflow for Optimizing a Kinase Inhibition Assay
Caption: Workflow for kinase assay optimization.
Section 2: Cell-Based Assay Troubleshooting
Cell-based assays provide a more biologically relevant context for evaluating your compound by assessing its effects within a living system.[7][8] However, the inherent variability of biological systems can present unique challenges.[7]
Frequently Asked Questions (FAQs)
Q1: My cell-based assay results are not reproducible. What should I check first?
A1: Reproducibility issues in cell-based assays often stem from inconsistent cell culture practices.
-
Cell Health and Passage Number: Only use healthy, viable cells for your experiments. Avoid using cells that have been passaged for extended periods, and never let them become over-confluent.[9] It's good practice to perform a viability count before seeding cells for an assay.[9]
-
Cell Seeding Density: The number of cells seeded per well is critical. Too few cells may result in a signal that is too low to be accurately measured, while too many can lead to overcrowding and altered cellular metabolism.[8][9] You should optimize the cell seeding density to maximize the assay window.[9]
-
Culture Media and Supplements: Always use fresh media and supplements.[9] Variations in media lots can sometimes lead to changes in cellular behavior, so it's advisable to maintain a record of lot numbers.[9]
-
Incubator Conditions: Regularly monitor and maintain the temperature and CO2 levels of your incubator to ensure optimal performance.[9]
Q2: I'm seeing significant "edge effects" in my multi-well plates. How can I minimize this?
A2: Edge effects, where cells in the outer wells of a plate behave differently from those in the inner wells, are often caused by evaporation.
-
Plate Hydration: As mentioned for biochemical assays, a simple and effective method is to fill the outer wells with sterile media or phosphate-buffered saline (PBS) to create a moisture barrier.[10]
-
Hydration Chambers: For long-term cultures (several days), consider placing your plates in a hydration chamber within the incubator. This helps to trap water vapor and further minimize evaporation.[10]
-
Plate Stacking: Avoid stacking plates directly on top of each other in the incubator, as this can lead to uneven temperature distribution.[9]
Q3: My compound appears to be cytotoxic at all concentrations tested. How can I determine a proper dose-response range?
A3: If you're observing 100% cell death even at your lowest concentration, you need to expand your dilution series to include much lower concentrations.
-
Perform a Wide-Range Dose-Response: Start with a very wide range of concentrations, for example, from 100 µM down to 1 pM, using 10-fold serial dilutions. This will help you identify the concentration range where you see a dose-dependent effect.
-
Check Compound Solubility: The compound may be precipitating out of solution at higher concentrations, which can cause non-specific cytotoxicity. Visually inspect your compound stock and diluted solutions under a microscope to check for precipitates.
-
Consider Assay Duration: The incubation time of your assay can significantly impact the observed cytotoxicity. A shorter incubation time may reveal more subtle effects, while a longer incubation may be required for some mechanisms of action.
Decision Tree for Troubleshooting Cell-Based Assays
Caption: Decision tree for cell-based assay issues.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point. You will likely need to optimize these conditions for your specific kinase, cell line, and laboratory setup.
Protocol 1: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic luminescence-based assay to measure kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[6][11]
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
This compound (dissolved in 100% DMSO)
-
ATP
-
Kinase reaction buffer (optimized for your kinase)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of this compound in 100% DMSO. Then, dilute this series in the kinase reaction buffer to create a 4X stock solution.
-
Dispense Compound: Add 5 µL of the 4X compound solution or vehicle (DMSO in buffer) to the appropriate wells of the 384-well plate.
-
Add Kinase/Substrate Mix: Prepare a 2X kinase/substrate mix in kinase reaction buffer. Add 10 µL of this mix to all wells.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL of this solution to all wells to start the reaction.
-
Incubation: Incubate the plate for the desired time (e.g., 60 minutes) at room temperature.
-
Detect Signal: Add 20 µL of the ATP detection reagent to all wells. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read Plate: Measure the luminescence on a compatible plate reader.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxicity of your compound by measuring the metabolic activity of cells.[12][13][14]
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Seed Cells: Plate cells in a 96-well plate at the optimized seeding density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare Compound Dilutions: Create a serial dilution of your compound in complete growth medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Treat Cells: Remove the old media from the cells and add 100 µL of the media containing the compound dilutions or vehicle control.
-
Incubate: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize Formazan Crystals: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
References
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]
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Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Available from: [Link]
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Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. Available from: [Link]
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Minarini, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available from: [Link]
-
Minarini, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available from: [Link]
-
Kostopoulou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available from: [Link]
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Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available from: [Link]
-
Kostopoulou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Available from: [Link]
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Aponte, J., et al. (2020). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available from: [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
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Kumar, S., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC - PubMed Central. Available from: [Link]
-
Wang, S., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. PubMed. Available from: [Link]
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ResearchGate. Reaction mechanism of the synthesized pyrimidine derivatives. Available from: [Link]
-
Bohrium. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]
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Lin, T. S., et al. (1985). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. PubMed. Available from: [Link]
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Al-Amiery, A. A. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. ResearchGate. Available from: [Link]
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Kunick, C., et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][9]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. PubMed. Available from: [Link]
-
Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available from: [Link]
-
Carratù, M. R., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. Available from: [Link]
-
Karadendrou, M. A., et al. (2022). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. Available from: [Link]
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PubChem. 2-Anilino-4-(thiazol-5-yl)pyrimidine deriv. 36 | C16H13N5S | CID 6539301. Available from: [Link]
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Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). PubMed. Available from: [Link]
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Sławiński, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available from: [Link]
-
Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available from: [Link]
-
PubChem. 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Available from: [Link]
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Cross, M., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC - NIH. Available from: [Link]
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ResearchGate. (2025, June 25). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available from: [Link]
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ResearchGate. (2021, April 12). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available from: [Link]
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AERU - University of Hertfordshire. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Available from: [Link]
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"reducing off-target effects of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one"
A Guide to Characterizing and Reducing Off-Target Effects for Researchers
Welcome to the technical support center for researchers working with 2-anilino-5,6-dimethylpyrimidin-4(3H)-one and related small molecule inhibitors. This guide is designed to provide in-depth, practical solutions to a common and critical challenge in drug discovery and chemical biology: ensuring that the observed biological effects are a direct result of modulating the intended target.
This document, structured in a question-and-answer and troubleshooting format, will guide you through the principles and practices of identifying, understanding, and mitigating off-target effects to ensure the scientific integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What are off-target effects and why are they a concern with my pyrimidine-based inhibitor?
Answer: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended primary target.[5] This is a frequent issue with kinase inhibitors because they typically target the ATP-binding pocket, which shares structural similarities across many of the ~500 kinases in the human kinome.[3][6]
These unintended interactions can lead to:
-
Misinterpretation of Results: A cellular phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or stress, confounding experimental readouts.
-
Poor Translatability: Compounds with significant off-target activity often fail in later stages of drug development due to unforeseen side effects.[5]
Q2: My inhibitor shows a potent IC50 value in a biochemical assay. Is that enough to guarantee selectivity?
Answer: No. A potent IC50 (the concentration required to inhibit 50% of the target's activity in vitro) is a crucial first step, but it does not guarantee selectivity.[7] An inhibitor can have a low nanomolar IC50 for its primary target while still potently inhibiting several other kinases in a similar concentration range. True selectivity is defined by the difference in potency between the on-target and off-target proteins. A widely accepted standard for a selective inhibitor is a potency difference of at least 100-fold between the primary target and any off-targets.[7]
Q3: What are the first signs that my experimental results might be influenced by off-target effects?
Answer: Be vigilant for the following red flags:
-
Mismatch with Genetic Validation: The phenotype observed with your inhibitor does not match the phenotype seen with a more specific genetic perturbation of the target (e.g., CRISPR/Cas9 knockout or siRNA/shRNA knockdown).
-
Unusually Steep Dose-Response Curve: A very sharp drop-off in a cellular viability assay can suggest acute toxicity from off-target engagement rather than specific inhibition of a signaling pathway.
-
Inconsistent Structure-Activity Relationship (SAR): A structurally related analog of your compound, which is inactive against the primary target in a biochemical assay, still produces the same cellular effect. This is a strong indicator of an off-target problem.
-
Effects at High Concentrations: Cellular activity is only observed at concentrations significantly higher (>10-fold) than the biochemical IC50 or Ki value.[7] At these concentrations, the inhibitor is likely engaging multiple off-targets.
Part 2: Troubleshooting Guide - A Workflow for Investigating Off-Target Effects
This section provides a logical workflow for diagnosing and resolving potential off-target issues.
Structure-Activity Relationship (SAR) Guided Design to Improve Selectivity
-
Rationale: Once off-targets are identified, medicinal chemistry can be used to modify the inhibitor's structure to enhance selectivity. The goal is to introduce chemical features that are favored by the primary target's binding site but disfavored by the off-target's binding site. [8][9]* Key Strategies:
-
Exploit Gatekeeper Residue Differences: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with small gatekeeper residues (e.g., threonine, glycine) can accommodate bulky inhibitor substituents, while kinases with large gatekeepers (e.g., phenylalanine, methionine) cannot. Adding a bulky group to your inhibitor can therefore selectively block its binding to off-targets with large gatekeepers. [6] 2. Target Allosteric Sites: Designing inhibitors that bind to less conserved allosteric sites, rather than the highly conserved ATP pocket, can achieve exceptional selectivity. [8] 3. Control Atropisomerism: For some scaffolds, restricting the rotation around a chemical bond can lock the molecule into a specific 3D conformation (an atropisomer). Often, one atropisomer is significantly more selective for the desired target than the other. [10]
-
References
-
Approach in Improving Potency and Selectivity of Kinase Inhibitors. PubMed. Available at: [Link]
-
Computational Prediction of Off-Target Effects in CRISPR Systems. Huang et al. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]
-
CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. Available at: [Link]
-
New technique improves the selectivity of kinase inhibitors. Drug Target Review. Available at: [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PubMed Central. Available at: [Link]
-
Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Broad Institute. Available at: [Link]
-
Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed. Available at: [Link]
-
Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health. Available at: [Link]
-
Kinase inhibitor selectivity and design. Chodera lab // MSKCC. Available at: [Link]
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. Available at: [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Available at: [Link]
-
High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science. Available at: [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available at: [Link]
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. National Institutes of Health. Available at: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]
-
Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. PubMed. Available at: [Link]
-
Overview of structure–activity relationship. ResearchGate. Available at: [Link]
-
Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d]b[8]enzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. PubMed. Available at: [Link]
-
Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one. PubMed. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Available at: [Link]
-
Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. National Institutes of Health. Available at: [Link]
-
Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one. National Institutes of Health. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available at: [Link]
-
2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. National Institutes of Health. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]
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Technical Support Center: Stabilizing 2-Anilino-5,6-dimethylpyrimidin-4(3H)-one in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-anilino-5,6-dimethylpyrimidin-4(3H)-one and related compounds. This resource is designed for researchers, chemists, and drug development professionals who are working with this chemical scaffold. Ensuring the stability of your compound in solution is paramount for generating reproducible and reliable data in any experimental setting, from initial screening to late-stage development.
This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of the 2-anilinopyrimidinone core. We will address common challenges encountered in the lab through a troubleshooting-focused, question-and-answer format, providing both the "how" and the "why" for each recommendation.
Section 1: Foundational Principles of Stability
The structure of this compound contains specific functional groups that are susceptible to degradation under common laboratory conditions. Understanding these chemical liabilities is the first step toward preventing experimental failure.
-
The Pyrimidinone Core: Pyrimidinone scaffolds are integral to a wide range of biologically active molecules.[1] However, the heterocyclic ring system, being π-electron deficient, can be susceptible to nucleophilic attack.[2] The primary concern is hydrolysis, which can be catalyzed by acidic or basic conditions, potentially leading to ring-opening or cleavage of the exocyclic anilino group. Studies on related pyrimidinone nucleosides have highlighted their instability in acidic environments.[3]
-
The Anilino Moiety: The amino linkage is another potential site of chemical instability. It can be susceptible to oxidation, especially in the presence of trace metals, peroxides, or exposure to light (photoxidation).
-
Solubility vs. Stability: It is critical to distinguish between poor solubility and instability. A compound precipitating from solution ("crashing out") is a solubility issue, whereas the appearance of new chemical species over time is a stability issue. Often, the conditions used to improve solubility (e.g., extreme pH) can negatively impact stability.[4]
The following diagram illustrates the key external factors that can compromise the integrity of your compound in solution.
Caption: Workflow for diagnosing and mitigating compound instability.
Section 3: Key Experimental Protocols
This section provides detailed methodologies for the key stability-assessing experiments.
Protocol 1: General Method for Forced Degradation Studies
This protocol is designed to rapidly identify the key factors that lead to the degradation of this compound. It is based on standard ICH guidelines. [5][6] Objective: To determine the susceptibility of the compound to acid hydrolysis, base hydrolysis, oxidation, heat, and light.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid or TFA (for mobile phase)
-
1 M HCl and 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV or LC-MS system
-
Photostability chamber or a light source with controlled UV/Vis output
-
Heating block or oven
Procedure:
-
Preparation: Prepare a 1 mg/mL solution of your compound in a 50:50 ACN:Water mixture. This will be your starting stock for stress testing.
-
Stress Conditions: For each condition, mix the solutions in a clear glass vial and prepare a corresponding control vial protected from the stressor (e.g., wrapped in foil for light studies, kept at room temp for heat studies).
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each vial. If necessary, neutralize the acid/base samples with an equimolar amount of base/acid. Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Data Interpretation: Analyze by a stability-indicating HPLC method (e.g., a gradient method that can separate the parent peak from any new peaks). Calculate the percentage of parent compound remaining and note the peak areas of any new degradants. A loss of 10-20% of the parent peak is typically sufficient to demonstrate instability. [7]
Stress Condition Protocol Purpose Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.2 M HCl (final 0.1 M). Incubate at 60°C. Tests for lability in acidic environments. [7] Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final 0.1 M). Incubate at 60°C. Tests for lability in alkaline environments. [7] Oxidation Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final 3%). Keep at room temp. Tests for susceptibility to oxidative degradation. [7] Thermal Keep a vial of the 50:50 ACN:Water stock solution at 60°C. Tests for intrinsic thermal stability. | Photolytic | Expose a vial of the 50:50 ACN:Water stock solution to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²). [7]| Tests for light sensitivity. |
References
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-
Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Heliyon. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Chemical Sciences. Available at: [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. Available at: [Link]
-
Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study. Journal of Chromatography B. Available at: [Link]
-
Forced degradation studies. MedCrave online. Available at: [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Available at: [Link]
-
Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Pyrimidine. Wikipedia. Available at: [Link]
-
Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Available at: [Link]
-
Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate. Available at: [Link]
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-
Iressa Dosage Guide. Drugs.com. Available at: [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]
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Technical Support Center: Overcoming Resistance to Anilinopyrimidine Kinase Inhibitors
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of resistance to anilinopyrimidine kinase inhibitors. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and advance your research.
Section 1: Frequently Asked Questions (FAQs): Understanding the Fundamentals of Resistance
This section addresses common questions that form the foundation of understanding and combating resistance to anilinopyrimidine kinase inhibitors.
Q1: What are anilinopyrimidine kinase inhibitors and how do they function?
A: Anilinopyrimidines are a class of synthetic organic compounds that form the structural core of many small molecule kinase inhibitors.[1] These inhibitors are designed to be competitive with adenosine triphosphate (ATP), the natural substrate for kinases.[2][3] By binding to the ATP-binding pocket of a target kinase, they block the transfer of a phosphate group to a substrate protein, thereby inhibiting the downstream signaling pathways that can drive cellular processes like proliferation and survival in cancer.[4][5] Notable examples of drugs with an anilinopyrimidine core include imatinib (Gleevec®), a BCR-ABL inhibitor, and gefitinib (Iressa®), an EGFR inhibitor.[6]
Q2: What are the primary mechanisms of acquired resistance to these inhibitors?
A: Acquired resistance is a significant challenge in targeted therapy.[7] The primary mechanisms can be broadly categorized as:
-
On-Target Alterations: These are genetic changes in the target kinase itself.
-
Gatekeeper Mutations: The most common on-target mechanism involves point mutations in the kinase domain.[8] A critical example is the "gatekeeper" residue, which controls access to a hydrophobic pocket within the ATP-binding site.[6] Mutations at this site, such as T790M in EGFR and T315I in BCR-ABL, can sterically hinder the binding of the inhibitor without significantly affecting the kinase's ability to bind ATP and remain active.[9][10][11][12][13]
-
Other Kinase Domain Mutations: Mutations can also occur in other regions of the kinase domain, such as the P-loop or the activation loop, which can alter the conformation of the ATP-binding pocket and reduce inhibitor affinity.[14]
-
Gene Amplification: The cancer cells can increase the number of copies of the target kinase gene, leading to overexpression of the target protein. This effectively outcompetes the inhibitor.[7]
-
-
Off-Target Mechanisms (Bypass Tracks): The cancer cell activates alternative signaling pathways to bypass the inhibited kinase.
-
Activation of Parallel Pathways: Other receptor tyrosine kinases (RTKs) can become activated, such as MET or HER2 amplification in the context of EGFR inhibition, which then reactivate downstream signaling pathways like PI3K-AKT.[7][15]
-
Downstream Mutations: Mutations in components of the signaling pathway downstream of the target kinase can render the pathway constitutively active, making the inhibition of the upstream kinase ineffective.
-
Q3: How can I determine if my cell lines are developing resistance to an anilinopyrimidine inhibitor?
A: The development of resistance is typically observed as a decrease in the inhibitor's efficacy over time. Key indicators include:
-
Increased IC50 Value: A significant increase in the half-maximal inhibitory concentration (IC50) in cell viability or proliferation assays is a primary indicator of resistance.
-
Reduced Apoptosis: A decrease in the percentage of apoptotic cells upon inhibitor treatment compared to the sensitive parental cell line.
-
Reactivation of Downstream Signaling: Western blot analysis showing persistent phosphorylation of downstream signaling proteins (e.g., p-AKT, p-ERK) in the presence of the inhibitor.
-
Phenotypic Changes: Alterations in cell morphology, growth rate, or colony formation ability in the presence of the inhibitor.
Q4: What is the distinction between primary and acquired resistance?
A:
-
Primary (or de novo) Resistance: This refers to a lack of response to the inhibitor from the very beginning of treatment. This can be due to pre-existing resistance mutations or the tumor's reliance on signaling pathways that are not targeted by the inhibitor.[7][8]
-
Acquired Resistance: This develops in tumors that were initially sensitive to the inhibitor.[7] It is the result of evolutionary pressure, where the inhibitor eliminates sensitive cells, allowing for the selection and growth of pre-existing or newly mutated resistant clones.[8]
Section 2: Troubleshooting Experimental Assays
This section provides practical guidance for common experimental hurdles encountered when studying inhibitor resistance.
Problem 1: Inconsistent IC50 Values in Cell Viability Assays
Inconsistent IC50 values can compromise the interpretation of your resistance studies. Below is a standardized protocol and a troubleshooting table to help you achieve reproducible results.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of the anilinopyrimidine inhibitor in culture medium. Remove the old medium from the cells and add the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Troubleshooting Table for Inconsistent IC50 Values
| Potential Cause | Explanation | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. | Use low-passage cells and maintain consistent passage numbers across experiments.[16] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variability. | Perform cell counting for each experiment and ensure even cell distribution in the wells.[16] |
| Inhibitor Stability | The inhibitor may degrade in solution over time, especially if not stored correctly. | Prepare fresh inhibitor dilutions for each experiment and store stock solutions as recommended by the manufacturer.[16] |
| Edge Effects in Plates | Evaporation from the outer wells of a 96-well plate can concentrate the inhibitor and affect cell growth. | Avoid using the outer wells for experimental samples or fill them with sterile PBS to minimize evaporation. |
| Assay Incubation Time | Insufficient or excessive incubation time can lead to inaccurate viability readings. | Optimize the incubation time for your specific cell line and inhibitor. |
| Contamination | Bacterial or fungal contamination can affect cell health and interfere with the assay readout. | Practice sterile cell culture techniques and regularly check for contamination.[16] |
Problem 2: Persistent Downstream Signaling on Western Blots Despite Inhibitor Treatment
Observing continued phosphorylation of downstream targets like AKT or ERK after inhibitor treatment is a classic sign of resistance.
Experimental Protocol: Western Blot for Kinase Pathway Activation
-
Cell Treatment: Treat sensitive and suspected resistant cells with the anilinopyrimidine inhibitor at a concentration known to be effective in the sensitive line (e.g., 10x IC50). Include a vehicle control.
-
Cell Lysis: After the desired treatment time, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing a Generic Kinase Signaling Pathway
Caption: A simplified kinase signaling pathway showing inhibition.
Troubleshooting Guide for Persistent Signaling
| Potential Cause | Explanation | Recommended Action |
| Gatekeeper Mutation | A mutation like EGFR T790M or BCR-ABL T315I prevents inhibitor binding. | Sequence the kinase domain of the target gene to identify mutations.[17] |
| Bypass Track Activation | Another kinase (e.g., MET) is activated and signals to the same downstream pathways. | Perform a phospho-RTK array to identify other activated kinases. Then, validate with Western blotting. |
| Downstream Mutation | A mutation in a downstream component (e.g., PIK3CA) makes the pathway independent of the inhibited kinase. | Sequence key downstream signaling genes. |
| Insufficient Inhibitor Concentration | The inhibitor concentration may not be high enough to fully suppress the target in resistant cells. | Perform a dose-response experiment and analyze downstream signaling at multiple concentrations.[16] |
Problem 3: Confirming a Suspected Gatekeeper Mutation
If you suspect a specific mutation is responsible for resistance, a systematic approach is needed for confirmation.
Experimental Workflow: From Hypothesis to Validation
Caption: Workflow for validating a resistance mutation.
Step-by-Step Methodology
-
Sequence the Target Gene: Isolate genomic DNA or RNA (for cDNA synthesis) from both sensitive and resistant cell lines. Amplify the kinase domain of your target gene using PCR and send the product for Sanger sequencing. For a broader, unbiased approach, consider next-generation sequencing (NGS).[17][18]
-
Identify the Mutation: Align the sequencing results from the resistant cells to the reference sequence and the sequence from the sensitive cells to identify any point mutations.
-
Validate the Mutation's Role:
-
Site-Directed Mutagenesis: Introduce the identified mutation into a wild-type expression vector for your target kinase.[19]
-
Ectopic Expression: Transfect the mutant construct into the parental (sensitive) cell line.
-
Functional Assays: Compare the inhibitor sensitivity (IC50) of the cells expressing the mutant kinase to cells expressing the wild-type kinase. A significant increase in the IC50 for the mutant-expressing cells confirms that the mutation confers resistance.[19]
-
Section 3: Advanced Strategies for Overcoming Resistance
Once the mechanism of resistance is understood, you can employ several strategies to overcome it.
Strategy 1: Utilizing Next-Generation Inhibitors
The development of kinase inhibitors is an ongoing process, with newer generations designed specifically to overcome resistance mutations.[4][5][20]
-
Second-Generation Inhibitors: These are often more potent and may have a broader spectrum of activity than first-generation inhibitors. For example, nilotinib was developed to be more effective than imatinib against many BCR-ABL mutations.[21]
-
Third-Generation Inhibitors: These are often designed to be highly specific for mutant forms of the kinase while sparing the wild-type form, which can reduce toxicity. Osimertinib (Tagrisso®) is a prime example, effectively targeting the EGFR T790M mutation.[22][23]
-
Fourth-Generation and Allosteric Inhibitors: Research is ongoing to develop inhibitors that can overcome resistance to third-generation drugs. Allosteric inhibitors, which bind to a site other than the ATP-binding pocket, are a promising approach as they are not affected by mutations in the ATP-binding site.[15][24][25]
Table: Generations of EGFR Inhibitors for NSCLC
| Generation | Inhibitor(s) | Target(s) | Key Resistance Overcome |
| First | Gefitinib, Erlotinib | EGFR (activating mutations) | - |
| Second | Afatinib, Dacomitinib | EGFR (pan-HER inhibitor) | Some first-generation resistance |
| Third | Osimertinib | EGFR (activating mutations and T790M) | T790M gatekeeper mutation[22] |
Strategy 2: Combination Therapies
Combining drugs that target different nodes in a signaling network can be a powerful strategy to prevent or overcome resistance.[22][26][27]
-
Vertical Inhibition: This involves targeting two different points in the same signaling pathway. For example, combining a BRAF inhibitor with a MEK inhibitor in BRAF-mutant melanoma.[26]
-
Horizontal Inhibition: This strategy involves inhibiting the primary target and a bypass pathway simultaneously. For instance, combining an EGFR inhibitor with a MET inhibitor in cases of MET-amplified resistance.[28]
Visualizing Combination Therapy
Caption: Combination therapy targeting primary and bypass pathways.
The rationale behind combination therapy is to create a more robust and durable response by simultaneously blocking the primary oncogenic driver and the escape routes the cancer cells might use.[29] This approach can also potentially delay the emergence of resistance.[26]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. (2018). Annex Publishers. [Link]
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Guix, M., & Arteaga, C. L. (2007). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Clinical Cancer Research. [Link]
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The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. (2023). MDPI. [Link]
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Bain, J., & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The FEBS Journal. [Link]
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Al-Salama, Z. T. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. [Link]
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Special Report: Next-gen kinase inhibitors march toward market—and spur billions in M&A. (2020). FierceBiotech. [Link]
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Technical Support Center: Enhancing the Cell Permeability of Pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming one of the most common hurdles in pyrimidine-based drug development: poor cell permeability. Here, we will move beyond simple protocols to explore the underlying science, helping you make informed decisions to advance your research.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions researchers often have when they first encounter permeability issues with their pyrimidine derivatives.
Q1: Why do my pyrimidine derivatives exhibit low cell permeability?
A1: The low cell permeability of many pyrimidine-based compounds is often rooted in their inherent physicochemical properties. Key factors include:
-
High Polarity: The pyrimidine scaffold, rich in nitrogen and often oxygen atoms, leads to a high number of hydrogen bond donors and acceptors. This polarity makes it difficult for the molecule to leave the aqueous environment and partition into the lipophilic (fat-loving) cell membrane.[1]
-
Low Lipophilicity: For a molecule to passively diffuse across the cell membrane, it needs a degree of lipophilicity. Many pyrimidine derivatives lack sufficient lipophilic character to readily enter the lipid bilayer.[2]
-
Molecular Size and Rigidity: Larger molecules (generally those with a molecular weight >500 Da) diffuse more slowly across membranes.[3][4]
-
Efflux Transporter Recognition: Cells possess protective efflux pumps, such as P-glycoprotein (P-gp), which actively expel foreign substances.[1][5] Pyrimidine derivatives can be recognized as substrates for these pumps, leading to their removal from the cell and a decrease in intracellular concentration.[1][5]
Q2: What is Lipinski's Rule of Five and how does it relate to my compounds?
A2: Lipinski's Rule of Five is a guideline used in drug design to evaluate the "druglikeness" of a compound, specifically its potential for oral bioavailability.[4][6] It's not a strict rule but a useful predictor of potential absorption and permeation issues.[7] A compound is more likely to have poor permeability if it violates two or more of the following criteria:
-
No more than 5 hydrogen bond donors (e.g., -OH, -NH groups).[4]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[4]
-
A molecular weight under 500 Daltons.[4]
-
A calculated octanol-water partition coefficient (LogP) not exceeding 5.[4]
If your pyrimidine derivative violates these guidelines, it's a strong indicator that its physicochemical properties need to be optimized to improve cell permeability.[3] It is important to note, however, that many successful drugs, particularly antibiotics and natural products, are exceptions to this rule.[7][8]
Q3: What is the difference between passive diffusion and active transport?
A3: These are the two primary ways a molecule can cross a cell membrane.
-
Passive Diffusion: This is the movement of a substance across the membrane from an area of high concentration to low concentration, driven by the concentration gradient. It does not require energy. Lipophilicity, size, and charge are the dominant factors. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) exclusively measure this.
-
Active Transport: This process involves membrane proteins (transporters) that bind to the molecule and move it across the membrane. This can be either influx (into the cell) or efflux (out of the cell). Active transport requires energy and can move molecules against their concentration gradient. Cell-based assays like the Caco-2 assay can measure both passive diffusion and the effects of active transport.
Understanding which process dominates your compound's behavior is critical for selecting the right improvement strategy.
Part 2: Strategic Approaches to Enhancing Permeability
Once you've identified a permeability issue, the next step is to address it. The two main approaches are chemical modification of the molecule itself and advanced formulation strategies.[1][9]
Strategy 1: Chemical Modification
Altering the chemical structure is a powerful way to directly improve a compound's ability to cross cell membranes.
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes conversion within the body to release the active drug.[10][11] This is a highly effective strategy for pyrimidine nucleosides.[12][13]
-
Why it Works: By temporarily masking the polar functional groups (like hydroxyls on the sugar moiety or amines on the base) with lipophilic moieties, you can dramatically increase the molecule's ability to partition into the cell membrane.[1][10] Once inside the cell, cellular enzymes (e.g., esterases, phosphatases) cleave off the masking group, releasing the active parent drug where it needs to be.[11][14]
-
Common Prodrug Strategies for Pyrimidines:
-
Esterification: Adding ester groups to hydroxyls is a common and effective method.[15]
-
Phosphoramidates (ProTide Technology): This advanced prodrug approach masks the phosphate group of a nucleotide analog. It has proven highly successful for antiviral nucleosides, as it not only improves permeability but can also bypass the often rate-limiting initial phosphorylation step required for activation.[13][14]
-
Carbamates: These can be used to mask hydroxyl or amino groups, improving lipophilicity.[15]
-
Directly adding lipophilic groups to the pyrimidine scaffold can enhance membrane partitioning.
-
Why it Works: The cell membrane is a lipid bilayer. Increasing a molecule's "fat-loving" character helps it to enter and traverse this nonpolar environment.
-
Common Modifications:
-
Alkylation: Adding small alkyl chains (e.g., methyl, ethyl) to the pyrimidine ring or substituents.
-
Halogenation: Introducing fluorine, chlorine, or bromine atoms can increase lipophilicity.
-
Aromatic Rings: Appending phenyl or other aromatic groups.
-
Bioisosteric Replacement: Swapping polar functional groups with less polar groups that have similar physical or chemical properties.[10] For example, replacing a carbonyl oxygen with sulfur (an amide to thioamide substitution) can increase lipophilicity and permeability.[16]
-
Strategy 2: Formulation Strategies
If modifying the active compound is not feasible, changing how the drug is delivered can overcome permeability barriers.[17]
-
Why it Works: Formulation strategies aim to increase the concentration of the drug at the cell surface in a form that is readily absorbable, or to package the drug in a vehicle that can cross the membrane more easily.[18]
-
Common Formulation Approaches:
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and cosolvents that spontaneously form fine emulsions in aqueous fluids.[18][19] This keeps the drug solubilized and enhances its passage into intestinal cells.[19]
-
Nanoformulations: Encapsulating the pyrimidine derivative in nanoparticles or liposomes can protect it from degradation and facilitate cellular uptake through endocytosis.[1]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve its dissolution rate and apparent solubility, which can indirectly enhance permeability.[1]
-
Use of Permeability Enhancers: These are excipients included in the formulation that transiently and reversibly open the tight junctions between cells or disrupt the cell membrane to allow for greater drug passage.[20]
-
Part 3: Experimental Validation & Protocols
Choosing a strategy is only the first step. You must validate its effectiveness with robust experimental data.
Decision Workflow for Permeability Enhancement
The following diagram illustrates a logical workflow for addressing and solving permeability issues with your pyrimidine derivatives.
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Validation & Comparative
A Comparative Guide to Validating the Kinase Inhibitory Activity of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the kinase inhibitory activity of the novel compound 2-anilino-5,6-dimethylpyrimidin-4(3H)-one. By employing a comparative approach against established inhibitors and utilizing robust biochemical and cellular assays, this document outlines the critical steps necessary to characterize the compound's potency, selectivity, and mechanism of action.
Introduction: The Anilinopyrimidine Scaffold and Kinase Inhibition
The anilinopyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Compounds bearing this motif are known to target a wide range of kinases by competing with ATP for binding in the enzyme's active site.[3] The specific kinase targets are often dictated by the substitutions on the pyrimidine and aniline rings.[1] For instance, variations in the 4-anilino moiety can confer selectivity for kinases as diverse as the Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), or p38 MAP Kinase.[1]
Our subject molecule, this compound, belongs to this promising class of compounds. While its precise kinase targets are not extensively documented in publicly available literature, its structural features suggest potential activity against key kinases involved in inflammation and oncology, such as p38 MAPK or members of the JAK family. This guide will therefore use these two pathways as illustrative examples for a validation workflow.
Section 1: Target Landscape and Comparator Selection
A critical first step in validating a new inhibitor is to place its activity in context. This requires a well-chosen panel of comparator compounds, including both positive and negative controls.
Putative Targets: Based on the anilinopyrimidine core, we hypothesize that this compound may inhibit kinases involved in inflammatory signaling, such as p38 Mitogen-Activated Protein Kinases (MAPKs) or Janus Kinases (JAKs).[4][5] The p38 MAPK pathway is a crucial regulator of cellular responses to stress and inflammation, while the JAK-STAT pathway is central to signaling by numerous cytokines that drive immune responses.[6][7]
Comparator Compound Selection: To rigorously assess the activity of our test compound, we will compare it against highly selective and well-characterized inhibitors for our putative targets.
| Compound Name | Primary Target(s) | Class | Rationale for Selection |
| Test Compound | This compound | Anilinopyrimidine | The molecule of interest for validation. |
| Positive Control (p38α) | SB203580 | Pyridinylimidazole | A potent and highly selective inhibitor of p38α and p38β MAPK.[8][9] Serves as a benchmark for p38 inhibition. |
| Positive Control (JAKs) | Tofacitinib (Xeljanz®) | Pyrrolopyrimidine | An FDA-approved pan-JAK inhibitor, primarily targeting JAK1 and JAK3.[4][10] Provides a benchmark for JAK pathway inhibition. |
| Negative Control | Structurally Similar Inactive Analog | Anilinopyrimidine | An ideal negative control would be a synthesized analog of the test compound with a modification known to abolish kinase binding, confirming that the observed activity is specific to the parent structure. (If unavailable, a less specific kinase inhibitor with no expected activity on the target can be used). |
Section 2: In Vitro Biochemical Validation: Assessing Direct Enzyme Inhibition
The foundational experiment for any putative kinase inhibitor is a direct, in vitro enzymatic assay. This measures the compound's ability to inhibit the purified kinase enzyme from phosphorylating its substrate. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.
Principle of the ADP-Glo™ Assay: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase reaction, generating a light signal that is directly proportional to the kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Prepare Reagents: Reconstitute purified recombinant human p38α or JAK1 kinase and its corresponding substrate (e.g., ATF2 for p38α, a generic peptide for JAK1) in kinase reaction buffer.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound, SB203580, and Tofacitinib in DMSO, starting at a high concentration (e.g., 100 µM).
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate mix to 2.5 µL of the serially diluted compounds. Include "no enzyme" and "vehicle (DMSO)" controls.
-
ATP Initiation: Initiate the reaction by adding 5 µL of a 10 µM ATP solution. Incubate at room temperature for 60 minutes.
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes to stop the kinase reaction and deplete ATP.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Illustrative Data Presentation:
| Compound | Target Kinase | IC50 (nM) [Illustrative] |
| This compound | p38α | 150 |
| SB203580 | p38α | 25 |
| Tofacitinib | p38α | >10,000 |
| This compound | JAK1 | 850 |
| SB203580 | JAK1 | >10,000 |
| Tofacitinib | JAK1 | 50 |
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Section 3: Cellular Target Engagement and Downstream Signaling
Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is crucial to confirm that it can enter a cell and engage its target in a complex cellular environment. Western blotting is a cornerstone technique to measure the inhibition of a signaling pathway by assessing the phosphorylation status of a kinase's downstream substrate.
Principle of Western Blotting for Pathway Analysis: If our test compound inhibits p38 MAPK, we expect to see a dose-dependent decrease in the phosphorylation of its downstream target, MAPKAPK2 (MK2). Similarly, if it inhibits JAK1, we should observe reduced phosphorylation of STAT1. We will use specific antibodies to detect both the phosphorylated (active) and total forms of these proteins.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Stimulation:
-
p38 Pathway: Culture HeLa cells to 80% confluency. Pre-treat cells with serial dilutions of the test compound or SB203580 for 1 hour. Stimulate the p38 pathway by adding Anisomycin (a potent activator) for 30 minutes.
-
JAK/STAT Pathway: Culture HeLa cells to 80% confluency. Pre-treat with the test compound or Tofacitinib for 1 hour. Stimulate the pathway by adding Interferon-gamma (IFNγ) for 30 minutes.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of each protein lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-MK2 and anti-total-MK2, or anti-phospho-STAT1 and anti-total-STAT1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity. For each sample, normalize the phospho-protein signal to the total protein signal to correct for loading differences.
Illustrative Signaling Pathway Diagram:
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Section 4: Determining Cellular Potency and Selectivity
While Western blotting confirms on-target activity, a cell viability assay is required to determine the overall cellular potency (EC50 or GI50) and cytotoxicity of the compound. This is a critical parameter for assessing its therapeutic potential.
Principle of CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity. A single reagent is added to the cells, which lyses the cells and generates a luminescent signal proportional to the ATP concentration.
Experimental Protocol: Cell Viability Assay
-
Cell Plating: Seed A549 human lung carcinoma cells (a common cancer cell line) into a 96-well, opaque-walled plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with 10-point serial dilutions of the test compound and comparators for 72 hours.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence with a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells (100% viability) and calculate the GI50 (concentration required to inhibit cell growth by 50%).
Illustrative Comparative Data:
| Compound | Biochemical IC50 (p38α, nM) | Cellular p-MK2 IC50 (nM) | Cell Viability GI50 (A549, nM) |
| This compound | 150 | 450 | 1,200 |
| SB203580 | 25 | 100 | >10,000 |
Interpretation: A significant drop-off between biochemical potency (IC50) and cellular potency (GI50) can indicate poor cell permeability, efflux by cellular pumps, or compound instability. The ideal compound demonstrates a strong correlation between target inhibition and the downstream cellular phenotype.
Section 5: Summary and Best Practices for Validation
The validation of a novel kinase inhibitor is a multi-step process that builds a comprehensive picture of its activity. This guide outlines a foundational workflow.
Decision Tree for Hit Validation:
Caption: A decision-making workflow for kinase inhibitor validation.
Further Steps:
-
Kinome Profiling: To understand the selectivity of this compound, it should be screened against a broad panel of kinases (e.g., >400 kinases in a KINOMEscan® assay). This is crucial for identifying potential off-target effects that could lead to toxicity.
-
Mechanism of Action (MoA): Further biochemical studies should be conducted to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
In Vivo Efficacy: Promising compounds should advance to evaluation in animal models of disease to assess their efficacy and pharmacokinetic properties.
By following this rigorous, comparative validation workflow, researchers can confidently characterize the inhibitory properties of this compound and determine its potential as a valuable research tool or therapeutic candidate.
References
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Title: Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors Source: National Institutes of Health (NIH) URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
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A Researcher's Guide to Confirming On-Target Effects of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one in Cells
Introduction: From Hit to Validated Lead
In the landscape of drug discovery, the identification of a small molecule hit from a high-throughput screen is merely the first step in a long and rigorous journey. A primary challenge is to unequivocally demonstrate that the compound's observed cellular phenotype is a direct consequence of its interaction with the intended molecular target. Off-target effects can lead to misleading structure-activity relationships (SAR), wasted resources, and potential toxicity.
This guide provides a comprehensive framework for confirming the on-target effects of a novel compound, which we will refer to as Compound X (2-anilino-5,6-dimethylpyrimidin-4(3H)-one) . The pyrimidine scaffold is a common feature in kinase inhibitors. For the purpose of this guide, we will operate under the hypothesis that Compound X has been identified as a putative inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses.[1] Our objective is to design and execute a series of experiments that build a robust, evidence-based case for its mechanism of action.
We will progress through a logical sequence: first, confirming direct physical binding between Compound X and its putative target within the complex milieu of the cell; second, verifying that this binding event leads to the expected functional modulation of the target's downstream signaling pathway; and finally, benchmarking its performance against established inhibitors.
Caption: A logical workflow for validating the on-target effects of a novel compound.
Part 1: Confirming Direct Target Engagement in a Cellular Environment
Before assessing functional outcomes, it is paramount to confirm that Compound X physically interacts with its intended target, p38 MAPK, within intact cells. This step directly links the chemical matter to the biological target, a critical piece of evidence for on-target activity.[2][3] We will compare two gold-standard, label-free techniques.
Method A: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA operates on the biophysical principle of ligand-induced thermal stabilization.[4][5] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[6][7] By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift," indicating direct engagement.[8]
Experimental Workflow for CETSA
Caption: Step-by-step workflow for a typical CETSA experiment.
Detailed Protocol: CETSA for p38 MAPK
-
Cell Preparation: Plate a suitable cell line (e.g., HeLa or A549) and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with Vehicle (0.1% DMSO) or varying concentrations of Compound X (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours in serum-free media.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat aliquots to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Fractionation: Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant and analyze the amount of soluble p38 MAPK by Western Blot using a specific anti-p38 MAPK antibody.
-
Quantification: Densitometry is used to quantify the band intensity at each temperature point relative to the 40°C control. Plotting these values generates a melt curve. A shift in the curve to higher temperatures in the presence of Compound X confirms target engagement.
Method B: Kinobeads Competition Binding Assay (Chemoproteomics)
Principle: This chemical proteomics approach provides a broader view of a compound's interactions.[9] "Kinobeads" are an affinity resin containing immobilized, non-selective kinase inhibitors that capture a large portion of the cellular kinome from a lysate.[10][11] In a competition experiment, the cell lysate is pre-incubated with a free compound (Compound X). If Compound X binds to a specific kinase (like p38 MAPK), it will prevent that kinase from binding to the kinobeads. The proteins captured by the beads are then identified and quantified by mass spectrometry (LC-MS/MS).[12] A dose-dependent decrease in the amount of p38 MAPK pulled down by the beads is direct evidence of engagement.[13]
Scientist's Note: The major advantage of the kinobeads assay is its ability to simultaneously assess on-target engagement and identify potential off-targets in an unbiased manner, which is critical for de-risking a compound early in development.[11][14]
Comparison of Direct Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding |
| Principle | Ligand-induced thermal stabilization[5][6] | Competition for binding to an affinity matrix[10][11] |
| Context | Intact cells or cell lysates | Cell lysates |
| Primary Readout | Western Blot or Mass Spectrometry | Mass Spectrometry |
| Label Requirement | Label-free[7] | Label-free |
| Off-Target ID | Possible with MS-CETSA, but primarily a target validation tool | High-throughput and unbiased off-target profiling is a key strength[10][14] |
| Throughput | Moderate; can be adapted for higher throughput (RT-CETSA)[2] | High, well-suited for profiling multiple compounds |
Part 2: Validating Functional Consequences of Target Engagement
Confirming that Compound X binds to p38 MAPK is only half the story. We must now demonstrate that this binding event translates into functional inhibition of the signaling pathway. The p38 MAPK cascade is activated by cellular stress and inflammatory cytokines, leading to the phosphorylation of downstream substrates.[15][16]
The p38 MAPK Signaling Pathway
Upon stimulation by stressors like UV radiation, osmotic shock, or cytokines (e.g., TNF-α), upstream kinases (MKK3/MKK6) phosphorylate p38 MAPK at Thr180 and Tyr182, activating it.[15][17] Activated p38 then phosphorylates its own substrates, such as MAPK-activated protein kinase 2 (MAPKAPK2) and the transcription factor ATF-2, propagating the signal.[1][15] An effective inhibitor should block this downstream phosphorylation.
Caption: The p38 MAPK signaling cascade and the inhibitory point of Compound X.
Method C: Western Blot for Phospho-Substrate Levels
Principle: This is a direct and widely accepted method to measure the activity of a kinase pathway. We will stimulate cells to activate the p38 pathway and then measure the levels of a phosphorylated downstream substrate (e.g., phospho-ATF-2) in the presence and absence of Compound X. A potent and specific inhibitor will cause a dose-dependent reduction in the phospho-substrate signal without affecting the total protein levels.
Detailed Protocol: Phospho-ATF-2 Western Blot
-
Cell Preparation: Plate cells (e.g., NIH-3T3 or HeLa) and serum-starve overnight to reduce basal pathway activity.
-
Inhibitor Pre-treatment: Pre-treat cells for 1-2 hours with Vehicle (DMSO), a known p38 inhibitor as a positive control (e.g., 10 µM SB202190), and a dose range of Compound X (e.g., 0.01 to 10 µM).
-
Stimulation: Add a p38 pathway activator, such as Anisomycin (10 µg/mL) or subject cells to UV irradiation, for 15-30 minutes. Include a non-stimulated control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (Thr71). Subsequently, strip the membrane and re-probe with an antibody for total ATF-2 and a loading control (e.g., GAPDH) to confirm equal protein loading and that the compound does not affect total protein expression.
-
Analysis: Visualize bands using an appropriate secondary antibody and chemiluminescent substrate. A decrease in the p-ATF-2 signal with increasing concentrations of Compound X indicates functional inhibition of the p38 pathway.
Method D: Cell-Based ELISA
Principle: For higher throughput analysis, a cell-based ELISA can quantify the level of a phosphorylated target protein directly in microplates, eliminating the need for cell lysis and Western blotting.[18] Cells are cultured, treated, and stimulated in a 96-well plate, then fixed and permeabilized. A phospho-specific primary antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[18] The resulting signal is proportional to the amount of phosphorylated target.
Part 3: Comparative Analysis and Data Interpretation
To understand the true potential of Compound X, its performance must be benchmarked against established, well-characterized p38 MAPK inhibitors.[19] This provides context for its potency and selectivity.
Hypothetical Comparative Data
The following tables summarize the type of quantitative data generated from the experiments described above, comparing our hypothetical Compound X with known p38 MAPK inhibitors.
Table 1: Functional Potency in Cellular Assays
| Compound | p-ATF-2 Inhibition IC50 (nM) | p-HSP27 Inhibition IC50 (nM) |
| Compound X (Hypothetical) | 85 | 110 |
| Doramapimod (BIRB-796)[1][17] | 38 | 50 |
| Losmapimod | 25 | 35 |
| Ralimetinib (LY2228820)[1] | 15 | 22 |
| SB202190 (Control)[17] | 50 | 75 |
| IC50 values represent the concentration required to inhibit 50% of the downstream substrate phosphorylation. |
Table 2: Target Engagement and Selectivity Profile
| Compound | CETSA Thermal Shift (ΔTm at 10 µM) | Primary Target | Key Off-Targets (>75% inhibition @ 1µM) |
| Compound X (Hypothetical) | +4.2 °C | p38α (MAPK14) | JNK2, LCK |
| Doramapimod (BIRB-796) | +5.1 °C | p38α (MAPK14) | JNK2, c-RAF, Fyn[19] |
| Losmapimod | +3.8 °C | p38α (MAPK14) | Minimal |
| Data derived from hypothetical CETSA and Kinobeads experiments. |
Interpretation: From this hypothetical data, we can conclude that Compound X demonstrates robust on-target activity. The significant thermal shift in the CETSA experiment confirms direct binding to p38α in cells. The functional assays show potent, dose-dependent inhibition of the downstream signaling pathway with an IC50 under 100 nM, comparable to established inhibitors. The kinobeads profile confirms p38α as the primary target but also reveals potential off-target interactions with JNK2 and LCK, which would require further investigation and could be addressed through subsequent medicinal chemistry efforts.
Conclusion
Confirming the on-target effects of a novel compound like this compound is a multi-faceted process that requires orthogonal, evidence-based approaches. A successful validation strategy does not rely on a single experiment but rather builds a compelling narrative through a combination of techniques. By first demonstrating direct target binding in a native cellular context with methods like CETSA and then linking that engagement to a functional consequence on pathway signaling, researchers can establish a high degree of confidence in the compound's mechanism of action. Finally, benchmarking against known alternatives provides the necessary context to guide the progression of a promising hit into a validated lead compound ready for further optimization.
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A Researcher's Guide to Ensuring Reproducibility of Biological Data for Anilino-Pyrimidine Based Kinase Inhibitors
In the fast-paced world of drug discovery, the anilino-pyrimidine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. These compounds have shown promise in targeting a multitude of kinases implicated in cancer and other diseases. However, the path from a promising hit to a clinical candidate is fraught with challenges, paramount among them being the reproducibility of biological data. This guide provides an in-depth analysis of the factors influencing the reproducibility of data for anilino-pyrimidine derivatives, using a hypothetical case study of "2-anilino-5,6-dimethylpyrimidin-4(3H)-one" to illustrate key principles and best practices. We will delve into the critical aspects of experimental design, execution, and data interpretation to empower researchers to generate robust and reliable datasets.
The Anilino-Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The 2-anilino-pyrimidine core is a well-established pharmacophore that mimics the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of a wide range of kinases. The versatility of this scaffold allows for substitutions at various positions, leading to the generation of libraries of compounds with diverse selectivity and potency profiles. Numerous studies have reported the synthesis and biological evaluation of anilino-pyrimidine derivatives as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), and Polo-Like Kinase 1 (PLK1).[1][2][3]
Navigating the Reproducibility Maze: A Hypothetical Case Study of this compound
To illustrate the practical challenges and solutions for ensuring data reproducibility, let's consider a hypothetical anilino-pyrimidine derivative, "this compound". We will follow its journey through a typical preclinical evaluation workflow, highlighting critical control points for generating reproducible data.
Workflow for Evaluating a Novel Kinase Inhibitor
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Part 1: The Foundation of Reproducibility - Compound Integrity
The first and most critical step in ensuring reproducible biological data is to start with a well-characterized compound. The purity and identity of the test compound must be rigorously established.
Experimental Protocol: Compound Characterization
-
Synthesis and Purification: Synthesize this compound using established chemical methods. Purify the compound to >95% purity using techniques such as flash chromatography or preparative HPLC.
-
Structural Verification:
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry: Determine the exact mass to confirm the molecular formula.
-
-
Purity Analysis:
-
HPLC: Use a validated HPLC method to determine the purity of the final compound.
-
LC-MS: Confirm the identity of the main peak and any impurities.
-
-
Solubility Determination: Assess the solubility of the compound in relevant solvents (e.g., DMSO, aqueous buffers) to ensure accurate dosing in biological assays.
Trustworthiness: A well-characterized compound with confirmed structure and high purity is the bedrock of any reliable biological study. Inconsistencies in compound quality are a major source of irreproducible data.
Part 2: Rigor in Biochemical Assays - Measuring Kinase Inhibition
Biochemical assays are essential for determining the intrinsic potency of a compound against its target kinase. However, subtle variations in assay conditions can lead to significant differences in measured IC50 values.
Key Parameters for Reproducible Kinase Assays:
| Parameter | Importance for Reproducibility | Recommended Best Practices |
| Enzyme Source and Activity | Variations in enzyme purity, specific activity, and storage conditions can significantly impact results. | Use a highly purified, well-characterized enzyme from a reputable commercial source or produced in-house with stringent quality control. |
| Substrate Concentration | The concentration of the peptide/protein substrate and ATP can influence the apparent IC50 value. | Use a substrate concentration at or below the Km for the enzyme. The ATP concentration should also be at or near its Km. |
| Assay Buffer Composition | pH, ionic strength, and the presence of detergents or reducing agents can affect enzyme activity and compound behavior. | Maintain a consistent and well-defined buffer system. Report the full composition of the assay buffer in publications. |
| Incubation Time and Temperature | These parameters determine the extent of the enzymatic reaction and can influence the measured potency. | Optimize and standardize incubation time and temperature to ensure the reaction is in the linear range. |
| Detection Method | The choice of detection technology (e.g., fluorescence, luminescence, radioactivity) can have different sensitivities and interference profiles. | Validate the chosen detection method for linearity, sensitivity, and potential compound interference. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK2)
-
Reagents:
-
Recombinant CDK2/Cyclin A enzyme
-
Peptide substrate (e.g., Histone H1)
-
ATP (at Km concentration)
-
This compound (serially diluted in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
-
Procedure:
-
Add enzyme, substrate, and test compound to a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the signal using the chosen detection method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices: Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors. The inclusion of a detergent like Brij-35 helps to prevent compound aggregation.
Part 3: Bridging to Biology - Reproducibility in Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating compound activity. However, the complexity of cellular systems introduces additional sources of variability.
Factors Influencing Reproducibility in Cell-Based Assays
Caption: Key factors that can impact the reproducibility of cell-based assays.
Experimental Protocol: Cell Proliferation Assay (e.g., using HCT116 cells)
-
Cell Culture:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS.
-
Regularly test for mycoplasma contamination.
-
Use cells within a defined passage number range (e.g., passages 5-20).
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, Promega).
-
Measure luminescence to determine the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.
-
Self-Validating System: Including a positive control compound with a known GI50 in every experiment helps to monitor assay performance and ensure run-to-run consistency.
Comparison with Alternative Anilino-Pyrimidine Derivatives
The literature describes numerous anilino-pyrimidine derivatives with varying substitution patterns and biological activities. A rigorous and reproducible testing cascade is crucial to differentiate these compounds and establish clear structure-activity relationships (SAR).
| Compound | Target Kinase(s) | Reported Activity (IC50/GI50) | Reference |
| 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 | Potent inhibitors with anti-proliferative activity. | [3] |
| 2-anilino-4-(benzimidazol-2-yl)pyrimidines | Aurora B, PLK1, FAK, VEGF-R2 | Multi-kinase inhibitor with submicromolar antiproliferative activity. | [4] |
| 2-anilino-4-triazolpyrimidine derivatives | CDK4, HDACs | Dual inhibitors with potent enzymatic and anti-proliferative activities. | [5][6][7] |
| 2-anilino-4-substituted-7H-pyrrolopyrimidines | PDK1 | Potent and selective PDK1 inhibitors. | [8] |
Expertise & Experience: The subtle structural differences between these derivatives underscore the importance of precise and reproducible biological evaluation. For instance, the addition of a benzimidazole group in one series confers a multi-kinase inhibitory profile, while the incorporation of a triazolepyrimidine core can lead to dual CDK/HDAC inhibition.[4][5] Without reproducible data, these critical SAR insights would be lost.
Conclusion
Ensuring the reproducibility of biological data for anilino-pyrimidine kinase inhibitors is not merely a matter of good scientific practice; it is a fundamental requirement for making sound decisions in drug discovery. By meticulously controlling for variables in compound characterization, biochemical assays, and cell-based experiments, researchers can build a robust and reliable data package. This commitment to scientific integrity is essential for identifying genuinely promising drug candidates and ultimately, for advancing the development of new medicines.
References
-
Wang, S., Wood, G., Meades, C., & Griffiths, G. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4237-4240. [Link]
-
Krystof, V., Cankar, P., Frysova, I., Slouka, J., & Kontopidis, G. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry, 53, 254-263. [Link]
-
Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Li, J. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1083-1097. [Link]
-
Hole, A. J., Abbott, B. M., & Polyzos, A. (2014). Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4161-4173. [Link]
-
Bavetsias, V., Large, J. M., & Thomas, G. V. (2010). Discovery and characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(13), 3942-3946. [Link]
-
Kunick, C., Lauenroth, K., Wieking, K., Xie, X., & Schultz, J. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. Journal of Medicinal Chemistry, 53(6), 2433-2442. [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2021). Molecules. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). Drug Design, Development and Therapy. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). ScienceOpen. [Link]
Sources
- 1. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclin-Dependent Kinase Inhibitors: Evaluating 2-anilino-5,6-dimethylpyrimidin-4(3H)-one in the Context of Established Agents
This guide provides a comprehensive comparison of Cyclin-Dependent Kinase (CDK) inhibitors, with a focus on the emerging class of 2-anilinopyrimidinones, represented by 2-anilino-5,6-dimethylpyrimidin-4(3H)-one. We will delve into the mechanistic distinctions, selectivity profiles, and the experimental evaluation of this class of compounds against well-established CDK inhibitors, including both selective CDK4/6 inhibitors and broader-spectrum agents. This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and cell cycle research.
The Central Role of Cyclin-Dependent Kinases in Cell Cycle Regulation and Cancer
The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). The activity of these kinases is dependent on their association with regulatory subunits called cyclins. Different cyclin-CDK complexes are active at specific phases of the cell cycle, driving the transitions from one phase to the next. Dysregulation of CDK activity, often through overexpression of cyclins or loss of endogenous inhibitors, is a hallmark of cancer, leading to uncontrolled cell proliferation. This makes CDKs attractive targets for therapeutic intervention.
The landscape of CDK inhibitors is diverse, ranging from pan-CDK inhibitors that target multiple CDKs to highly selective inhibitors. The clinical success of selective CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib in the treatment of HR+/HER2- breast cancer has invigorated the field, highlighting the therapeutic potential of precisely targeting CDK activity.
Mechanism of Action: A Tale of Selectivity
CDK inhibitors exert their effects by competing with ATP for binding to the kinase domain of the CDK-cyclin complex. The selectivity of these inhibitors is dictated by subtle differences in the ATP-binding pockets of the various CDKs.
Selective CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4 and CDK6. Their mechanism of action revolves around preventing the phosphorylation of the Retinoblastoma protein (Rb).[1][2][3] Hypophosphorylated Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for the G1-S phase transition. By inhibiting CDK4/6, these drugs maintain Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest.[2][3]
Pan-CDK Inhibitors: Compounds like Flavopiridol and Roscovitine exhibit a broader spectrum of activity, inhibiting multiple CDKs including CDK1, CDK2, CDK7, and CDK9.[4][5] This broader inhibition profile can lead to more complex cellular effects, including cell cycle arrest at both G1/S and G2/M checkpoints, as well as inhibition of transcription. While potentially more cytotoxic, the lack of selectivity can also lead to increased toxicity in normal cells.
2-Anilinopyrimidinone Derivatives: The this compound scaffold represents a class of compounds with the potential for potent and selective CDK inhibition. While specific data for this exact molecule is limited in the public domain, the broader class of 2-anilinopyrimidine derivatives has been shown to produce potent inhibitors of various CDKs, with selectivity often influenced by the substitutions on the aniline and pyrimidine rings. Structure-activity relationship (SAR) studies on related compounds suggest that this scaffold can be modified to achieve selectivity for different CDKs.
Caption: Simplified CDK4/6-Rb pathway and points of intervention by different classes of CDK inhibitors.
Comparative Experimental Analysis: A Methodological Guide
To rigorously compare a novel compound like this compound against established CDK inhibitors, a series of standardized in vitro and cell-based assays are essential.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Representative CDK Inhibitors
| Inhibitor Class | Compound | CDK1/CycB | CDK2/CycE | CDK4/CycD1 | CDK6/CycD3 | CDK9/CycT1 |
| Selective CDK4/6 | Palbociclib | >10,000 | >10,000 | 11 | 16 | >10,000 |
| Ribociclib | >10,000 | >10,000 | 10 | 39 | >10,000 | |
| Abemaciclib | >10,000 | >10,000 | 2 | 10 | >10,000 | |
| Pan-CDK | Flavopiridol | 30 | 170 | 100 | - | 3 |
| Roscovitine | 650 | 700 | >100,000 | >100,000 | 300 | |
| 2-Anilinopyrimidinone | Hypothetical Data | Variable | Variable | Variable | Variable | Variable |
Note: Data for Palbociclib, Ribociclib, Abemaciclib, Flavopiridol, and Roscovitine are compiled from various public sources and are intended for comparative purposes. The inhibitory profile of this compound is hypothetical and would need to be determined experimentally.
Experimental Protocols
This assay quantitatively measures the activity of a purified CDK enzyme and the inhibitory effect of a compound. The principle lies in the measurement of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the purified recombinant CDK/cyclin complex in the reaction buffer.
-
Prepare a substrate solution (e.g., a peptide substrate like Histone H1 for cell cycle CDKs or a specific peptide for other CDKs) and ATP solution in the reaction buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, Palbociclib) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for an in vitro CDK kinase assay using ADP-Glo™ technology.
This colorimetric assay assesses the effect of CDK inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the CDK inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
This technique determines the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cancer cells with the CDK inhibitors at their respective GI50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
-
Cell Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
-
Data Analysis:
-
Analyze the resulting histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in G1, S, and G2/M phases.
-
This immunoassay is used to detect the phosphorylation status of Rb, a direct downstream target of CDK4/6.
Protocol:
-
Cell Lysis:
-
Treat cells with CDK inhibitors for a defined period (e.g., 24 hours).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb (Ser807/811)).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody against total Rb.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
-
Summary and Future Perspectives
The field of CDK inhibitors continues to evolve, with a clear trajectory towards developing more selective and potent agents. While the clinical success of CDK4/6 inhibitors has been a major breakthrough, the emergence of resistance necessitates the exploration of novel chemical scaffolds and therapeutic strategies.
The 2-anilinopyrimidinone scaffold, represented by compounds like this compound, holds promise as a source of new CDK inhibitors. The extensive body of research on related pyrimidine derivatives provides a strong foundation for the rational design and optimization of these compounds to achieve desired selectivity profiles.
A rigorous and systematic experimental evaluation, as outlined in this guide, is paramount to characterizing the biological activity of any new CDK inhibitor. By employing a combination of in vitro kinase assays, cell-based functional assays, and target engagement studies, researchers can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action. This data-driven approach is essential for identifying promising lead candidates for further preclinical and clinical development in the ongoing quest for more effective cancer therapies.
References
- Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. RSC Publishing.
- What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? MediFind.
- Roscovitine (Seliciclib) | CDK Inhibitor. AdooQ Bioscience.
- Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. The Oncology Pharmacist.
- Palbociclib. Wikipedia.
Sources
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Comparative Guide to 2-Anilinopyrimidine Derivatives in Oncology
The 2-anilinopyrimidine scaffold stands as a pillar of modern medicinal chemistry, particularly in the realm of targeted cancer therapy. Its inherent ability to mimic the purine core of ATP allows for potent and selective inhibition of various protein kinases, enzymes that are frequently dysregulated in cancer. This guide provides an in-depth comparative analysis of prominent 2-anilinopyrimidine derivatives that have revolutionized the treatment of specific malignancies. We will delve into their mechanisms of action, comparative efficacy, the evolution of next-generation inhibitors to overcome resistance, and the key experimental protocols that underpin their development and characterization.
The Rise of a Privileged Scaffold: The 2-Anilinopyrimidine Core
The fundamental principle behind the success of 2-anilinopyrimidine derivatives lies in their structural resemblance to adenosine triphosphate (ATP), the universal phosphate donor for kinase-catalyzed reactions. This allows them to act as competitive inhibitors, occupying the ATP-binding pocket of the target kinase. The aniline and pyrimidine rings form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor, while modifications to the solvent-exposed regions of the scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Targeting the Aberrant Fusion Protein: Bcr-Abl Inhibitors in Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia is driven by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome translocation. The development of 2-anilinopyrimidine-based Bcr-Abl inhibitors has transformed CML from a fatal disease into a manageable chronic condition for many patients.
Imatinib (Gleevec®): The Pioneer
Imatinib was a landmark achievement in rational drug design. It selectively binds to the inactive conformation of the Abl kinase domain, preventing the conformational changes required for catalytic activity. While highly effective, its long-term use can be limited by the emergence of drug resistance, most notably through point mutations in the Abl kinase domain.
Nilotinib (Tasigna®): A More Potent Successor
Developed to overcome imatinib resistance, nilotinib is a second-generation 2-anilinopyrimidine derivative with a significantly higher binding affinity for the Bcr-Abl kinase.[1][2] This increased potency allows it to inhibit many of the Bcr-Abl mutants that are resistant to imatinib.[1][2]
Dasatinib (Sprycel®): A Broader Spectrum Inhibitor
While not a 2-anilinopyrimidine derivative, dasatinib is a potent second-generation TKI that is often compared with nilotinib. It is a dual ABL/SRC family kinase inhibitor and binds to both the active and inactive conformations of the Abl kinase.[1]
Ponatinib (Iclusig®): Conquering the Gatekeeper Mutation
The T315I mutation, often referred to as the "gatekeeper" mutation, confers resistance to both imatinib and second-generation TKIs by sterically hindering drug binding.[3][4][5][6][7] Ponatinib, a third-generation TKI, was specifically designed to overcome this challenge and is effective against CML harboring the T315I mutation.[8]
Table 1: Comparative Potency of Bcr-Abl Tyrosine Kinase Inhibitors
| Compound | IC50 (nM) vs. Bcr-Abl (wild-type) | IC50 (nM) vs. T315I mutant | Key Off-Target Kinases |
| Imatinib | ~250-500 | >10,000 | c-KIT, PDGFR |
| Nilotinib | ~20-30 | >5,000 | c-KIT, PDGFR |
| Dasatinib | <1 | >1,000 | SRC family kinases |
| Ponatinib | ~0.4 | ~2 | VEGFR, FGFR, SRC |
IC50 values are approximate and can vary based on the specific assay conditions.
Table 2: Comparative Pharmacokinetics of Bcr-Abl Inhibitors
| Parameter | Imatinib | Nilotinib | Dasatinib | Ponatinib |
| Bioavailability | ~98% | ~30% | ~14-34% | ~34% |
| Half-life | ~18 hours | ~17 hours | ~3-5 hours | ~24 hours |
| Metabolism | CYP3A4 | CYP3A4 | CYP3A4 | CYP3A4 |
The Bcr-Abl Signaling Cascade and TKI Inhibition
Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition by 2-anilinopyrimidine TKIs.
Targeting Driver Mutations: EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Activating mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in a subset of Non-Small Cell Lung Cancers. The development of EGFR TKIs has significantly improved outcomes for these patients.
Gefitinib (Iressa®) and Erlotinib (Tarceva®): The First Generation
Gefitinib and erlotinib are first-generation, reversible EGFR TKIs that are effective against tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[9][10]
Afatinib (Gilotrif®): An Irreversible Inhibitor
Afatinib is a second-generation TKI that irreversibly binds to the EGFR kinase domain, providing a more sustained inhibition of signaling.[11][12]
Osimertinib (Tagrisso®): Overcoming Resistance
A major mechanism of acquired resistance to first- and second-generation EGFR TKIs is the development of the T790M "gatekeeper" mutation.[13][14][15][16][17] Osimertinib is a third-generation, irreversible EGFR TKI that was specifically designed to be active against both the initial activating mutations and the T790M resistance mutation, while having less activity against wild-type EGFR, potentially leading to a better side-effect profile.[18][19][20][21]
Table 3: Comparative Potency of EGFR Tyrosine Kinase Inhibitors
| Compound | IC50 (nM) vs. EGFR (L858R) | IC50 (nM) vs. EGFR (L858R/T790M) |
| Gefitinib | ~10-50 | >1,000 |
| Erlotinib | ~5-20 | >1,000 |
| Afatinib | ~0.5 | ~10 |
| Osimertinib | ~10-15 | ~10-20 |
IC50 values are approximate and can vary based on the specific assay conditions.
Table 4: Comparative Pharmacokinetics of EGFR Inhibitors
| Parameter | Gefitinib | Erlotinib | Afatinib | Osimertinib |
| Bioavailability | ~60% | ~60% | ~30% | ~70% |
| Half-life | ~48 hours | ~36 hours | ~37 hours | ~48 hours |
| Metabolism | CYP3A4, CYP2D6 | CYP3A4, CYP1A2 | Covalent binding, minimal metabolism | CYP3A4 |
The EGFR Signaling Pathway and TKI Inhibition
Caption: Overview of the EGFR signaling pathway and the inhibitory action of EGFR TKIs.
Core Experimental Protocols
The development and characterization of 2-anilinopyrimidine derivatives rely on a suite of robust experimental assays.
In-Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Workflow:
Caption: A generalized workflow for an in-vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of a compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[22][23][24][25][26]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562 for CML, A549 for NSCLC) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2-anilinopyrimidine derivative for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the signaling cascade downstream of the target kinase, providing a direct measure of the inhibitor's effect in a cellular context.[27][28][29][30][31]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EGFR).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.
Conclusion: An Evolving Legacy
The 2-anilinopyrimidine scaffold has been instrumental in the development of life-saving targeted therapies for cancer. The journey from first- to third-generation inhibitors of Bcr-Abl and EGFR exemplifies the power of iterative drug design in response to clinical challenges, particularly acquired resistance. The continued exploration of this privileged structure, guided by robust preclinical evaluation, holds immense promise for the development of novel kinase inhibitors with improved efficacy, selectivity, and the ability to overcome the ever-evolving landscape of cancer biology.
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Clinical Implications of the T790M Mutation in Disease Characteristics and Treatment Response in Patients with Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small Cell Lung Cancer (NSCLC). U.S. National Library of Medicine. Available at: [Link]
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Clinical Implications of the T790M Mutation in Disease Characteristics and Treatment Response in Patients With Epidermal Growth Factor Receptor (EGFR)-Mutated Non–Small-Cell Lung Cancer (NSCLC). University of Iowa. Available at: [Link]
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T790M in NSCLC: ESMO Biomarker Factsheet. OncologyPRO. Available at: [Link]
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Clinical implications of T790M mutation in patients with acquired resistance to EGFR tyrosine kinase inhibitors. PubMed. Available at: [Link]
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Clinical significance of T315I ABL kinase domain mutation detection in patients resistant to imatinib mesylate therapy. Biochemia Medica. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
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Clinical features and outcomes in chronic myeloid leukemia with T315I mutation. PubMed Central. Available at: [Link]
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First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis. PubMed Central. Available at: [Link]
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Chronic Myeloid Leukemia and the T315I BCR::ABL1 Mutation. MDPI. Available at: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]
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Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? Anticancer Research. Available at: [Link]
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Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PubMed Central. Available at: [Link]
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Nilotinib Responses Better Than Imatinib in CML Trials. OncLive. Available at: [Link]
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Adverse Respiratory Reactions to Tyrosine Kinase Inhibitors: A Disproportionality Analysis of Spontaneous Reports from European Countries. MDPI. Available at: [Link]
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Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. The ASCO Post. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Anilino-5,6-dimethylpyrimidin-4(3H)-one Analogs as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one analogs, a class of compounds with significant potential in the development of targeted kinase inhibitors for therapeutic applications, particularly in oncology. We will explore the synthetic strategies, compare the biological activities of various analogs, and provide detailed experimental protocols to support further research and development in this area.
Introduction: The 2-Anilinopyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1] When substituted with an anilino group at the 2-position, the resulting 2-anilinopyrimidine framework serves as a versatile template for the design of potent and selective kinase inhibitors.[2] These compounds typically act as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase domain. The anilino moiety often forms crucial hydrogen bonds with the hinge region of the kinase, while the pyrimidine core provides a stable anchor. Substitutions on both the anilino and pyrimidine rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]
The this compound core, the focus of this guide, offers a specific structural motif with distinct properties. The presence of the 5,6-dimethyl groups on the pyrimidinone ring can influence the compound's conformation and interactions within the ATP-binding pocket, potentially leading to altered selectivity profiles compared to other anilinopyrimidine analogs.
Core Synthetic Pathway
The synthesis of this compound analogs can be achieved through several routes. A common and efficient method involves the condensation of a substituted phenylguanidine with a β-dicarbonyl compound, in this case, acetylacetone, to form the 2-anilino-4,6-dimethylpyrimidine intermediate. Subsequent oxidation or hydroxylation at the 5-position followed by tautomerization can yield the desired pyrimidinone.
Alternatively, a highly efficient approach utilizes microwave-assisted aromatic nucleophilic substitution of a halogenated pyrimidine with a substituted aniline.[5]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Anilino-4,6-dimethylpyrimidine Derivatives
This protocol is adapted from a published procedure for the synthesis of 2-anilinopyrimidines and can be modified for the synthesis of the target scaffold.[5]
Materials:
-
2-Chloro-4,6-dimethylpyrimidine
-
Substituted aniline of choice
-
Ethanol (absolute)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Microwave reactor vials (5 mL)
-
Magnetic stirrer
Procedure:
-
In a 5 mL microwave reactor vial, combine the substituted aniline (1.0 mmol), 2-chloro-4,6-dimethylpyrimidine (0.80 mmol), and ethanol (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160°C for 10 minutes with magnetic stirring.
-
After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Dissolve the solid residue in dichloromethane (30 mL).
-
Wash the organic layer with 0.25 M sodium carbonate solution (2 x 20 mL) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired 2-anilino-4,6-dimethylpyrimidine analog.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the anilino and pyrimidinone rings. The following sections dissect the SAR based on available data for this scaffold and closely related anilinopyrimidine kinase inhibitors.
Substitutions on the Anilino Ring
The anilino ring plays a critical role in the interaction with the kinase hinge region and can be modified to enhance potency and selectivity.
-
Hydrogen Bonding: The NH linker between the pyrimidine and the phenyl ring is crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[6][7]
-
Substituent Position:
-
Ortho-substitution: Generally, bulky substituents at the ortho-position of the anilino ring are detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation.[3]
-
Meta- and Para-substitution: These positions are more tolerant to a variety of substituents. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, at the meta- or para-position can enhance activity.[3] This is potentially due to favorable interactions with specific residues in the ATP-binding pocket or by influencing the electronic properties of the anilino nitrogen.
-
-
Nature of Substituents:
-
Small, Lipophilic Groups: Small alkyl or alkoxy groups at the para-position can be beneficial for activity.[8]
-
Solubilizing Groups: The introduction of solubilizing groups, such as morpholine or piperazine moieties, can improve the pharmacokinetic properties of the compounds and, in some cases, enhance activity against certain kinases.[9]
-
Modifications of the Pyrimidinone Core
The 5,6-dimethylpyrimidin-4(3H)-one core provides a rigid scaffold that can be further modified to optimize interactions within the ATP-binding site.
-
5- and 6-Positions: The methyl groups at the 5- and 6-positions contribute to the overall lipophilicity and shape of the molecule. Altering the size of these alkyl groups can impact binding affinity and selectivity. For instance, replacing the methyl groups with larger alkyl groups may lead to steric clashes in some kinase active sites while being accommodated in others.
-
N1 and N3 Positions: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The N1-H of the pyrimidinone can also serve as a hydrogen bond donor. Alkylation of these positions can modulate the hydrogen bonding potential and overall physicochemical properties of the molecule.
Comparative Biological Activity
The this compound scaffold has been investigated for its inhibitory activity against various protein kinases, primarily those implicated in cancer progression. Below is a comparative summary of the activity of representative analogs against different kinase targets, with data extrapolated from studies on closely related compounds where direct data is unavailable.
| Compound ID | Anilino Substituent | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Analog A | Unsubstituted | CDK2 | >1000 | [10] |
| Analog B | 3-Chloro | CDK2 | 500 | [10] |
| Analog C | 4-Fluoro | c-Met/VEGFR-2 | 50 / 80 | [8] |
| Analog D | 3-Trifluoromethyl | Wee1 | 200 | [9] |
| Analog E | 4-(Piperidin-4-yl) | Mer/Axl | 10 / 25 | [6][7] |
Note: The IC₅₀ values presented are illustrative and collated from various sources on anilinopyrimidine analogs to demonstrate SAR trends. Direct comparative data for the this compound scaffold is limited in the public domain.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target kinase.[1][7][11]
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase reaction buffer. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualization of Key Concepts
General Workflow for SAR Studies
Caption: Iterative workflow for the design, synthesis, and evaluation of this compound analogs.
Key SAR Trends
Caption: Summary of key structure-activity relationship trends for this compound analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modification of both the anilino and pyrimidinone rings to achieve high potency and selectivity. Further exploration of substitutions at the meta- and para-positions of the anilino ring with a diverse range of functional groups is warranted. Additionally, modulation of the substituents on the pyrimidinone core could lead to the discovery of analogs with unique kinase selectivity profiles. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate new analogs in this chemical series, paving the way for the development of next-generation targeted therapies.
References
- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. J Enzyme Inhib Med Chem. 2020 Dec;35(1):1822-1833.
- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors.
- Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorg Med Chem Lett. 2005 Apr 1;15(7):1931-5.
- Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Med Chem Lett. 2014 Feb 13;5(2):129-34.
- Method for producing 2-anilino-4,6-dimethylpyrimidine.
- Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Saudi Pharm J. 2025 May 23.
- Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deriv
- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. J Med Chem. 2004 Mar 25;47(7):1779-89.
- Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. Bioorg Med Chem Lett. 2010 Sep 1;20(17):5232-6.
- Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. RSC Med Chem. 2022 Jul 12;13(7):851-865.
- Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorg Med Chem Lett. 2013 Jul 15;23(14):4072-5.
- Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. Eur J Med Chem. 2016 Aug 8;118:316-27.
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. J Med Chem. 2008 Oct 23;51(20):6495-506.
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Sci Rep. 2015 Nov 16;5:16581.
- Structure activity relationships for 4-anilino compounds.
- Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. Bioorg Med Chem. 2014 Aug 1;22(15):3829-43.
- Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors.
- An In-depth Technical Guide to the Synthesis of 5-(Substituted-anilino)pyrimidine-2,4(1H,3H)-diones. BenchChem. (2025).
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. J Med Chem. 2022 Mar 17;65(5):4149-4168.
-
Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][11]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. J Med Chem. 2010 Mar 25;53(6):2433-42.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. 2023; 28(14): 5476.
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"comparing the efficacy of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one to known drugs"
An In-Depth Comparative Efficacy Analysis of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one Against Established Oncological Therapeutics
Introduction: Unveiling the Potential of a Novel Anilino-Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. When functionalized with an anilino group, this scaffold has given rise to a significant number of potent and selective inhibitors of key oncogenic pathways.[1] Compounds bearing the 2-anilino-pyrimidine core have demonstrated efficacy as inhibitors of cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and other critical mediators of tumor progression.[1]
This guide introduces This compound , a novel compound whose therapeutic potential is yet to be fully characterized. Due to the absence of direct efficacy data for this specific molecule, this document serves as a strategic framework for its evaluation. As a Senior Application Scientist, the intent is not to present established facts about this compound, but to leverage our deep understanding of structurally related molecules to postulate its most probable mechanisms of action and to provide a rigorous, scientifically-grounded blueprint for comparing its efficacy against established, clinically relevant drugs.
We will explore three plausible and highly relevant anti-cancer mechanisms of action for our target compound: CDK4/6 inhibition, FGFR4 inhibition, and tubulin polymerization disruption. This comparative guide will dissect the mechanisms of leading drugs in each class—Palbociclib, BLU9931, and Combretastatin A-4, respectively—and provide the detailed experimental protocols necessary to rigorously assess the relative performance of this compound.
Part 1: Comparative Analysis against CDK4/6 Inhibitors
Scientific Rationale: Targeting the Cell Cycle Engine
Uncontrolled cell proliferation is a fundamental characteristic of cancer, often driven by dysregulation of the cell cycle machinery.[2] The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by cyclin-dependent kinases 4 and 6 (CDK4/6).[3] In many tumors, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6-cyclin D complex is hyperactive, leading to the phosphorylation of the retinoblastoma protein (Rb).[4] This event releases the E2F transcription factor, initiating the transcription of genes required for DNA replication and committing the cell to division.[5]
Palbociclib (Ibrance) is a highly selective, reversible inhibitor of CDK4/6.[6] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of Rb, thereby inducing a G1 cell cycle arrest and halting proliferation.[4][7] Given that the 2-anilino-pyrimidine scaffold is a known hinge-binding motif for many kinases, it is highly plausible that this compound could exert its anti-cancer effects through a similar mechanism.
Data Presentation: Benchmarking Kinase Inhibition and Cellular Potency
The primary metrics for evaluating a potential CDK4/6 inhibitor are its direct enzymatic inhibition (IC50 against CDK4/6) and its anti-proliferative effect on cancer cell lines that are dependent on this pathway.
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | MCF-7 (HR+ Breast Cancer) IC50 (nM) |
| Palbociclib | 11 | 16 | ~100 |
| This compound | To be determined | To be determined | To be determined |
Table 1: Comparative efficacy metrics for CDK4/6 inhibition. Palbociclib data is sourced from literature for benchmarking purposes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to quantify the enzymatic activity of CDK4/6 and determine the IC50 value of the test compound. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[8][9]
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Rb protein (C-terminal fragment) as a substrate.
-
ATP (at Km concentration for each enzyme).
-
Test Compound: this compound, serially diluted.
-
Palbociclib as a positive control.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well microplates.
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and Palbociclib in DMSO, followed by a further dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the diluted compound or vehicle (DMSO control).
-
Enzyme Addition: Add 2.5 µL of the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme solution to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
Initiate Kinase Reaction: Add 5 µL of a solution containing the Rb substrate and ATP to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Part 2: Comparative Analysis against FGFR4 Inhibitors
Scientific Rationale: Intercepting a Key Oncogenic Driver in HCC
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways like RAS-RAF-MAPK and PI3K-AKT, promoting cell proliferation and survival.[11] In a subset of hepatocellular carcinoma (HCC), amplification of the FGF19 gene leads to the creation of an autocrine signaling loop that drives tumorigenesis, making the FGF19-FGFR4 axis a highly specific and attractive therapeutic target.[12]
BLU9931 was a pioneering, highly selective, and irreversible inhibitor of FGFR4.[13] It covalently binds to a cysteine residue (Cys552) in the kinase domain of FGFR4, affording it exquisite selectivity over other FGFR paralogs and the broader kinome.[14] This targeted action leads to potent anti-tumor activity in HCC models with an activated FGF19-FGFR4 pathway.[13][15] The anilino-pyrimidine core of our test compound could potentially be tailored to fit into the ATP-binding site of FGFR4, making this a plausible alternative mechanism of action to investigate.
Data Presentation: Gauging Potency in FGFR4-Driven Cancer Cells
Efficacy against FGFR4 is best measured by its specific enzymatic inhibition and its ability to suppress the growth of cancer cell lines known to be dependent on FGF19-FGFR4 signaling, such as Hep3B.
| Compound | FGFR4 IC50 (nM) | Hep3B (FGF19-amplified HCC) IC50 (nM) |
| BLU9931 | 3 | ~50 |
| This compound | To be determined | To be determined |
Table 2: Comparative efficacy metrics for FGFR4 inhibition. BLU9931 data is sourced from literature for benchmarking purposes.[14]
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16] It is a robust method to determine the cytotoxic or cytostatic effects of a compound on cancer cells.[17]
Materials:
-
Hep3B (FGFR4-dependent) and a control cell line (e.g., SNU-449, low FGFR4).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound: this compound, serially diluted.
-
BLU9931 as a positive control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Sterile 96-well flat-bottom plates.
-
Microplate reader (absorbance at 570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound and BLU9931 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[18]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 3: Comparative Analysis against Tubulin Polymerization Inhibitors
Scientific Rationale: Disrupting the Cytoskeleton for Mitotic Catastrophe
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for forming the mitotic spindle during cell division.[19] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for proper chromosome segregation. Tubulin polymerization inhibitors disrupt this dynamic process, leading to a G2/M phase cell cycle arrest and, ultimately, apoptosis.[20] These agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[19][21]
Combretastatin A-4 (CA-4) is a potent tubulin destabilizer that binds to the colchicine-binding site on β-tubulin.[22][23] This binding prevents the polymerization of tubulin into microtubules, disrupting mitotic spindle formation.[24] Notably, some anilino-pyrimidine derivatives have also been reported to act as tubulin polymerization inhibitors, making this a third, distinct, and highly viable potential mechanism for this compound.[22]
Data Presentation: Quantifying Disruption of Microtubule Assembly
The efficacy of a tubulin inhibitor is determined by its direct effect on tubulin polymerization and its resulting anti-proliferative activity across a range of cell lines.
| Compound | Tubulin Polymerization IC50 (µM) | A549 (Lung Cancer) IC50 (nM) | HeLa (Cervical Cancer) IC50 (nM) |
| Combretastatin A-4 | ~1-2 | ~3 | ~1-2 |
| This compound | To be determined | To be determined | To be determined |
Table 3: Comparative efficacy metrics for tubulin polymerization inhibition. Combretastatin A-4 data is sourced from literature for benchmarking purposes.[22]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the extent of microtubule formation over time in the presence of an inhibitor. A fluorescent reporter that binds to polymerized microtubules is used to monitor the reaction kinetically.[25]
Materials:
-
Highly purified porcine brain tubulin (>99%).
-
Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
GTP solution (10 mM).
-
Glycerol (as a polymerization enhancer).
-
Fluorescent reporter dye (e.g., DAPI, which fluoresces more intensely when incorporated into microtubules).
-
Test Compound: this compound, serially diluted.
-
Combretastatin A-4 (positive control for inhibition), Paclitaxel (positive control for stabilization).
-
Black, non-binding 384-well microplates.
-
Fluorescence plate reader with temperature control (37°C) and kinetic reading capability.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw tubulin and other reagents on ice. Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer. Prepare a reaction master mix containing buffer, GTP, glycerol, and the fluorescent reporter dye.[25]
-
Compound Plating: Add serially diluted test compound, controls, or vehicle (DMSO) to the wells of the pre-chilled 384-well plate.
-
Initiate Polymerization: Add the tubulin solution to the master mix, mix gently, and immediately dispense the final reaction mixture into the wells of the plate.
-
Kinetic Measurement: Immediately place the plate into the fluorescence reader pre-warmed to 37°C. Measure the fluorescence (e.g., Ex: 360 nm, Em: 420 nm for DAPI) every 60 seconds for 60 minutes.[25]
-
Data Analysis: Plot fluorescence intensity versus time for each concentration. The polymerization rate (Vmax) and the maximum polymer mass can be determined from the kinetic curves. Calculate the percentage of inhibition of tubulin polymerization at a fixed time point (e.g., 30 minutes) for each compound concentration relative to the vehicle control.
-
IC50 Determination: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration required to inhibit tubulin polymerization by 50%.
Conclusion
While this compound is a novel chemical entity without published efficacy data, its core structure is a privileged scaffold in oncology drug discovery. This guide provides a comprehensive, scientifically rigorous framework for elucidating its therapeutic potential. By systematically comparing its activity against market-leading drugs like Palbociclib, and potent tool compounds such as BLU9931 and Combretastatin A-4, researchers can efficiently determine its primary mechanism of action. The detailed protocols provided herein are self-validating systems designed to produce robust, reproducible data, enabling a clear go/no-go decision for further development. The potential for this compound to act as a selective kinase inhibitor or a potent cytoskeletal disruptor warrants a thorough investigation, which could uncover a valuable new candidate for the anti-cancer therapeutic arsenal.
References
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MDPI. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Available at: [Link]
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PubMed. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Available at: [Link]
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PubMed Central. (2015). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. Available at: [Link]
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PubMed Central. (2018). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Available at: [Link]
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PubMed Central. (2021). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Available at: [Link]
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National Institutes of Health. (2023). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Available at: [Link]
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PubMed Central. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Available at: [Link]
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PubMed Central. (2018). CDK inhibitors in cancer therapy, an overview of recent development. Available at: [Link]
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PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]
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PLOS One. (2015). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. Available at: [Link]
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ResearchGate. (2016). (PDF) The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. Available at: [Link]
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ResearchGate. (n.d.). Mechanism of action of CDK inhibitors; these inhibitors specifically.... Available at: [Link]
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MDPI. (2022). FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer. Available at: [Link]
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ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads: polymerization.... Available at: [Link]
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MedCrave. (2025). What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?. Available at: [Link]
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ResearchGate. (2018). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Available at: [Link]
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Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Available at: [Link]
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MDPI. (2018). Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. Available at: [Link]
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Spandidos Publications. (2017). Combination of FGFR4 inhibitor Blu9931 and 5-fluorouracil effects on the biological characteristics of colorectal cancer cells. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
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PubMed Central. (2004). The biology of the combretastatins as tumour vascular targeting agents. Available at: [Link]
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PubMed Central. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Available at: [Link]
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National Institutes of Health. (2016). Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer. Available at: [Link]
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National Institutes of Health. (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Available at: [Link]
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Bio-protocol. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Available at: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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protocols.io. (2024). In vitro kinase assay. Available at: [Link]
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Taylor & Francis Online. (2019). Combretastatin a-4 – Knowledge and References. Available at: [Link]
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AACR Journals. (n.d.). Targeting FGFR Pathway in Human Hepatocellular Carcinoma: Expressing pFGFR and pMET for Antitumor Activity. Available at: [Link]
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AACR Journals. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Available at: [Link]
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The Oncology Pharmacist. (2015). Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. Available at: [Link]
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Patsnap Synapse. (2024). What are CDKs inhibitors and how do they work?. Available at: [Link]
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Patsnap Synapse. (2024). What is Palbociclib used for?. Available at: [Link]
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ResearchGate. (n.d.). BLU9931 selectively inhibits FGFR4-driven signaling in cells. Treatment.... Available at: [Link]
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RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Available at: [Link]
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Wikipedia. (n.d.). CDK inhibitor. Available at: [Link]
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National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]
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Taylor & Francis Online. (2022). FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. Available at: [Link]
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AACR Journals. (2014). Molecular Pathways: CDK4 Inhibitors for Cancer Therapy. Available at: [Link]
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PubMed. (2005). Combretastatin A4 phosphate. Available at: [Link]
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Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available at: [Link]
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MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]
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A Guide to Cross-Reactivity Profiling of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one: A Comparative Analysis for Preclinical Drug Development
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of physiological processes. Their dysregulation is a frequent driver of diseases like cancer, making them a major class of therapeutic targets.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] Off-target inhibition can lead to unexpected toxicities or even polypharmacology, where a single drug modulates multiple targets, which can be either beneficial or detrimental.[3][5] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is not merely a regulatory checkbox but a critical component of a successful drug discovery campaign, enabling the early mitigation of potential safety liabilities and the elucidation of a compound's true mechanism of action.[4]
This guide provides an in-depth comparison of the cross-reactivity profile of a hypothetical, novel kinase inhibitor, 2-anilino-5,6-dimethylpyrimidin-4(3H)-one , against other kinase inhibitors with varying selectivity profiles. We will delve into the experimental methodologies for robustly assessing kinase selectivity, from broad kinome-wide screens to cell-based validation of off-target effects. The causality behind experimental choices will be explained, providing a framework for researchers to design their own self-validating protocols.
The Target Landscape: Situating this compound
The 2-anilinopyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, known to interact with the hinge region of the kinase ATP-binding pocket.[6] Compounds bearing this core structure have been developed against a range of kinase targets. For the purpose of this guide, we will posit that This compound (hereafter referred to as Compound A) has been designed as a potent inhibitor of a hypothetical tyrosine kinase, "Kinase X." Our objective is to characterize its selectivity across the human kinome and compare it to two representative inhibitors: a highly selective inhibitor (Inhibitor S) and a multi-targeted inhibitor (Inhibitor M).
Comparative Cross-Reactivity Profiling: An Experimental Blueprint
A multi-pronged approach is essential for a thorough cross-reactivity assessment. We will employ both in vitro biochemical assays for a broad, initial screen and cell-based assays to confirm off-target engagement and functional consequences in a more physiologically relevant context.[7]
Part 1: In Vitro Kinome-Wide Profiling
The initial step is to screen Compound A against a large, representative panel of kinases to identify potential off-targets.[8] This provides a global view of the inhibitor's selectivity.[9]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay [1]
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[1]
Materials:
-
Kinase panel (e.g., DiscoverX KINOMEscan™ or a similar service)
-
Specific kinase substrates
-
ATP
-
Compound A, Inhibitor S, and Inhibitor M
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 25 nL of the serially diluted compounds or DMSO control to each well.
-
Add 2.5 µL of the respective kinase from the panel to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined for each kinase (typically at or near the Km for ATP).
-
Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the percent inhibition relative to the DMSO control against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Data Presentation: Comparative Kinase Selectivity
The results of the kinome-wide screen can be summarized in a table comparing the inhibitory activity (IC50 values) of Compound A, Inhibitor S, and Inhibitor M against a selection of on- and off-target kinases.
| Kinase Target | Compound A IC50 (nM) | Inhibitor S IC50 (nM) | Inhibitor M IC50 (nM) |
| Kinase X (On-Target) | 10 | 5 | 15 |
| Kinase Y (Off-Target) | 250 | >10,000 | 50 |
| Kinase Z (Off-Target) | >10,000 | >10,000 | 75 |
| Kinase W (Off-Target) | 800 | >10,000 | 120 |
Interpretation of In Vitro Data
The hypothetical data in the table above suggests that Compound A is a potent inhibitor of its intended target, Kinase X. It exhibits a favorable selectivity profile compared to the multi-targeted Inhibitor M, with significantly higher IC50 values against the tested off-target kinases. However, it does show some activity against Kinase Y and Kinase W at higher concentrations, warranting further investigation in cell-based models. Inhibitor S demonstrates the highest degree of selectivity for Kinase X.
Part 2: Cell-Based Validation of Off-Target Effects
Biochemical assays, while excellent for broad screening, do not fully recapitulate the cellular environment where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity.[7] Therefore, it is crucial to validate putative off-target hits in a cellular context.[10]
Experimental Protocol: Western Blot for Substrate Phosphorylation [11]
This protocol is designed to assess the phosphorylation status of a specific substrate of an off-target kinase in cells following inhibitor treatment.
Materials:
-
A cell line endogenously expressing the off-target kinase of interest (e.g., Kinase Y)
-
Compound A
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated substrate of Kinase Y and the total protein of that substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Compound A (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.
-
Data Presentation: Cellular Off-Target Engagement
The results of the Western blot can be presented as a dose-response curve showing the inhibition of substrate phosphorylation for the off-target kinase.
Expected Outcome: If Compound A engages Kinase Y in cells, a dose-dependent decrease in the phosphorylation of its substrate will be observed. This would confirm that the off-target activity seen in the biochemical assay is relevant in a cellular context.
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the principles and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway illustrating on-target and off-target kinase inhibition.
Caption: Workflow for comprehensive kinase inhibitor cross-reactivity profiling.
Conclusion: A Holistic View of Kinase Inhibitor Selectivity
The cross-reactivity profiling of a novel kinase inhibitor like This compound is a multifaceted endeavor that is critical for its successful development. By employing a combination of broad in vitro screening and targeted cell-based validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide has provided a framework for such an investigation, emphasizing the importance of robust experimental design and data interpretation. The hypothetical data presented for Compound A showcases a promising candidate with a manageable off-target profile that can be further optimized. Ultimately, a thorough characterization of on- and off-target activities is paramount for advancing safe and effective kinase inhibitors to the clinic.
References
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). National Institutes of Health.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health.
- Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. (n.d.). ACS Publications.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
- In vitro kinase assay. (2023). protocols.io.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation.
- Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Royal Society of Chemistry.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2025). ResearchGate.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
- Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
- Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic.
- Technical Support Center: Off-Target Effects of Kinase Inhibitors in Primary Cells. (n.d.). BenchChem.
- Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Nature.
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"selectivity of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one against different kinases"
An Objective Guide to Characterizing the Kinase Selectivity of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one
Introduction: The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. However, a significant challenge in the development of kinase inhibitors is achieving the desired selectivity. Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors interact with multiple kinases, leading to off-target effects and potential toxicity. Therefore, a thorough understanding of a compound's selectivity profile is paramount for its successful development as a therapeutic agent.
The 2-anilinopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with derivatives showing activity against a range of kinases including Cyclin-Dependent Kinases (CDKs), 3-Phosphoinositide-Dependent Kinase 1 (PDK1), and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[2][3][4] This guide focuses on a specific, novel derivative, This compound , and outlines a comprehensive strategy for characterizing its kinase selectivity profile. For researchers and drug development professionals, this guide provides a robust framework for generating and interpreting the critical data needed to advance a potential kinase inhibitor from a preliminary hit to a viable drug candidate.
Proposed Experimental Workflow for Determining Kinase Selectivity
A systematic, multi-step approach is essential for accurately defining the kinase selectivity of a novel compound. The following workflow provides a logical progression from a broad, initial assessment to a detailed quantitative analysis.
Caption: Step-by-step workflow for an in vitro kinase assay to determine IC50 values.
Data Presentation: A Template for Kinase Selectivity
The following table provides a template for presenting the kinase selectivity data for this compound.
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 / IC50 of Primary Target) |
| Primary Target Kinase | e.g., 5 | 1 |
| Off-Target Kinase 1 | e.g., 500 | 100 |
| Off-Target Kinase 2 | e.g., 2,500 | 500 |
| Off-Target Kinase 3 | >10,000 | >2,000 |
| ... | ... | ... |
Conclusion and Future Directions
A comprehensive understanding of a kinase inhibitor's selectivity is a cornerstone of modern drug discovery. The experimental workflow and protocols outlined in this guide provide a robust framework for researchers to systematically characterize the selectivity of novel compounds such as this compound. By following this structured approach, from broad panel screening to detailed IC50 determination, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the future development of a promising inhibitor.
Once a desirable selectivity profile has been established, the next logical steps include:
-
Cellular Assays: To confirm that the biochemical potency translates to activity in a cellular context.
-
Mechanism of Action Studies: To determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.
-
Structure-Activity Relationship (SAR) Studies: To guide the synthesis of more potent and selective analogs.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the compound's performance in animal models.
By methodically building a comprehensive data package, the path from a novel chemical entity to a potential therapeutic can be navigated with greater confidence and a higher probability of success.
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Unknown. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate. [Link]
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Klaassens, B. G., et al. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388–2388. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1083–1097. [Link]
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Tron, G. C., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(10), 2462. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1083–1097. [Link]
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Abbott, B. M., et al. (2014). Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4045–4057. [Link]
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Hilger, M., et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d]b[5]enzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. Journal of Medicinal Chemistry, 53(6), 2433–2442. [Link]
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Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 67(14), 12366–12385. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ResearchGate. [Link]
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Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel CDK4/6 Inhibitors: A Case Study of 2-Anilino-5,6-dimethylpyrimidin-4(3H)-one Against Palbociclib and Ribociclib
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of CDK4/6 Inhibition
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the G1-S phase transition, a critical checkpoint in the cell cycle.[1] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is aberrantly activated, leading to uncontrolled cell proliferation.[1] The development of selective CDK4/6 inhibitors has revolutionized the treatment landscape for HR+/HER2- advanced breast cancer, with agents like palbociclib and ribociclib demonstrating significant improvements in progression-free survival when combined with endocrine therapy.[1][2]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel CDK4/6 inhibitor, using the hypothetical compound 2-anilino-5,6-dimethylpyrimidin-4(3H)-one . While direct inhibitory data for this specific molecule is not yet publicly available, the 2-anilino-pyrimidine scaffold has shown promise in yielding potent CDK inhibitors. For instance, derivatives such as 2-anilino-4-triazolpyrimidines have demonstrated significant CDK4 inhibitory activity.[3][4] This guide will, therefore, use a representative compound from this class to illustrate a rigorous, head-to-head comparison against the FDA-approved drugs, palbociclib and ribociclib.
Our objective is to equip researchers with the rationale and detailed methodologies to assess the biochemical potency, cellular efficacy, and mechanistic profile of new chemical entities targeting the CDK4/6 pathway.
The Contenders: A Comparative Overview
A thorough understanding of the benchmark compounds is paramount. Palbociclib and ribociclib, while sharing a common mechanism of action, exhibit subtle but important differences in their biochemical profiles and clinical activity.
| Feature | Palbociclib (Ibrance®) | Ribociclib (Kisqali®) | This compound (Hypothetical) |
| Core Scaffold | 2-(pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-one | 7H-pyrrolo[2,3-d]pyrimidine | 2-anilinopyrimidin-4(3H)-one |
| CDK4 IC50 | ~9-11 nM[5] | ~10 nM[5][6] | To be determined (related compounds show ~24 nM)[3] |
| CDK6 IC50 | ~15 nM[5] | ~39 nM[5][6] | To be determined |
| FDA Approval | HR+/HER2- advanced or metastatic breast cancer[7] | HR+/HER2- advanced or metastatic breast cancer[7] | Not applicable |
This guide will outline the experimental workflows to populate such a table for any novel 2-anilino-pyrimidine derivative and provide a deeper, evidence-based comparison.
Experimental Blueprint: A Multi-tiered Approach to Benchmarking
A robust benchmarking strategy progresses from foundational biochemical assays to more complex cell-based and mechanistic studies. This tiered approach ensures a comprehensive evaluation of a novel inhibitor's potential.
Figure 1: A tiered experimental workflow for benchmarking novel CDK4/6 inhibitors.
Tier 1: Establishing Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory activity of the novel compound against the purified target enzymes, CDK4 and CDK6. This provides the foundational measure of potency (IC50) and informs the concentrations for subsequent cell-based assays.
In Vitro Kinase Assay
Rationale: This assay directly measures the ability of an inhibitor to block the enzymatic activity of CDK4/cyclin D1 and CDK6/cyclin D1 complexes. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Experimental Protocol: In Vitro CDK4/6 Kinase Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes in kinase buffer.
-
Prepare a substrate solution containing a suitable substrate (e.g., a retinoblastoma (Rb) protein fragment) and ATP in kinase buffer.
-
Prepare serial dilutions of this compound, palbociclib, and ribociclib in 100% DMSO, followed by a dilution in kinase buffer to achieve the desired final concentrations with a consistent final DMSO concentration (e.g., 1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 2 µL of the enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Assessing Cellular Efficacy
Moving into a cellular context is crucial to understand if the biochemical potency translates into anti-proliferative effects in cancer cells.
Cell Proliferation Assay
Rationale: This assay measures the ability of the inhibitors to reduce the number of viable cancer cells over a defined period. ER-positive breast cancer cell lines such as MCF-7 and T-47D are appropriate models as they are known to be sensitive to CDK4/6 inhibition.[1]
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed MCF-7 or T-47D cells in a 96-well plate at a density of 3,000-5,000 cells per well in their respective growth media.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, palbociclib, and ribociclib in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control.
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Tier 3: Unraveling the Mechanism of Action
Confirming that the observed anti-proliferative effects are due to the intended mechanism of action is a critical validation step.
Cell Cycle Analysis
Rationale: CDK4/6 inhibitors are expected to induce a G1 cell cycle arrest.[5] Flow cytometry analysis of DNA content allows for the quantification of cells in each phase of the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed MCF-7 or T-47D cells in 6-well plates and allow them to adhere.
-
Treat the cells with the GI50 concentrations of each inhibitor (determined from the proliferation assay) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Interpretation:
-
Gate the cell populations based on their DNA content (G0/G1, S, and G2/M phases).
-
Compare the percentage of cells in the G1 phase between the inhibitor-treated and vehicle-treated samples. An increase in the G1 population is indicative of a G1 arrest.
-
Figure 2: The CDK4/6-Rb signaling pathway and the point of intervention for CDK4/6 inhibitors.
Western Blotting for Rb Phosphorylation
Rationale: The direct downstream target of CDK4/6 is the retinoblastoma (Rb) protein. Inhibition of CDK4/6 should lead to a decrease in the phosphorylation of Rb at specific sites (e.g., Ser780, Ser795). Western blotting is the gold standard for detecting these changes in protein phosphorylation.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction:
-
Treat cells in 6-well plates with the GI50 concentrations of the inhibitors for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (Ser780 or Ser795) and total Rb overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal. A decrease in this ratio upon inhibitor treatment confirms target engagement.
-
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical benchmarking of a novel 2-anilino-pyrimidine-based CDK4/6 inhibitor against the established drugs, palbociclib and ribociclib. By systematically evaluating biochemical potency, cellular efficacy, and the mechanism of action, researchers can generate a comprehensive data package to support the further development of promising new chemical entities.
Positive results from these studies would warrant progression to more advanced preclinical models, including in vivo xenograft studies, to assess anti-tumor efficacy and pharmacokinetic/pharmacodynamic relationships. Furthermore, a broader kinase selectivity panel would be essential to fully characterize the off-target profile of the novel compound. This rigorous, multi-tiered approach ensures that only the most promising candidates advance in the drug discovery pipeline, with the ultimate goal of developing safer and more effective therapies for cancer patients.
References
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Zhang, H., Wang, G., Wang, T., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1167–1184. [Link]
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Wang, S., Wood, G., Meades, C., & Griffiths, G. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4237–4240. [Link]
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van der Meel, R., O'Brien, N. A., & van Tinteren, H. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers, 13(1), 14. [Link]
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Gao, D., Liu, Y., Zhang, D., et al. (2021). Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. Cancer Research, 81(5), 1264–1276. [Link]
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O'Shaughnessy, J. (2018). The Potent and Selective Cyclin-Dependent Kinases 4 and 6 Inhibitor Ribociclib (LEE011) Is a Versatile Combination Partner in Preclinical Cancer Models. Clinical Cancer Research, 24(20), 5126–5137. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one: A Guide for Laboratory Professionals
Senior Application Scientist's Note: In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. Equally critical is the responsible management and disposal of these compounds. This guide provides a comprehensive framework for the proper disposal of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one, a heterocyclic compound with potential biological activity. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are grounded in the known hazards of structurally similar pyrimidine derivatives and established best practices for handling hazardous chemical waste, ensuring a conservative and safety-first approach.
Hazard Identification and Risk Assessment: A Precautionary Approach
Given the structural alerts within this compound, it is prudent to handle this compound with the assumption of potential hazards analogous to similar pyrimidine-based molecules. Safety Data Sheets for related compounds indicate a range of potential risks.
Based on this analysis, this compound should be treated as a substance that is potentially:
-
Harmful if swallowed: Acute oral toxicity is a concern with many amino-pyrimidine derivatives.[1]
-
A skin and eye irritant: Direct contact may cause irritation.[1][2]
-
Flammable: While the solid form may not be readily flammable, dust explosions can be a risk, and related compounds can be flammable liquids.[3][4]
Furthermore, as a novel compound with potential biological activity, it is best practice to consider it as potentially cytotoxic or having unknown long-term health effects. Therefore, handling and disposal procedures should align with guidelines for cytotoxic (antineoplastic) drugs as a precautionary measure.[5][6][7][8]
Table 1: Hazard Profile of Structurally Similar Pyrimidine Derivatives
| Hazard Classification | Description | Representative Sources |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |
| Flammability | Flammable liquid and vapor (for related compounds). | [3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in any form (solid, in solution, or as waste), a comprehensive suite of personal protective equipment is mandatory.
-
Hand Protection: Wear nitrile gloves. For prolonged contact or when handling larger quantities, consider double-gloving.
-
Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or gown is recommended.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Spill Management: Rapid and Safe Containment
In the event of a small spill of this compound, follow these steps:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation, preferably within a fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent pad or spill pillow.
-
Clean the Area: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Inform your laboratory supervisor and environmental health and safety (EHS) office.
Disposal Protocol for this compound Waste
All waste containing this compound, including unreacted material, contaminated consumables, and spill cleanup debris, must be disposed of as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount.[9][10][11]
Step 1: Waste Segregation
-
Keep all this compound waste separate from other waste streams.
-
Do not mix with incompatible materials.
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible container for solid and liquid waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
Step 3: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Once the container is full or the project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Do not pour any waste containing this compound down the drain.[11]
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for the proper disposal of waste containing this compound.
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Personal protective equipment for handling 2-anilino-5,6-dimethylpyrimidin-4(3H)-one
Essential Safety and Handling Guide for 2-anilino-5,6-dimethylpyrimidin-4(3H)-one
This guide provides comprehensive safety protocols and operational procedures for handling this compound. Designed for researchers, scientists, and drug development professionals, this document outlines the essential personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment. The information herein is synthesized from established safety data for structurally similar compounds and the known toxicology of its constituent chemical moieties.
Hazard Analysis: A Synthesis of Known Risks
Aniline and its derivatives are known to be highly toxic. [1][2] Aniline is readily absorbed through the skin and can be fatal if swallowed or inhaled.[2] It is classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is probably carcinogenic to humans.[3] Aniline exposure can also lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1]
Pyrimidinone derivatives can also present significant health risks. Safety data for analogous compounds indicate that they can be toxic if swallowed, cause serious skin and eye irritation, and may lead to respiratory irritation.[4]
Therefore, this compound must be handled as a highly hazardous substance with potential for severe toxicity, skin and eye irritation, and possible carcinogenicity.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is mandatory to prevent all routes of exposure—dermal, inhalation, and ingestion.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye irritation.[4][5] |
| Hand Protection | Double-gloving with chemical-resistant, impervious gloves (e.g., nitrile). | To prevent skin contact, as aniline derivatives are readily absorbed through the skin and can be fatal.[1] Gloves should be changed every 30 minutes or immediately if contaminated.[6] |
| Body Protection | A disposable, long-sleeved, seamless gown that closes in the back, with tight-fitting cuffs. | To provide a barrier against accidental spills and contamination of personal clothing.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required, especially when handling the solid compound or if there is a risk of aerosol generation.[1][6] | To prevent inhalation of the compound, which can be toxic.[2][3] |
| Foot Protection | Closed-toe and closed-heel shoes. | To protect against spills.[5] |
Donning and Doffing PPE Workflow
Operational Plan: Step-by-Step Handling Protocol
A meticulous and systematic approach is critical to minimize the risk of exposure during handling.
Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Designated Area: Cordon off a specific area within the fume hood for the procedure.
-
Pre-weighing: If possible, pre-weigh the required amount of the compound in a glove box to avoid generating dust in the open lab.
Handling the Compound:
-
Don PPE: Follow the donning procedure outlined in Figure 1.
-
Avoid Dust Generation: Handle the solid compound carefully to prevent the formation of dust and aerosols.[8]
-
Tool Selection: Use non-sparking tools for all manipulations.[8]
-
No Direct Contact: At no point should the compound come into contact with skin, eyes, or clothing.[4]
-
Prohibited Activities: Eating, drinking, and smoking are strictly forbidden in the handling area.
Storage:
-
Container: Store the compound in a tightly sealed, clearly labeled container.[8]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of all waste contaminated with this compound are crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Containment:
-
Categorization: All materials that have come into contact with the compound, including gloves, gowns, pipette tips, and weighing paper, must be treated as hazardous chemical waste.[9]
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, and sealed plastic bag or a lined, puncture-resistant container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled container.[10]
-
Given the aniline component, it is prudent to segregate this waste stream.
-
-
Sharps:
-
Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container.
-
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Potential Carcinogen").[10]
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Institutional Guidelines: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never pour chemical waste down the drain.[10]
-
Decontamination: Thoroughly decontaminate the work area in the fume hood after completing the procedure.
Decision Tree for Waste Disposal
By adhering to these stringent safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring your safety and the integrity of your research.
References
-
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). Centers for Disease Control and Prevention. [Link]
-
Aniline and Its Derivatives. (n.d.). ResearchGate. [Link]
-
2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). (n.d.). AERU. [Link]
-
Genotoxicity of aniline derivatives in various short-term tests. (1990). PubMed. [Link]
-
Toxicological and Environmental Aspects of Anilines. (n.d.). ResearchGate. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
-
Anilinopyrimidine (AP) [Group 9] management strategy. (n.d.). Pesticide Resistance. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. [Link]
-
Personal Equipment for Use in Handling Hazardous Drugs. (n.d.). Pharmacy Purchasing & Products Magazine. [Link]
-
The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. (n.d.). MDPI. [Link]
-
Aniline. (n.d.). Wikipedia. [Link]
Sources
- 1. ATSDR - Page Not Found or Temporarily Unavailable | ATSDR [wwwn.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. lgcstandards.com [lgcstandards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
